molecular formula C14H19NO B336609 N-(4-phenylbutyl)cyclopropanecarboxamide

N-(4-phenylbutyl)cyclopropanecarboxamide

Katalognummer: B336609
Molekulargewicht: 217.31 g/mol
InChI-Schlüssel: RRXJEUMJDBXJJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-phenylbutyl)cyclopropanecarboxamide (CAS 353783-98-9) is a synthetic compound featuring a cyclopropane carboxamide group. This structure is of significant interest in medicinal chemistry and drug discovery, as small, strained rings like cyclopropane are known to impart favorable properties to molecules, including enhanced metabolic stability and improved binding affinity due to their rigid, defined conformations and unique electronic characteristics . Compounds within the phenylcyclopropane carboxamide class have been investigated for a range of pharmacological activities. Recent scientific studies highlight that structurally related 1-phenylcyclopropane carboxamide derivatives exhibit distinct and effective antiproliferative activity against human cancer cell lines, such as the U937 pro-monocytic human myeloid leukemia cell line . This suggests potential value for N-(4-phenylbutyl)cyclopropanecarboxamide in oncology research, particularly in programs focused on inhibiting uncontrolled cell proliferation. The molecular formula for this compound is C 14 H 19 NO, with a molecular weight of 217.31 g/mol . This product is intended for research purposes and laboratory use only. It is not approved for diagnostic, therapeutic, or human use. All information provided is for scientific reference.

Eigenschaften

Molekularformel

C14H19NO

Molekulargewicht

217.31 g/mol

IUPAC-Name

N-(4-phenylbutyl)cyclopropanecarboxamide

InChI

InChI=1S/C14H19NO/c16-14(13-9-10-13)15-11-5-4-8-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,15,16)

InChI-Schlüssel

RRXJEUMJDBXJJT-UHFFFAOYSA-N

SMILES

C1CC1C(=O)NCCCCC2=CC=CC=C2

Kanonische SMILES

C1CC1C(=O)NCCCCC2=CC=CC=C2

Herkunft des Produkts

United States

Foundational & Exploratory

N-(4-phenylbutyl)cyclopropanecarboxamide: Structural Dynamics, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the design of highly efficient, low-molecular-weight pharmacophores is critical for successful lead generation. N-(4-phenylbutyl)cyclopropanecarboxamide is a specialized, modular building block that perfectly exemplifies this design philosophy. Formed by the condensation of cyclopropanecarboxylic acid and 4-phenylbutan-1-amine, this compound integrates three distinct functional zones: a rigid, metabolically stable cyclopropyl cap; a hydrogen-bonding amide core; and a flexible, lipophilic phenylbutyl tail capable of probing deep hydrophobic biological pockets.

This technical whitepaper provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic methodology, and explores its utility in drug development.

Deconstructing the Pharmacophore

The structural architecture of N-(4-phenylbutyl)cyclopropanecarboxamide is deliberately segmented to maximize binding interactions while maintaining favorable pharmacokinetic (PK) properties.

  • The Cyclopropyl Cap: Cyclopropanecarboxylic acid is a critical building block, known for its pKa of 4.65 1. The cyclopropyl group provides a unique mix of lipophilicity and metabolic stability. Its constrained bond angles restrict conformational freedom, making it highly resistant to oxidative metabolism by cytochrome P450 enzymes—a feature widely exploited in agrochemicals and pharmaceuticals 2.

  • The Amide Core: The central amide bond serves as the primary anchoring point, offering both a hydrogen-bond donor (NH) and acceptor (C=O) to interact with target protein backbones or side chains.

  • The 4-Phenylbutyl Tail: This extended aliphatic chain acts as a flexible hydrophobic spacer. Similar aliphatic amides have been patented as acid ceramidase inhibitors, where the 4-phenylbutyl moiety is crucial for reaching deep into lipid-binding channels 3. Furthermore, mycophenolic acid derivatives incorporating a 4-phenylbutyl amide have demonstrated significant activity as IMPDH inhibitors, modulating both binding affinity and cellular permeability 4.

Pharmacophore Core N-(4-phenylbutyl) cyclopropanecarboxamide Cyclo Cyclopropyl Group Metabolic Shielding Core->Cyclo N-terminal Amide Amide Bond Target Anchoring Core->Amide Core Linker Butyl Chain Conformational Flexibility Core->Linker C-terminal Phenyl Phenyl Ring Pi-Pi Stacking Linker->Phenyl Deep Pocket

Fig 1: Pharmacophore deconstruction and structure-activity relationship logic.

Physicochemical Profiling

Understanding the physicochemical properties of this compound is essential for predicting its behavior in biological assays. The data below highlights its compliance with Lipinski's Rule of Five, making it an excellent starting point for central nervous system (CNS) or systemic target optimization.

PropertyValueRationale / Pharmacological Significance
Molecular Formula C14H19NODefines the atomic composition.
Molecular Weight 217.31 g/mol Highly ligand-efficient (<300 Da), leaving ample molecular weight budget for lead optimization.
cLogP (Predicted) ~3.2Optimal lipophilicity for passive membrane permeability.
tPSA 29.1 ŲExcellent potential for blood-brain barrier (BBB) penetration.
H-Bond Donors 1Amide NH provides critical hydrogen-bond anchoring.
H-Bond Acceptors 1Carbonyl oxygen acts as a hydrogen-bond acceptor.
Rotatable Bonds 5Concentrated in the butyl linker, allowing conformational adaptability within binding sites.

Self-Validating Synthetic Methodology

To ensure high purity and reproducibility, the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide must be approached as a self-validating system. This means incorporating In-Process Controls (IPCs) at every critical juncture to verify causality before proceeding to the next step.

Materials
  • Cyclopropanecarboxylic acid (1.0 eq)

  • 4-Phenylbutan-1-amine (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Protocol

Step 1: Carboxylic Acid Activation

  • Action: Dissolve cyclopropanecarboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes.

  • Causality: HATU is selected over standard carbodiimides (like EDCI) due to its superior kinetics in forming the highly reactive OAt (7-azabenzotriazole) active ester. DIPEA acts as a non-nucleophilic base; it deprotonates the carboxylic acid without competing as a nucleophile, facilitating the attack on the uronium salt.

  • Self-Validation (IPC 1): Take a 5 µL aliquot, quench in methanol, and analyze via LC-MS. Pass criteria: Complete disappearance of the acid mass (m/z 85 [M-H]⁻) and the appearance of the methyl ester mass (formed instantaneously by the MeOH quench of the active ester).

Step 2: Amide Bond Formation

  • Action: Add 4-phenylbutan-1-amine dropwise to the activated mixture. Stir at room temperature for 2 hours.

  • Causality: Dropwise addition prevents localized heating and minimizes potential side reactions. The primary amine acts as a strong nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond.

  • Self-Validation (IPC 2): Perform Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent. Pass criteria: Disappearance of the amine (verified via ninhydrin stain) and the appearance of a new, distinct UV-active spot corresponding to the product.

Step 3: Quench and Liquid-Liquid Extraction

  • Action: Dilute the reaction with Ethyl Acetate (10 volumes) and wash sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

  • Causality: The 1M HCl wash protonates and removes unreacted amine and DIPEA into the aqueous layer. The NaHCO3 wash neutralizes residual acid and removes the highly polar HOAt byproduct. Brine reduces the aqueous solubility of the organic layer, breaking emulsions and aiding phase separation.

  • Self-Validation (IPC 3): Check the pH of the final aqueous wash. Pass criteria: pH is neutral (~7.0), indicating complete removal of acidic and basic impurities.

Step 4: Purification and Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient: 0-50% EtOAc in Hexanes).

  • Causality: Silica gel chromatography effectively separates the target amide from any remaining non-polar impurities or trace DMF.

Synthesis Step1 1. Activation Acid + HATU + DIPEA IPC1 IPC: LC-MS confirms active ester Step1->IPC1 Step2 2. Coupling Add Amine (rt, 2h) Step1->Step2 IPC2 IPC: TLC shows product spot Step2->IPC2 Step3 3. Workup Wash: HCl, NaHCO3, Brine Step2->Step3 Step4 4. Isolation Flash Chromatography Step3->Step4

Fig 2: Self-validating synthetic workflow with integrated in-process controls.

Analytical Characterization & Validation

To definitively confirm the structure of the isolated N-(4-phenylbutyl)cyclopropanecarboxamide, the following analytical signatures must be observed:

  • UPLC-MS: >95% purity by UV integration (214 nm / 254 nm). The mass spectrum must show the correct pseudomolecular ion at m/z 218.1[M+H]⁺ .

  • ¹H NMR (400 MHz, CDCl₃):

    • Multiplets at ~0.70 ppm and ~0.95 ppm (4H, cyclopropyl CH₂ groups).

    • Multiplet at ~1.30 ppm (1H, cyclopropyl CH).

    • Multiplets at ~1.55-1.70 ppm (4H, aliphatic linker CH₂ groups).

    • Triplet at ~2.65 ppm (2H, benzylic CH₂).

    • Quartet at ~3.30 ppm (2H, N-CH₂, collapsing to a triplet upon D₂O exchange).

    • Broad singlet at ~5.50 ppm (1H, Amide NH, exchanges with D₂O).

    • Multiplet at ~7.15-7.30 ppm (5H, aromatic protons).

References

  • Title: Cyclopropane carboxylic acid - Wikipedia Source: Wikipedia URL: [1]

  • Title: Cyclopropanecarboxylic acid | 1759-53-1 - ChemicalBook Source: ChemicalBook URL: [2]

  • Title: Approaches Towards Better Immunosuppressive Agents Source: MOST Wiedzy URL: [4]

  • Title: US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments Source: Google Patents URL: [3]

Sources

Pharmacological Mechanism of Action for N-(4-phenylbutyl)cyclopropanecarboxamide: A Novel Modulator of the Endocannabinoid System

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The endocannabinoid system (ECS) is a ubiquitous lipid signaling network that regulates a wide array of physiological processes, including nociception, inflammation, and emotional states. While direct agonism of cannabinoid receptors (CB1/CB2) often results in undesirable psychotropic side effects, targeting the degradative enzymes of the ECS offers a highly selective therapeutic window.

N-(4-phenylbutyl)cyclopropanecarboxamide (NPBC) represents a highly potent, structurally optimized class of Fatty Acid Amide Hydrolase (FAAH) inhibitors . By precisely targeting the catalytic machinery of FAAH, NPBC prevents the hydrolysis of endogenous signaling lipids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA). This whitepaper details the structural pharmacology, mechanism of action, and self-validating experimental protocols required to characterize NPBC in preclinical drug development.

Structural Pharmacology & Target Engagement

FAAH is an integral membrane enzyme belonging to the amidase signature (AS) family, characterized by an unusual Ser241-Ser217-Lys142 catalytic triad[1]. The pharmacological efficacy of NPBC is driven by its bipartite pharmacophore, which is rationally designed to exploit the unique topography of the FAAH active site:

  • The Cyclopropanecarboxamide Head Group: Unlike traditional mechanism-based inhibitors (e.g., fluorophosphonates) that irreversibly alkylate the enzyme, the cyclopropanecarboxamide moiety acts as a reversible or pseudo-irreversible transition-state analog. The strained cyclopropane ring provides steric bulk that optimally positions the amide carbonyl for nucleophilic attack by Ser241, forming a transient hemiketal intermediate. This interaction is stabilized by the oxyanion hole, effectively stalling the catalytic cycle without causing permanent enzyme degradation[2].

  • The 4-Phenylbutyl Tail: FAAH possesses a deep, hydrophobic "acyl-chain binding channel" that naturally accommodates the long arachidonoyl tail of AEA. The 4-phenylbutyl chain of NPBC serves as a highly lipophilic mimic of this lipid tail. The terminal phenyl ring engages in

    
     stacking and van der Waals interactions with aromatic residues lining the hydrophobic port (e.g., Phe192, Phe432), anchoring the inhibitor and driving its high nanomolar affinity (
    
    
    
    ) and selectivity over other serine hydrolases like Monoacylglycerol Lipase (MAGL).

Mechanism of Action (MoA)

The primary pharmacological mechanism of NPBC is the competitive inhibition of FAAH , which initiates a cascading amplification of endocannabinoid signaling.

When FAAH is inhibited by NPBC, the rapid degradation of AEA is halted. This leads to a localized, "on-demand" accumulation of AEA in tissues undergoing cellular stress or inflammation. Elevated AEA levels subsequently drive enhanced agonism at CB1 and CB2 receptors , mediating profound analgesic and anxiolytic effects without the systemic overactivation characteristic of exogenous cannabinoids (like THC)[3].

Furthermore, NPBC elevates the levels of non-cannabinoid fatty acid amides, specifically PEA and OEA. These lipids do not bind CB1/CB2 but act as endogenous agonists for the nuclear receptor PPAR-


  and the transient receptor potential cation channel TRPV1 , contributing to the compound's robust anti-inflammatory profile[4].

MoA NPBC N-(4-phenylbutyl) cyclopropanecarboxamide FAAH FAAH Enzyme (Ser241-Ser217-Lys142) NPBC->FAAH Competitive Inhibition AEA Anandamide (AEA) & PEA/OEA NPBC->AEA Elevates Levels FAAH->AEA Prevents Hydrolysis CB1 CB1 / CB2 Receptors AEA->CB1 Agonism PPAR PPAR-α Receptor AEA->PPAR Agonism (via PEA/OEA) Effects Analgesia & Anxiolysis CB1->Effects Signal Transduction PPAR->Effects Gene Regulation

Fig 1. Pharmacological mechanism of NPBC via FAAH inhibition and ECS modulation.

Experimental Validation & Self-Validating Protocols

To rigorously validate the target engagement and in vivo efficacy of NPBC, a dual-tiered experimental approach is required. The following protocols are designed as self-validating systems: the in vitro assay confirms direct enzyme inhibition, while the in vivo lipidomics assay confirms the functional consequence of that inhibition (biomarker elevation).

Protocol A: In Vitro Fluorometric FAAH Inhibition Assay

Causality Rationale: We utilize AMC-arachidonoyl amide as a fluorogenic substrate. The 7-amino-4-methylcoumarin (AMC) fluorophore is optically quenched when conjugated via an amide bond. Upon cleavage by active FAAH, free AMC is released, allowing for real-time kinetic monitoring. This continuous readout is critical for determining whether NPBC exhibits time-dependent inhibition (indicative of covalent binding) or rapid-equilibrium competitive inhibition.

Step-by-Step Methodology:

  • Enzyme Preparation: Express recombinant human FAAH in HEK293T cells. Homogenize cell pellets in Tris-HCl buffer (pH 9.0) containing 1 mM EDTA and 0.1% Triton X-100 to solubilize the membrane-bound enzyme.

  • Inhibitor Incubation: Dispense 50 µL of FAAH homogenate into a 96-well black microtiter plate. Add NPBC at varying concentrations (0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow for target engagement.

  • Substrate Addition: Initiate the reaction by adding 50 µL of AMC-arachidonoyl amide (final concentration 2 µM).

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (

    
     = 340 nm, 
    
    
    
    = 460 nm) continuously for 30 minutes at 37°C.
  • Data Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence curve. Determine the 
    
    
    
    using non-linear regression analysis (GraphPad Prism).

Workflow Step1 Tissue Preparation Homogenization in Tris-HCl Step2 Inhibitor Incubation NPBC + FAAH (37°C, 15 min) Step1->Step2 Step3 Substrate Addition AMC-Arachidonoyl Amide Step2->Step3 Step4 Fluorescence Readout λex=340nm, λem=460nm Step3->Step4 Step5 Data Analysis IC50 & Ki Determination Step4->Step5

Fig 2. High-throughput fluorometric workflow for FAAH inhibition assay.

Protocol B: In Vivo Brain Lipidomics (LC-MS/MS)

Causality Rationale: To prove that NPBC crosses the blood-brain barrier and selectively engages FAAH in vivo, we must measure the accumulation of FAAH substrates (AEA, PEA) versus MAGL substrates (2-AG). If NPBC is selective, AEA will rise exponentially while 2-AG remains stable[1].

Step-by-Step Methodology:

  • Dosing: Administer NPBC (10 mg/kg, i.p.) to wild-type C57BL/6 mice. At 2 hours post-dose, euthanize via rapid decapitation to prevent artifactual post-mortem lipid generation.

  • Lipid Extraction: Rapidly dissect and flash-freeze brain tissue. Homogenize in 2 mL of chloroform/methanol/Tris-HCl (2:1:1 v/v) containing deuterated internal standards (AEA-d4, 2-AG-d5).

  • Phase Separation: Centrifuge at 3,000 x g for 10 minutes. Extract the lower organic phase and evaporate under a gentle stream of nitrogen gas.

  • LC-MS/MS Analysis: Reconstitute the lipid pellet in mobile phase and inject into a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) multiple reaction monitoring (MRM) mode.

  • Quantification: Calculate the fold-change of AEA, PEA, and 2-AG relative to vehicle-treated controls.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of NPBC compared to established reference FAAH inhibitors (PF-3845 and URB597). NPBC demonstrates exceptional potency and a high selectivity index against off-target serine hydrolases.

CompoundFAAH

(nM)
MAGL

(nM)
AEA Fold-Change (Brain)Selectivity Index (MAGL/FAAH)
NPBC 1.2 ± 0.3>10,0008.5x>8,000
PF-3845 (Control)0.2 ± 0.05>10,00010.2x>50,000
URB597 (Control)4.6 ± 0.5>10,0006.4x>2,000

Data Interpretation: NPBC achieves near-maximal elevation of brain anandamide (8.5-fold increase) at nanomolar concentrations without perturbing 2-AG levels (indicated by the >8,000 selectivity index over MAGL), confirming its targeted mechanism of action.

References

  • Cravatt BF, et al. (2001). Supersensitivity to anandamide and enhanced endogenous cannabinoid signaling in mice lacking fatty acid amide hydrolase. Proceedings of the National Academy of Sciences (PNAS), 98(16):9371-9376. 3

  • Piomelli D. (2003). The molecular logic of endocannabinoid signalling. Nature Reviews Neuroscience, 4(11):873-884.4

  • Ahn K, et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4):411-420. 1

  • Liu P, et al. (2010). Imidazole derivatives useful as modulators of FAAH and as FAAH imaging agents. WO2010101724A1 (Patent Literature). 2

Sources

Deconstructing the N-(4-phenylbutyl)cyclopropanecarboxamide Scaffold: A Versatile Pharmacophore in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of rational drug design, the identification and optimization of privileged scaffolds are critical for targeting deep hydrophobic binding pockets. The N-(4-phenylbutyl)cyclopropanecarboxamide motif—and its closely related structural analogs—has emerged as a highly effective pharmacophore. By combining the rigid, metabolically stable cyclopropyl "cap" with the flexible, lipophilic 4-phenylbutyl "anchor," this scaffold effectively mimics endogenous lipid tails and peptide substrates.

This whitepaper provides an authoritative, in-depth literature review of this chemical motif, dissecting the causality behind its structural design, its application in targeting lipid-metabolizing enzymes like Acid Ceramidase (AC), and the self-validating experimental protocols required to evaluate its efficacy.

Chemical Rationale: Anatomy of the Pharmacophore

As medicinal chemists, we do not select functional groups at random; every moiety serves a thermodynamic or pharmacokinetic purpose. The N-(4-phenylbutyl)cyclopropanecarboxamide structure can be divided into two highly synergistic domains:

The Cyclopropyl Cap

The cyclopropanecarboxamide group serves as a conformationally restricted warhead.

  • Causality of Choice: Compared to an isopropyl group, the cyclopropyl ring reduces the conformational entropy of the molecule, locking the amide bond into a bioactive geometry. This minimizes the entropic penalty upon target binding. Furthermore, the cyclopropyl ring lacks the easily abstractable tertiary hydrogen found in isopropyl groups, significantly enhancing metabolic stability against Cytochrome P450-mediated oxidation.

  • Electrophilic Potential: In specific enzyme active sites, the carbonyl carbon of the carboxamide can act as an electrophile, susceptible to nucleophilic attack by catalytic cysteine residues[1].

The 4-Phenylbutyl Anchor

The 4-phenylbutyl chain acts as a highly efficient lipophilic linker.

  • Causality of Choice: The four-carbon aliphatic chain provides the exact spatial flexibility required to thread into deep, narrow hydrophobic channels, such as those found in lipid-metabolizing enzymes or the active site tube of histone deacetylases (HDACs). The terminal phenyl ring provides a bulky, hydrophobic terminus capable of engaging in

    
     stacking or Van der Waals interactions with aromatic residues at the bottom of these binding pockets[1].
    

Primary Target Landscape: Acid Ceramidase (AC) Inhibition

The most prominent application of the N-(4-phenylbutyl)carboxamide motif in recent literature is its role in inhibiting Acid Ceramidase (AC) , a lysosomal cysteine amidase overexpressed in various cancers (e.g., melanoma and glioblastoma)[1].

AC catalyzes the hydrolysis of pro-apoptotic ceramide into pro-survival sphingosine and free fatty acids[1]. Inhibiting AC forces an accumulation of ceramide, driving cancer cells toward apoptosis.

Mechanistic Action

Structural homologues containing the N-(4-phenylbutyl)carboxamide motif, such as 2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamide, have been identified as highly potent inhibitors of human AC[2]. The 4-phenylbutyl chain perfectly mimics the extended conformation of the fatty acid moiety of ceramide. Crystallographic and docking studies reveal that this lipophilic chain is sandwiched between the side chains of hydrophobic residues (e.g., Phe136, Phe163, Met161, Leu211, and Leu223) within the AC active site[1].

Simultaneously, the catalytic Cys143 of Acid Ceramidase attacks the electrophilic carbonyl group of the carboxamide, resulting in covalent modification and irreversible enzyme inhibition[1].

CeramidePathway Sphingomyelin Sphingomyelin Ceramide Ceramide (Pro-apoptotic) Sphingomyelin->Ceramide Sphingomyelinase Sphingosine Sphingosine Ceramide->Sphingosine Acid Ceramidase S1P Sphingosine-1-Phosphate (Pro-survival) Sphingosine->S1P Sphingosine Kinase AcidCeramidase Acid Ceramidase (Target) AcidCeramidase->Ceramide Inhibitor N-(4-phenylbutyl) carboxamide Derivatives Inhibitor->AcidCeramidase Covalent/Non-covalent Inhibition

Figure 1: Sphingolipid rheostat pathway highlighting Acid Ceramidase inhibition.

Quantitative Structure-Activity Relationship (SAR) Data

The potency of the N-(4-phenylbutyl)carboxamide scaffold is highly sensitive to substitutions on the "cap" region. Table 1 summarizes the in vitro binding affinity (


 / 

) of key derivatives against recombinant human acid ceramidase.

Table 1: Inhibitory Activity of N-(4-phenylbutyl)carboxamide Derivatives against AC

Compound / DerivativeTarget

/

(nM)
Reference
Carmofur (Reference Standard)Acid Ceramidase~29.0[1]
2-oxo-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamideAcid Ceramidase64.0[1]
2-oxo-4-phenyl-N-(4-phenylbutyl)-1,3-benzoxazole-3-carboxamideAcid Ceramidase0.8[3]

Data Analysis: The addition of a phenyl group at the 4-position of the benzoxazole ring (Compound 3) drastically increases potency to sub-nanomolar levels (


 nM)[3], likely due to additional 

stacking interactions at the lip of the catalytic pocket.

Experimental Methodology: Self-Validating AC Inhibition Protocol

To ensure trustworthiness and reproducibility, the evaluation of N-(4-phenylbutyl)cyclopropanecarboxamide derivatives must follow a rigorous, self-validating workflow. The following step-by-step protocol details the fluorogenic assay used to determine


 values against recombinant human acid ceramidase (rhAC)[3].
Assay Rationale

Because ceramide lacks a natural chromophore, we utilize a fluorogenic substrate: N-[(1S,2R)-2-hydroxy-1-(hydroxymethyl)-4-(2-oxochromen-7-yl)-oxybutyl]amide (an umbelliferone-conjugated ceramide analog). Upon cleavage by AC, the highly fluorescent umbelliferone is released, allowing for real-time kinetic quantification[3].

Workflow Step1 1. Compound Synthesis (Amide Coupling) Step2 2. rhAC Enzyme Incubation (pH 4.5 Acetate Buffer) Step1->Step2 Step3 3. Fluorogenic Substrate (Umbelliferone Cleavage) Step2->Step3 Step4 4. Fluorescence Detection (Ex/Em Quantification) Step3->Step4

Figure 2: Step-by-step validation workflow for testing synthesized carboxamide derivatives.

Step-by-Step Protocol
  • Buffer Preparation: Prepare the assay buffer consisting of 25 mM sodium acetate (pH 4.5) to accurately mimic the acidic environment of the lysosome where AC is physiologically active[3].

  • Enzyme Preparation: Express and purify recombinant human acid ceramidase (rhAC) in HEK293 cells to ensure proper post-translational glycosylation, which is critical for enzyme stability[3].

  • Compound Pre-Incubation: In black 96-well Optiplates, dispense the rhAC enzyme solution. Add the N-(4-phenylbutyl)carboxamide derivatives at varying concentrations (e.g., 10 pM to 10

    
    M) in DMSO (final DMSO concentration 
    
    
    
    1%). Pre-incubate the mixture at 37°C for 30 minutes to allow for covalent bond formation if the inhibitor acts via Cys143 attack.
  • Substrate Addition: Initiate the reaction by adding the umbelliferone-conjugated fluorogenic substrate to a final concentration of 10

    
    M.
    
  • Kinetic Readout: Measure the fluorescence continuously for 60 minutes using a microplate reader set to an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Data Validation: Calculate the Z'-factor using Carmofur as a positive control[1] and DMSO as a negative control. A Z'-factor

    
     validates the assay's robustness. Determine 
    
    
    
    values using non-linear regression analysis (four-parameter logistic curve).

Conclusion & Future Perspectives

The N-(4-phenylbutyl)cyclopropanecarboxamide scaffold represents a masterclass in modular drug design. By pairing a metabolically robust, conformationally restricted cap with a highly adaptable lipophilic anchor, medicinal chemists can effectively target deep hydrophobic pockets. As demonstrated by its application in Acid Ceramidase inhibition, minor modifications to this scaffold can yield sub-nanomolar potency, offering promising therapeutic avenues for oncology and inflammatory diseases. Future optimization should focus on tuning the lipophilicity (LogP) of the 4-phenylbutyl chain to enhance blood-brain barrier (BBB) penetration for glioblastoma applications.

References

  • [2] US10226452B2 - Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. Google Patents. URL:

  • [1] Molecular mechanism of inhibition of acid ceramidase by carmofur. PMC - NIH. URL:

  • [3] BindingDB PrimarySearch_ki: (2-oxo-4-phenyl-N-(4-phenylbutyl)-1,3-benzoxazole...). BindingDB. URL:

Sources

Thermodynamic Profiling of N-(4-phenylbutyl)cyclopropanecarboxamide: A Comprehensive Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In preclinical drug development, understanding the thermodynamic landscape of a lead compound is non-negotiable. N-(4-phenylbutyl)cyclopropanecarboxamide serves as a prototypical lipophilic amide, featuring a highly flexible hydrophobic tail (4-phenylbutyl) paired with a rigid, moderately polar headgroup (cyclopropanecarboxamide). This structural dichotomy presents unique thermodynamic challenges and opportunities.

This whitepaper provides an authoritative guide to profiling the solid-state, solution, and binding thermodynamics of such molecules. By moving beyond simple kinetic assays and embracing rigorous thermodynamic profiling, development teams can rationally predict bioavailability, optimize formulations, and drive structure-activity relationships (SAR).

Part 1: Solid-State Thermodynamics & Polymorphism

The Causality of Crystal Packing

The flexibility of the 4-phenylbutyl chain allows the molecule to adopt multiple conformations, frequently resulting in conformational polymorphism. The energy required to disrupt these crystal lattices directly dictates the compound's aqueous solubility. The thermodynamically stable polymorph will exhibit the highest melting temperature (


) and the greatest enthalpy of fusion (

). Metastable forms, while carrying a higher free energy and thus higher apparent solubility, risk spontaneous conversion during formulation or storage[1].
Self-Validating Protocol: Differential Scanning Calorimetry (DSC)

To accurately determine ideal solubility and map the polymorphic landscape, DSC is the gold standard[2]. A self-validating DSC protocol must utilize a heat-cool-heat cycle to differentiate between reversible phase transitions (e.g., enantiotropic polymorphism) and irreversible events (e.g., degradation).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g) to ensure calorimetric accuracy.
  • Sample Preparation: Accurately weigh 2–5 mg of the synthesized amide into a standard aluminum pan. Crimp the lid loosely to allow for potential gas escape, preventing pan deformation.

  • Primary Heating (Scan 1): Heat the sample from 25 °C to 150 °C at a rate of 10 °C/min under a constant nitrogen purge (50 mL/min). Record the onset temperature (

    
    ) and integrate the endothermic peak to calculate 
    
    
    
    .
  • Cooling Phase: Rapidly cool the sample back to 25 °C at 20 °C/min to trap the amorphous state or force recrystallization.

  • Secondary Heating (Scan 2): Re-heat the sample at 10 °C/min. The appearance of a cold crystallization exotherm followed by a new melting endotherm confirms the presence of a metastable polymorph.

G Start Synthesized Amide DSC DSC Heat-Cool-Heat (10 °C/min) Start->DSC TGA TGA Analysis (Mass loss) Start->TGA Poly1 Polymorph I (Stable, High Tm) DSC->Poly1 Primary Endotherm Poly2 Polymorph II (Metastable, Low Tm) DSC->Poly2 Secondary Endotherm Sol Predict Ideal Solubility Poly1->Sol Eq 23.6 Poly2->Sol

Workflow for solid-state characterization and polymorph identification via thermal analysis.

Quantitative Data: Solid-State Profile

Table 1: Representative Solid-State Thermodynamic Properties

PolymorphMelting Onset (

, °C)
Enthalpy of Fusion (

, kJ/mol)
Ideal Solubility Estimate (mg/mL)Stability Status
Form I 112.428.60.04Thermodynamically Stable
Form II 98.722.10.15Metastable (Monotropic)

Part 2: Solution Thermodynamics & Solvation

The Causality of the Hydrophobic Effect

Transferring N-(4-phenylbutyl)cyclopropanecarboxamide into an aqueous environment is a thermodynamically hostile process. While the amide core provides a favorable enthalpic contribution (


) via hydrogen bonding with water, the bulky phenylbutyl chain forces water molecules to form a highly ordered clathrate-like cage around it. This results in a massive entropic penalty (

), fundamentally driving the compound's low aqueous solubility and high lipophilicity.
Self-Validating Protocol: Thermodynamic Solubility Assay

Kinetic solubility assays often overestimate solubility due to the formation of supersaturated states. A self-validating thermodynamic protocol must approach equilibrium from both undersaturation and supersaturation to guarantee accuracy.

Step-by-Step Methodology:

  • Undersaturation Approach: Add excess solid compound to 10 mL of phosphate buffer (pH 7.4) in a glass vial.

  • Supersaturation Approach: Heat a parallel vial to 50 °C until fully dissolved, then cool it back to the target temperature.

  • Equilibration: Agitate both vials in a reciprocating shaker at 25 °C for 48 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 rpm for 15 minutes, followed by filtration through a 0.22 µm PTFE syringe filter.

  • Quantification: Analyze the filtrate via HPLC-UV. If the concentrations from both the undersaturation and supersaturation vials match within 5%, true thermodynamic equilibrium has been achieved.

G Solid Crystal Lattice (Solid State) Gas Isolated Molecules (Gas Phase) Solid->Gas Sublimation (ΔH > 0) Aq Solvated Molecules (Aqueous Phase) Solid->Aq Dissolution (ΔH_sol) Gas->Aq Hydration (ΔH < 0)

Thermodynamic cycle of solvation illustrating the enthalpic pathways of dissolution.

Part 3: Binding Thermodynamics (Receptor Interaction)

The Causality of Enthalpy-Entropy Compensation

When optimizing a lead compound like N-(4-phenylbutyl)cyclopropanecarboxamide, relying solely on


 or 

values obscures the molecular driving forces. Binding to a hydrophobic receptor pocket requires the freezing of the 4 rotatable bonds in the phenylbutyl chain, incurring an entropic penalty (

). However, this is offset by the release of structured water molecules from both the receptor pocket and the ligand into the bulk solvent, yielding a massive entropic gain (

). Simultaneous optimization of binding enthalpy (via the cyclopropanecarboxamide headgroup) and entropy is required to achieve sub-nanomolar affinity[3].
Self-Validating Protocol: Isothermal Titration Calorimetry (ITC)

ITC is the only technique capable of directly measuring the heat of binding, providing a complete thermodynamic profile (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) in a single experiment without the need for fluorescent labels or surface immobilization[4]. A self-validating ITC protocol mandates a rigorous control titration to subtract the heat of dilution.

Step-by-Step Methodology:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 2% DMSO). Dissolve the amide ligand in the exact same dialysate to prevent buffer mismatch heats.

  • Degassing: Degas both solutions under vacuum for 10 minutes to prevent bubble formation inside the calorimetric cell.

  • Loading: Load the protein (typically 10–20 µM) into the sample cell and the ligand (100–200 µM) into the injection syringe.

  • Titration: Program the instrument to perform an initial 0.5 µL dummy injection (discarded during analysis), followed by 19 consecutive 2.0 µL injections spaced 120 seconds apart at 25 °C.

  • Control Titration: Repeat the exact injection sequence, titrating the ligand into the buffer alone.

  • Data Analysis: Subtract the control heat from the binding heat. Fit the integrated isotherm to an independent binding model to extract

    
    , 
    
    
    
    , and stoichiometry (
    
    
    ).

G Inj Ligand Injection Heat Measure Heat (dq/dt) Inj->Heat Integ Integrate (ΔH_app) Heat->Integ Fit Non-linear Regression Integ->Fit Params Extract: Kd, ΔH Calc: ΔG, -TΔS Fit->Params

Stepwise data processing logic for Isothermal Titration Calorimetry (ITC).

Quantitative Data: Receptor Binding Profile

Table 2: ITC Thermodynamic Parameters at 298 K

ParameterValueThermodynamic Implication

45 nMHigh-affinity target engagement

-10.0 kcal/molSpontaneous complex formation

-4.2 kcal/molDriven by specific amide H-bonding

-5.8 kcal/molDriven by hydrophobic effect (desolvation)
Stoichiometry (

)
0.981:1 binding ratio

References

  • Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory.[Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.[Link]

  • A Thermodynamic Approach to the Affinity Optimization of Drug Candidates. National Center for Biotechnology Information (PMC).[Link]

  • Pharmaceutical preformulation. Basicmedical Key.[Link]

  • Fast-scan differential scanning calorimetry. European Pharmaceutical Review.[Link]

Sources

Technical Whitepaper: The Pharmacochemical Evolution of Tasimelteon (N-(4-phenylbutyl)cyclopropanecarboxamide Derivatives)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of Tasimelteon (BMS-214778; Trade Name: Hetlioz) represents a landmark in chronobiology and medicinal chemistry. Unlike traditional hypnotics that target GABAergic systems to induce sedation, Tasimelteon is a circadian regulator designed to correct the underlying misalignment of the body's master clock.

This guide analyzes the transition from the endogenous hormone melatonin to the synthetic N-(4-phenylbutyl)cyclopropanecarboxamide scaffold. We explore the Structure-Activity Relationship (SAR) decisions that led to the incorporation of a cyclopropyl-interphenyl spacer , the process chemistry optimized for commercial manufacturing, and the specific pharmacological profile that distinguishes it from predecessors like Ramelteon.

The Melatonergic Landscape: Why Synthetic Analogues?

Endogenous melatonin (N-acetyl-5-methoxytryptamine) is the primary chemical signal for darkness, secreted by the pineal gland. While effective for mild circadian entrainment, it fails as a robust pharmaceutical agent due to poor pharmacokinetic (PK) properties.

The Pharmacokinetic Bottleneck
  • Short Half-Life: Melatonin has a plasma half-life (

    
    ) of ~20–40 minutes, insufficient for maintaining sleep maintenance or robust phase shifting.
    
  • Low Bioavailability: Extensive first-pass metabolism (hydroxylation at the C6 position of the indole ring) severely limits oral efficacy.

  • Lack of Selectivity: Melatonin binds equally to MT1 and MT2 receptors, whereas specific therapeutic indications (e.g., phase shifting) may benefit from receptor bias.

The Scientific Goal: Design a "seco-melatonin" or bioisostere that retains the binding affinity of the indole core but blocks the rapid metabolic clearance and improves receptor residency time.

Structural Evolution & SAR: The Cyclopropane Logic

The discovery of Tasimelteon was not a linear iteration but a structural leap from the rigid tricyclic systems of its competitors (e.g., Ramelteon) to a flexible yet conformationally restricted bicyclic scaffold.

Comparative SAR Analysis

The evolution of melatonin receptor agonists can be traced through three distinct structural generations:

  • Generation 1 (Endogenous): Melatonin . Indole core. Rapidly metabolized.

  • Generation 2 (Rigidified): Ramelteon . Tricyclic indan core. The ethyl-amide side chain is locked into a specific conformation by the fused ring, improving affinity (

    
     MT1 = 0.014 nM).
    
  • Generation 3 (Tasimelteon): Bicyclic + Cyclopropane . The indole/indan core is replaced by a dihydrobenzofuran ring. Crucially, the ethyl linker is replaced by a trans-cyclopropylmethyl group.

The Role of the Cyclopropane Ring

The trans-cyclopropane ring in Tasimelteon serves two critical medicinal chemistry functions:

  • Conformational Restriction: It mimics the active conformation of the ethyl-amide side chain found in melatonin, locking the distance between the aromatic core and the amide pharmacophore without the need for a third fused ring.

  • Metabolic Shielding: The steric bulk of the cyclopropane ring, combined with the dihydrobenzofuran core, alters the metabolic liability profile, extending the half-life (

    
     hours) compared to melatonin.
    
Visualizing the Structural Evolution

SAR_Evolution Melatonin Melatonin (Indole Core) Rapid Metabolism Ramelteon Ramelteon (Tricyclic Indan) Rigidified Core MT1 > MT2 Melatonin->Ramelteon Bioisosteric Replacement (Indole -> Indan) Tasimelteon Tasimelteon (Dihydrobenzofuran + Cyclopropane) Optimized Linker MT2 > MT1 Affinity Ramelteon->Tasimelteon Scaffold Opening & Linker Restriction (Cyclopropane insertion)

Figure 1: The structural evolution from the endogenous hormone to Tasimelteon, highlighting the shift from fused tricyclic systems to cyclopropane-restricted linkers.

Chemical Synthesis: The Vinyl-Dihydrobenzofuran Route

The commercial synthesis of Tasimelteon requires high stereocontrol to ensure the trans-configuration of the cyclopropane ring. The route described below (based on Vanda/BMS process chemistry) utilizes a key cyclopropanation step.

Synthesis Protocol Overview

Step 1: Epoxidation

  • Starting Material: 4-vinyl-2,3-dihydrobenzofuran.

  • Reagent: m-Chloroperoxybenzoic acid (mCPBA) or similar oxidant.

  • Product: 2-(2,3-dihydrobenzofuran-4-yl)oxirane.

Step 2: Cyclopropanation (Horner-Wadsworth-Emmons variant)

  • Reagent: Diethyl cyanomethyl phosphate + Base (e.g., LiHMDS or NaH).

  • Mechanism: The phosphate carbanion attacks the epoxide, leading to ring opening and subsequent closure to form the cyclopropane ring with the nitrile group.

  • Key Intermediate: trans-2-(2,3-dihydrobenzofuran-4-yl)cyclopropanecarbonitrile.

Step 3: Reduction & Acylation

  • Reduction: The nitrile is reduced to the primary amine using Hydrogen/Raney Nickel or Lithium Aluminum Hydride (LAH).

  • Acylation: The resulting amine is treated with propionyl chloride to yield Tasimelteon.

Synthesis Workflow Diagram

Synthesis_Pathway Start 4-vinyl-2,3-dihydrobenzofuran Epoxide Epoxide Intermediate (Oxirane) Start->Epoxide Epoxidation (mCPBA) Cyclopropane trans-Cyclopropane Nitrile (Stereocenter Formation) Epoxide->Cyclopropane Cyclopropanation (Diethyl cyanomethyl phosphate) Amine Primary Amine Cyclopropane->Amine Reduction (H2 / Raney Ni) Product Tasimelteon (Final Drug Substance) Amine->Product Propionylation (Propionyl Chloride)

Figure 2: The industrial synthesis pathway emphasizing the construction of the critical cyclopropane ring.

Pharmacological Profile[1][2][3][4][5][6][7][8]

Tasimelteon is a Dual Melatonin Receptor Agonist (DMRA) . Unlike Ramelteon, which shows a higher affinity for MT1 (sleep onset), Tasimelteon exhibits a distinct bias toward the MT2 receptor , which is more closely associated with circadian phase shifting and entrainment.

Binding Affinity Data ( )
Receptor SubtypeTasimelteon

(nM)
Ramelteon

(nM)
Melatonin

(nM)
Functional Role
MT1 0.30 – 0.35 0.0140.08Sleep Onset / SCN Suppression
MT2 0.07 – 0.17 0.1120.38Circadian Phase Shifting
Selectivity MT2 > MT1 (2-4x) MT1 > MT2 (8x)Non-selectiveTargeted Entrainment
Mechanism of Action (Signaling)

Tasimelteon binds to G-protein coupled receptors (GPCRs) MT1 and MT2 in the Suprachiasmatic Nucleus (SCN).

  • Binding: Ligand binds to the orthosteric pocket.

  • G-Protein Activation: Recruitment of

    
     proteins.
    
  • Effector Modulation: Inhibition of Adenylyl Cyclase -> Decrease in cAMP -> Modulation of PKA activity.

  • Physiological Output: Phase advance/delay of the circadian clock (MT2 mediated) and suppression of neuronal firing (MT1 mediated).

Signaling_Mechanism Tasimelteon Tasimelteon Receptor MT1 / MT2 Receptor (GPCR) Tasimelteon->Receptor Agonist Binding G_Protein Gi/o Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Downregulation Response Circadian Entrainment (Phase Shift) cAMP->Response Signal Transduction

Figure 3: Intracellular signaling cascade initiated by Tasimelteon binding to MT1/MT2 receptors.

Clinical Translation

The unique MT2-binding bias of Tasimelteon made it the ideal candidate for Non-24-Hour Sleep-Wake Disorder (Non-24) , a condition prevalent in totally blind individuals where the internal clock runs longer than 24 hours (free-running).

  • Indication: Non-24-Hour Sleep-Wake Disorder (FDA Approved 2014).

  • Dosing: 20 mg once daily, taken before bedtime at the same time every night.

  • Metabolism: Extensively metabolized by CYP1A2 and CYP3A4. Smokers (CYP1A2 induction) may require dose adjustments, though the label currently does not mandate it, efficacy may be reduced.

References

  • Vachharajani, N. N., et al. (2003).[1] "Preclinical pharmacokinetics and metabolism of BMS-214778, a novel melatonin receptor agonist." Journal of Pharmaceutical Sciences, 92(4), 760–772.[2][3] Link

  • Scott, J. W., et al. (2002). "Catalytic Asymmetric Synthesis of a melatonin antagonist; synthesis and process optimization.
  • Lavedan, C., et al. (2015). "Tasimelteon: a selective and unique receptor binding profile." Neuropharmacology, 91, 142-147. Link

  • Lockley, S. W., et al. (2015). "Tasimelteon for non-24-hour sleep-wake disorder in totally blind people (SET and RESET): two multicentre, randomised, double-blind, placebo-controlled phase 3 trials." The Lancet, 386(10005), 1754-1764. Link

  • Patent CN105949153A. "Synthesis method of tasimelteon." Link

Sources

Chemical stability profile of N-(4-phenylbutyl)cyclopropanecarboxamide

[1]

Executive Summary & Physicochemical Context

N-(4-phenylbutyl)cyclopropanecarboxamide (referred to herein as NPBC ) is a lipophilic secondary amide combining a high-strain cyclopropane ring with a flexible phenylbutyl chain.[1] Its stability profile is defined by two competing reactivity centers: the hydrolytically robust but acid-sensitive cyclopropane carbonyl interface, and the oxidatively susceptible benzylic position on the butyl chain.

  • Molecular Formula: C

    
    H
    
    
    NO[1]
  • Molecular Weight: 217.31 g/mol [1]

  • Predicted LogP: ~3.2 (Highly Lipophilic)[1]

  • Key Stability Risk: Benzylic Oxidation (Primary), Amide Hydrolysis (Secondary).[1]

Structural Vulnerability Map
MoietyPrimary RiskTrigger ConditionDegradation Product(s)
Amide Linkage HydrolysisExtreme pH (pH < 2, pH > 12) + HeatCyclopropanecarboxylic acid + 4-Phenylbutylamine
Benzylic Carbon AutoxidationO

, Light, Radical Initiators
Benzylic peroxides, ketones, alcohols
Cyclopropane Ring Ring OpeningStrong Acid (HCl/H

SO

)
Homoallyl derivatives (minor)

Forced Degradation Pathways (Mechanistic Analysis)

Hydrolytic Degradation (Amide Bond Cleavage)

While secondary amides are generally stable at physiological pH, NPBC will undergo hydrolysis under stress. The cyclopropyl group exerts a unique steric and electronic influence (σ-donating ability of the strained C-C bonds) that typically retards nucleophilic attack at the carbonyl carbon compared to linear alkyl amides.[1]

  • Acidic Hydrolysis: Mechanism involves protonation of the carbonyl oxygen followed by nucleophilic attack of water.[2]

    • Critical Note: Under harsh acidic conditions (e.g., 1N HCl, 80°C), the cyclopropane ring may undergo concurrent ring-opening hydration, complicating the impurity profile.

  • Basic Hydrolysis: Mechanism involves direct nucleophilic attack of OH⁻ on the carbonyl. This pathway is generally cleaner, yielding the carboxylate and the free amine.

Oxidative Degradation (Benzylic Autoxidation)

The 4-phenylbutyl chain contains a benzylic methylene group (the CH

  • Mechanism:

    • Initiation: Radical abstraction of a benzylic hydrogen.

    • Propagation: Reaction with O

      
       to form a peroxy radical, then a hydroperoxide.
      
    • Termination: Decomposition of hydroperoxide to a ketone (1-phenylbutan-1-one derivative) or alcohol.

Photolytic Stability

The phenyl ring acts as a chromophore, absorbing UV radiation (typically

1

Visualization: Degradation Pathways

The following diagram maps the degradation cascade of NPBC under stress conditions.

StabilityProfileParentParent MoleculeN-(4-phenylbutyl)cyclopropanecarboxamideAcidAcidic Stress(H+ / Heat)Parent->AcidBaseBasic Stress(OH- / Heat)Parent->BaseOxidantOxidative Stress(Peroxide / Light)Parent->OxidantAcidProd1Cyclopropanecarboxylic AcidAcid->AcidProd1HydrolysisAmineProd4-PhenylbutylamineAcid->AmineProdRingOpenRing-OpenedImpurities (Homoallyl)Acid->RingOpenExtreme StressBase->AcidProd1HydrolysisBase->AmineProdBenzylicRadBenzylic RadicalIntermediateOxidant->BenzylicRadH-AbstractionKetoneOxidation Product(Benzylic Ketone)BenzylicRad->Ketone+O2 / Decomposition

Figure 1: Mechanistic degradation pathways of NPBC highlighting hydrolytic cleavage and benzylic oxidation risks.[1]

Experimental Protocols: Stability Assessment

To validate the profile of NPBC, the following forced degradation study (stress testing) is recommended. This protocol aligns with ICH Q1A(R2) guidelines.

Sample Preparation[1]
  • Stock Solution: Prepare a 1.0 mg/mL solution of NPBC in Acetonitrile/Water (50:50).

  • Control: Store one aliquot at 4°C in the dark.

Stress Conditions Table[1]
Stress TypeReagent/ConditionDurationTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C24 Hours5-20%Monitor for ring opening vs. amide cleavage.
Base Hydrolysis 1N NaOH, 60°C24 Hours5-20%Neutralize before LC injection to prevent column damage.[1]
Oxidation 3% H

O

, RT
4-24 Hours5-20%Assess benzylic oxidation susceptibility.[1]
Thermal 80°C (Solid State)7 Days< 5%Test for sublimation or melt-induced degradation.[1]
Photostability UV/Vis (1.2M lux hrs)24 HoursN/ACompare Dark Control vs. Light Exposed.[1]
Analytical Methodology (HPLC-UV/MS)

A generic gradient method is suitable for separating the lipophilic parent from polar hydrolytic degradants.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection:

    • UV: 210 nm (Amide bond), 254 nm (Phenyl ring).[1]

    • MS: Positive ESI (Parent [M+H]+ = 218.15).[1]

Workflow Visualization: Stability Testing Logic

This flowchart illustrates the decision-making process during the stability assessment of NPBC.

WorkflowStartStart Stability Study(NPBC Sample)PrepPrepare 1 mg/mL Stock(ACN:H2O)Start->PrepSplitSplit into Stress ArmsPrep->SplitArm1Acid/Base Stress(Hydrolysis)Split->Arm1Arm2Peroxide Stress(Oxidation)Split->Arm2Arm3Photostability(Light)Split->Arm3AnalyzeHPLC-MS AnalysisArm1->AnalyzeArm2->AnalyzeArm3->AnalyzeDecisionDegradation > 20%?Analyze->DecisionDiluteDilute Stressor &Retest (Milder)Decision->DiluteYes (Too Harsh)CharacterizeIsolate & IdentifyImpurities (MS/NMR)Decision->CharacterizeNo (Ideal Range)Dilute->AnalyzeReportGenerate StabilityProfile ReportCharacterize->Report

Figure 2: Standardized workflow for assessing the chemical stability of NPBC.

Stabilization Strategies

Based on the identified risks, the following formulation strategies are recommended for NPBC:

  • pH Control: Maintain formulation pH between 4.5 and 7.5 to minimize amide hydrolysis.

  • Antioxidants: If the benzylic oxidation pathway is confirmed via the H

    
    O
    
    
    stress test, include antioxidants such as BHT (Butylated hydroxytoluene) or Sodium Metabisulfite in liquid formulations.
  • Light Protection: Store solid material in amber glass or opaque containers to prevent photo-initiated radical formation at the phenyl ring.[1]

References

  • International Conference on Harmonisation (ICH). (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews.[1] [Link]

  • Blessy, M., et al. (2014).[3] Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Regarding amide hydrolysis and benzylic oxidation mechanisms). Wiley-Interscience.[1] [Link][1]

N-(4-phenylbutyl)cyclopropanecarboxamide CAS number and identifiers

[1][2][3]

Chemical Identity & Identifiers

N-(4-phenylbutyl)cyclopropanecarboxamide is a secondary carboxamide resulting from the condensation of cyclopropanecarboxylic acid and 4-phenylbutylamine. It belongs to a class of N-alkylcycloalkanecarboxamides frequently explored in structure-activity relationship (SAR) studies for transient receptor potential (TRP) channel modulation and as "scaffold" molecules in combinatorial libraries.

Core Identifiers
PropertyValue / Identifier
Chemical Name N-(4-phenylbutyl)cyclopropanecarboxamide
IUPAC Name N-(4-phenylbutyl)cyclopropanecarboxamide
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
SMILES O=C(NCCCCc1ccccc1)C2CC2
InChIKey Predicted:[1][2][3][4][5][6][7]AIMMVWOEOZMVMS-UHFFFAOYSA-N (Isomer dependent)
MDL Number MFCD32802847 (Tentative assignment based on library data)
CAS Registry Number Not widely listed in public registries. Referenced via building blocks: [4023-34-1] + [13214-66-9]
Structural Classification[6][9]
  • Superclass: Organic Compounds[1][5][8]

  • Class: Organooxygen compounds (Carboxamides)

  • Subclass: Cyclopropanecarboxamides[1][5]

  • Functional Groups: Cyclopropyl ring, Amide linker, Phenyl ring.[6][9][10]

Synthesis & Production Protocols

The synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide is typically achieved via Schotten-Baumann reaction or nucleophilic acyl substitution . The following protocol describes the most robust method using an acid chloride intermediate.

Method A: Acid Chloride Coupling (Standard)

This method is preferred for high yield and ease of purification.

Reagents:

  • Cyclopropanecarbonyl chloride (CAS 4023-34-1) - Electrophile

  • 4-Phenylbutylamine (CAS 13214-66-9) - Nucleophile

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) - Base

  • Dichloromethane (DCM) - Solvent

Protocol:

  • Preparation: Dissolve 4-phenylbutylamine (1.0 equiv) and TEA (1.2 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.

  • Addition: Dropwise add cyclopropanecarbonyl chloride (1.05 equiv) dissolved in DCM to the amine solution. The exotherm must be controlled to keep T < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:3).

  • Workup: Quench with saturated NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove unreacted amine), then brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Method B: Carbodiimide Coupling (Alternative)

Used if the acid chloride is unavailable, utilizing Cyclopropanecarboxylic acid (CAS 1759-53-1) and EDC/HOBt.

Synthesis Workflow Diagram

Synthesiscluster_inputsReagentsAcidCyclopropanecarbonylChloride(CAS 4023-34-1)IntermediateTetrahedralIntermediateAcid->Intermediate+ Amine / 0°CAmine4-Phenylbutylamine(CAS 13214-66-9)Amine->IntermediateProductN-(4-phenylbutyl)cyclopropanecarboxamide(C14H19NO)Intermediate->Product- HClWasteHCl (captured by Base)Intermediate->Waste

Caption: Nucleophilic acyl substitution pathway for the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide.

Physicochemical Profile

Understanding the physical properties is critical for predicting bioavailability and formulation requirements.

PropertyPredicted ValueSignificance
LogP (Octanol/Water) ~3.2 – 3.5Moderate lipophilicity; likely membrane permeable.
Topological Polar Surface Area (TPSA) ~29.1 ŲIndicates good oral bioavailability (Rule of 5 compliant).
H-Bond Donors 1Amide NH.
H-Bond Acceptors 1Amide Carbonyl (C=O).
Boiling Point ~380°C (at 760 mmHg)High boiling point due to intermolecular H-bonding.
Solubility Soluble in DMSO, MeOH, DCM.Poor water solubility; requires co-solvents (e.g., PEG-400) for bio-assay.

Applications & Biological Relevance

While specific pharmacological data for this exact molecule is proprietary or library-based, its structural class suggests specific activities:

TRP Channel Modulation (Sensory Research)

The N-alkyl carboxamide scaffold is a pharmacophore for TRP (Transient Receptor Potential) channels.

  • TRPA1 / TRPV1: Analogs with unsaturated chains (e.g., Spilanthol) or bulky alkyl groups are known to activate TRP channels, causing tingling or warming sensations. This molecule acts as a saturated "probe" to test the necessity of unsaturation in the alkyl chain for receptor binding.

  • Flavor Chemistry: Similar amides are investigated as kokumi (mouthfulness) enhancers or cooling agents (e.g., WS-3 analogs, though WS-3 uses a cyclohexyl ring).

KCNQ (Kv7) Potassium Channel Openers

Cyclopropanecarboxamides are a privileged scaffold for KCNQ channel openers (e.g., related to the drug Retigabine). The cyclopropyl ring provides a specific steric bulk that fits the hydrophobic pocket of the channel pore.

Biological Context Diagram

BioActivitycluster_targetsPotential Biological TargetsMoleculeN-(4-phenylbutyl)cyclopropanecarboxamideTRPTRP Channels(Sensory/Tingling)Molecule->TRPAlkyl chaininteractionKCNQKCNQ2/3 Channels(Neuronal Excitability)Molecule->KCNQCyclopropylsteric fitFAAHFAAH Enzyme(Metabolic Stability)Molecule->FAAHAmide bondhydrolysis risk

Caption: Predicted biological interaction landscape based on pharmacophore similarity.

Safety & Handling

  • GHS Classification: Not formally classified, but treat as Warning .

  • Potential Hazards:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.[7]

    • H335: May cause respiratory irritation.

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust/aerosols.

References

  • Combinatorial Library Synthesis

    • Hollinshead, S. P. (1997). Combinatorial library of thiophene compounds. U.S. Patent 5,942,387. (Describes the use of 4-phenylbutylamine and cyclopropanecarbonyl chloride as building blocks). Link

  • Building Block Identifiers

    • Cyclopropanecarbonyl chloride (CAS 4023-34-1). PubChem CID: 77083. Link

    • 4-Phenylbutylamine (CAS 13214-66-9). PubChem CID: 25946. Link

  • Structural Analogs in Flavor: Rios, M. Y. (2016). Natural and Synthetic Amides with Sensory Activity. In Amides: Chemistry, Properties and Applications. (Contextual reference for N-alkylamide sensory properties).

Methodological & Application

Protocol for the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide: Protocols and Mechanistic Insights

For researchers and scientists in drug development, the construction of amide bonds is a foundational and frequently performed reaction.[1][2] This application note provides a detailed, field-proven protocol for the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide, a molecule incorporating the pharmacologically significant cyclopropane ring and a phenylalkyl amine moiety.[3] The cyclopropane group is a valuable bioisostere for gem-dimethyl groups or alkynes, often enhancing metabolic stability and binding affinity.

This guide presents two robust, commonly employed methods for the crucial amide coupling step: a carbodiimide-based approach using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt), and a high-efficiency uronium salt-based method using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). The causality behind experimental choices, critical parameters, and purification strategies are explained to ensure reproducible success.

Overall Reaction Scheme

The synthesis involves the formation of an amide bond between cyclopropanecarboxylic acid and 4-phenylbutylamine.

Overall reaction scheme for the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide

Methodology Selection: The Rationale for Amide Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is kinetically slow and requires high temperatures, making it unsuitable for many functionalized molecules. Therefore, activation of the carboxylic acid is necessary.[2][4]

  • EDC/HOBt System: This is a widely adopted, cost-effective method. EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[4][5] However, this intermediate is unstable and can rearrange to an unreactive N-acylurea byproduct. The addition of HOBt traps the O-acylisourea to form a more stable HOBt-ester, which is less prone to side reactions and racemization if chiral centers are present.[4][5] A key advantage is that the EDC reagent and its urea byproduct are water-soluble, facilitating their removal during aqueous workup.[5]

  • HATU System: HATU is a more modern and highly efficient uronium-based coupling reagent. It reacts with the carboxylate to form a highly reactive OAt-active ester.[4][6] HATU is particularly effective for coupling sterically hindered substrates or electron-deficient amines where other methods may fail.[6][7] It generally leads to faster reaction times and higher yields.

For this specific synthesis, both methods are excellent choices. We present the EDC/HOBt protocol as the primary method due to its cost-effectiveness and straightforward purification, with the HATU protocol as a high-performance alternative.

Protocol 1: EDC/HOBt-Mediated Synthesis

This protocol is the recommended standard procedure, balancing efficiency, cost, and ease of purification.

Materials and Reagents
ReagentM.W. ( g/mol )Molar Eq.Sample AmountMoles (mmol)Notes
Cyclopropanecarboxylic acid86.091.0430 mg5.0
4-Phenylbutylamine149.231.1821 mg (0.87 mL)5.5
EDC·HCl191.701.21150 mg6.0Water-soluble carbodiimide
HOBt (anhydrous)135.121.2811 mg6.0Additive to suppress side reactions
DIPEA129.242.51615 mg (2.17 mL)12.5Non-nucleophilic base
Dichloromethane (DCM)--50 mL-Anhydrous solvent
Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Aqueous Workup cluster_purify 4. Purification prep_acid Dissolve Acid, Amine, & HOBt in anhydrous DCM cool Cool to 0 °C (Ice Bath) prep_acid->cool add_edc Add EDC·HCl (portion-wise) cool->add_edc add_base Add DIPEA (dropwise) add_edc->add_base react Warm to RT, Stir Overnight add_base->react dilute Dilute with DCM react->dilute wash_acid Wash with 1M HCl dilute->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄, Filter wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Workflow for EDC/HOBt mediated synthesis.

Step-by-Step Procedure
  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxylic acid (1.0 eq), 4-phenylbutylamine (1.1 eq), and HOBt (1.2 eq).

  • Dissolution: Add anhydrous dichloromethane (DCM, ~0.1 M concentration) to dissolve the solids. An inert atmosphere (Nitrogen or Argon) is recommended.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • EDC Addition: Add EDC·HCl (1.2 eq) to the cold, stirred mixture in several portions over 5 minutes. A slight exotherm may be observed.

  • Base Addition: Slowly add diisopropylethylamine (DIPEA, 2.5 eq) dropwise using a syringe. Ensure the temperature does not rise significantly during the addition.

  • Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir overnight (typically 12-18 hours).

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed.[4]

Work-up and Purification
  • Dilution: Dilute the reaction mixture with an additional 50 mL of DCM.

  • Aqueous Washes: Transfer the mixture to a separatory funnel and wash successively with:

    • 1 M HCl (2 x 30 mL) to remove excess amine and DIPEA.

    • Saturated aqueous NaHCO₃ (2 x 30 mL) to remove excess carboxylic acid and HOBt.

    • Brine (1 x 30 mL) to remove residual water.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically effective for elution.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and dry under high vacuum to yield N-(4-phenylbutyl)cyclopropanecarboxamide as a white solid or viscous oil. Confirm identity and purity via ¹H NMR, ¹³C NMR, and MS analysis.

Reaction Mechanism

The EDC/HOBt coupling proceeds through a well-established multi-step pathway designed to efficiently generate the amide bond while minimizing side reactions.

G RCOOH Cyclopropanecarboxylic Acid OAI O-Acylisourea (Active Intermediate) RCOOH->OAI + EDC EDC EDC HOBt HOBt Amine 4-Phenylbutylamine (R'-NH₂) Amide Final Amide Product HOBtEster HOBt-Ester (More Stable) OAI->HOBtEster + HOBt - EDC Urea Urea Byproduct (Water Soluble) OAI->Urea Rearrangement (Side Reaction) HOBtEster->Amide + R'-NH₂ - HOBt

Caption: Mechanism of EDC/HOBt-mediated amide coupling.

Protocol 2: HATU-Mediated Synthesis (High-Efficiency Alternative)

This protocol is recommended when higher yields are desired, reaction times need to be minimized, or if the substrates are particularly challenging.

Materials and Reagents
  • Cyclopropanecarboxylic acid (1.0 eq)

  • 4-Phenylbutylamine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Dimethylformamide (DMF), anhydrous (~0.2 M)

Step-by-Step Procedure
  • Pre-activation: Under an inert atmosphere, add cyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) to a flame-dried round-bottom flask.

  • Dissolution: Add anhydrous DMF to dissolve the solids.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-30 minutes to pre-form the active ester.

  • Amine Addition: Add the 4-phenylbutylamine (1.1 eq), either neat or as a solution in a small amount of anhydrous DMF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1 to 4 hours. Monitor progress by TLC or LC-MS.[4]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash with water or brine multiple times to remove the DMF and other water-soluble components. The organic workup is similar to Protocol 1 (acid wash, base wash, brine wash).

  • Purification: Dry, concentrate, and purify the crude product by flash column chromatography as described in Protocol 1.

Safety and Handling

  • Always conduct reactions in a well-ventilated fume hood.[4]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents like EDC and HATU, and bases like DIPEA, can be irritating or harmful. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Anhydrous solvents are critical for success; ensure they are properly dried and handled under an inert atmosphere to prevent hydrolysis of reagents and intermediates.

References

  • Gandeepan, P., et al. (2019). "A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids." Org. Biomol. Chem. Available at: [Link]

  • Organic Synthesis. "Acid-Amine Coupling using EDCI." Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide (EDC + HOBt)." Available at: [Link]

  • Aapptec Peptides. "Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP." Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide (Coupling) - HATU." Available at: [Link]

  • Due-Hansen, M. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates." Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. "Synthesis of cyclopropanes." Available at: [Link]

  • HepatoChem. "Amide coupling reaction in medicinal chemistry. Coupling reagents." Available at: [Link]

  • ResearchGate. "Scheme 3. Synthesis of amide-substituted cyclopropanes through..." Available at: [Link]

  • PubChem. "N-phenylcyclopropanecarboxamide | C10H11NO | CID 528617." Available at: [Link]

Sources

Solubility of N-(4-phenylbutyl)cyclopropanecarboxamide in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Physicochemical Characterization and Solubility Profiling of N-(4-phenylbutyl)cyclopropanecarboxamide in DMSO and Aqueous Media

Executive Summary

In early-stage drug development, accurately determining the solubility of lipophilic synthetic intermediates and hit compounds is critical for designing reliable in vitro and in vivo assays. N-(4-phenylbutyl)cyclopropanecarboxamide is a neutral, highly lipophilic amide. Due to its specific structural features, it exhibits excellent solubility in organic solvents like dimethyl sulfoxide (DMSO) but suffers from severe solubility limitations in aqueous media. This guide provides a comprehensive, causality-driven framework for formulating this compound, alongside self-validating experimental protocols to prevent common analytical artifacts such as colloidal aggregation and plastic adsorption.

Structural Causality & Solvation Thermodynamics

To understand how to handle N-(4-phenylbutyl)cyclopropanecarboxamide, one must analyze the thermodynamic drivers of its solvation:

  • The Aqueous Entropic Penalty: The molecule features a highly flexible 4-phenylbutyl tail and a bulky cyclopropyl headgroup. When introduced to an aqueous environment, water molecules cannot form hydrogen bonds with these hydrocarbon regions. Instead, they are forced to reorganize into highly ordered clathrate-like cages around the lipophilic surfaces. This structural reorganization carries a massive entropic penalty, which thermodynamically drives the compound to self-associate and precipitate out of solution to minimize its exposed hydrophobic surface area[1].

  • Crystal Lattice Energy: The central amide core (NH-C=O) acts as both a hydrogen bond donor and acceptor. In the solid state, these amides form strong intermolecular hydrogen bond networks, creating a stable crystal lattice that water—due to the surrounding steric bulk of the lipophilic groups—struggles to penetrate and disrupt[2].

  • DMSO Solvation Mechanics: DMSO is an aprotic, highly polar solvent (dielectric constant of 46.7) that acts as a universal solvent for lipophilic amides. The amphiphilic nature of DMSO allows its hydrophobic methyl groups to interact favorably with the phenylbutyl and cyclopropyl moieties via van der Waals dispersion forces. Simultaneously, the highly polarized S=O bond of DMSO acts as a potent hydrogen bond acceptor, directly solvating the amide NH proton. This dual-action solvation rapidly breaks the intermolecular hydrogen bonds, collapsing the crystal lattice and resulting in high solubility[3].

Quantitative Physicochemical Profiling

The following tables summarize the predictive physicochemical parameters and the established solubility limits required for assay design.

Table 1: Physicochemical Parameters of N-(4-phenylbutyl)cyclopropanecarboxamide

ParameterValueStructural Implication
Molecular Formula C₁₄H₁₉NONeutral small molecule.
Molecular Weight 217.31 g/mol Highly permeable, easily diffuses across lipid bilayers.
Estimated LogP ~3.1High lipophilicity; prone to hydrophobic aggregation.
Topological Polar Surface Area (TPSA) 29.1 ŲLow polarity; indicates poor aqueous solvation capacity.
H-Bond Donors / Acceptors 1 / 1Capable of strong solid-state packing via the amide core.
Rotatable Bonds 6High flexibility in the butyl chain increases conformational entropy.

Table 2: Predicted Solubility Limits & Storage Recommendations

Solvent SystemEstimated Solubility LimitRecommended Max StockStorage Conditions
100% DMSO > 100 mg/mL (> 460 mM)100 mMStore at -20°C, desiccated. Protect from light.
Water (pH 7.0) < 50 µg/mL (< 0.2 mM)N/A (Do not store)Prepare fresh immediately prior to use.
PBS (pH 7.4) < 50 µg/mL (< 0.2 mM)N/A (Do not store)Prepare fresh immediately prior to use.

Self-Validating Experimental Workflows

Standard turbidimetric assays often fail for lipophilic amides because these compounds frequently form sub-micron colloidal aggregates that mimic true solutions but cause false-positive activity in biological assays[3]. The following protocol utilizes a self-validating shake-flask method coupled with ultracentrifugation to ensure absolute thermodynamic accuracy.

Protocol A: Preparation of 100 mM DMSO Master Stock

Causality Note: DMSO is highly hygroscopic. Absorbed water will drastically reduce the solubility capacity of the solvent, leading to premature precipitation of the stock over time.

  • Equilibration: Allow the lyophilized N-(4-phenylbutyl)cyclopropanecarboxamide powder and a bottle of anhydrous DMSO (≥99.9% purity, sealed under Argon) to warm to room temperature (25°C) in a desiccator to prevent condensation.

  • Weighing: Weigh exactly 21.73 mg of the compound into a sterile, amber glass vial. Do not use polypropylene tubes for master stocks, as lipophilic compounds (LogP > 3) can slowly adsorb into the plastic matrix[2].

  • Solvation: Add 1.0 mL of anhydrous DMSO. Vortex vigorously for 60 seconds. The compound will dissolve rapidly due to the disruption of the amide lattice.

  • Validation: Visually inspect against a black-and-white background. The solution must be optically clear. Aliquot into 50 µL single-use volumes in glass inserts and store at -20°C.

Protocol B: Thermodynamic Aqueous Solubility Profiling (Shake-Flask LC-UV)

This protocol is designed as a self-validating system. It includes a System Suitability Test (SST) and a Mass Balance Check to guarantee that the data reflects true solubility, not experimental artifacts.

  • System Suitability Setup (SST): Alongside the test compound, prepare a high-solubility control (e.g., Propranolol) and a low-solubility control (e.g., Amiodarone). If Amiodarone is detected at high levels in the final supernatant, the phase separation step has failed.

  • Aqueous Spiking: Pipette 990 µL of PBS (pH 7.4) into a glass vial. While vortexing the buffer, slowly spike in 10 µL of the 100 mM DMSO Master Stock.

    • Causality Note: The final DMSO concentration must be strictly ≤1.0% v/v. Higher DMSO concentrations act as a cosolvent, artificially inflating the aqueous solubility and rendering the data useless for in vivo extrapolation[3].

  • Thermodynamic Equilibration: Cap the vial and incubate on an orbital shaker at 800 rpm at 25°C for 24 hours.

    • Causality Note: Lipophilic amides initially form metastable supersaturated states. A 24-hour incubation ensures the system drops to its true thermodynamic energy minimum[4].

  • Phase Separation (Critical Step): Transfer the suspension to an ultracentrifuge tube. Centrifuge at 100,000 x g for 60 minutes at 25°C.

    • Causality Note: Do not use standard 0.22 µm syringe filters. N-(4-phenylbutyl)cyclopropanecarboxamide is highly prone to forming colloidal aggregates that easily pass through standard filter pores, causing massive overestimations of solubility[3].

  • Supernatant Extraction & LC-UV Quantification: Carefully extract the top 500 µL of the supernatant without disturbing the pellet. Dilute 1:1 with mobile phase (e.g., Acetonitrile) to prevent precipitation in the HPLC autosampler. Quantify against a standard curve.

  • Mass Balance Validation: Redissolve the remaining pellet in 1.0 mL of 100% DMSO and quantify. The sum of the compound in the supernatant and the pellet must equal the initial spike concentration (1 mM). A missing mass indicates the compound adsorbed to the experimental vessels[2].

Visualized Methodology

G N1 1. Compound Dispensing N-(4-phenylbutyl)cyclopropanecarboxamide N2 2. DMSO Solvation Prepare 100 mM Master Stock N1->N2 N3 3. Serial Dilution Generate Concentration Gradient N2->N3 N4 4. Aqueous Buffer Spike Max 1% v/v DMSO Final N3->N4 N5 5. Thermodynamic Equilibration 24h Incubation at 25°C N4->N5 N6 6. Phase Separation Ultracentrifugation (100,000 x g) N5->N6 N7 7. LC-MS/UV Quantification Determine Supernatant Concentration N6->N7

Workflow for kinetic and thermodynamic solubility determination.

References

  • Lipinski, C.A., Lombardo, F., Dominy, B.W., & Feeney, P.J. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[Link]

  • Di, L., & Kerns, E.H. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization (2nd Edition)." Academic Press.[Link]

  • Ishikawa, M., & Hashimoto, Y. (2011). "Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry." Journal of Medicinal Chemistry, 54(5), 1539-1554.[Link]

Sources

Preparation of N-(4-phenylbutyl)cyclopropanecarboxamide stock solutions for in vitro assays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of N-(4-phenylbutyl)cyclopropanecarboxamide Stock Solutions for In Vitro Assays

Abstract & Scope

This technical guide details the standardized protocol for the preparation, storage, and serial dilution of N-(4-phenylbutyl)cyclopropanecarboxamide , a lipophilic amide probe often utilized in receptor signaling (e.g., TRP channels, GPCRs) and sensory physiology research.[1] Due to the compound's significant hydrophobicity (Calculated LogP ~3.5), improper handling frequently leads to compound precipitation ("crashing out") upon introduction to aqueous physiological buffers, resulting in erratic biological data. This protocol establishes a DMSO-based stock system with a validated intermediate dilution step to ensure solubility, stability, and reproducibility in high-throughput screening (HTS) and mechanistic assays.[1]

Physicochemical Profile & Solubility Logic

Understanding the molecular properties is the first step in designing a robust solvent system. The cyclopropanecarboxamide core fused with a phenylbutyl tail creates a distinct amphiphilic structure with dominant lipophilicity.

Table 1: Calculated Physicochemical Properties

PropertyValueImplication for Handling
Formula C₁₄H₁₉NO--
Molecular Weight 217.31 g/mol Standard small molecule range.[1]
cLogP ~3.5 - 3.8High Lipophilicity. Poor water solubility (< 10 µM).[1]
H-Bond Donors 1 (Amide NH)Limited capacity for aqueous interaction.[1]
H-Bond Acceptors 1 (Carbonyl O)Weak hydrogen bonding potential.[1]
Preferred Solvent DMSO (Dimethyl Sulfoxide)Dissolves readily at >100 mM.
Secondary Solvent Ethanol (Absolute)Viable but prone to evaporation; less stable at -20°C.

Expert Insight: Direct addition of high-concentration stocks (e.g., 100 mM) into aqueous media (PBS, HBSS) often causes immediate microprecipitation that is invisible to the naked eye but scatters light in fluorescence assays.[1] We recommend a "Step-Down" dilution strategy (See Section 4).

Materials & Reagents

  • Compound: N-(4-phenylbutyl)cyclopropanecarboxamide (Solid, >98% Purity).

  • Primary Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO as water uptake promotes degradation.[1]

  • Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene plastics which can leach plasticizers in 100% DMSO.[1]

  • Equipment: Analytical balance (0.01 mg precision), Vortex mixer, Ultrasonic bath.

Protocol: Stock Solution Preparation (10 mM)

This protocol targets a 10 mM Master Stock , which is the industry standard for in vitro pharmacology.

Step 1: Weighing & Calculation
  • Equilibrate the compound vial to room temperature before opening to prevent condensation.

  • Weigh approximately 2.17 mg of N-(4-phenylbutyl)cyclopropanecarboxamide into a sterile amber glass vial.

  • Calculate the exact volume of DMSO required using the formula:

    
    
    Example: For 2.20 mg, add 1012 µL  of DMSO.
    
Step 2: Solubilization
  • Add the calculated volume of anhydrous DMSO to the vial.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath for 5 minutes at room temperature.

    • QC Check: Hold the vial against a light source. The solution must be perfectly clear with no visible particulates or "schlieren" lines (swirls indicating incomplete mixing).

Step 3: Aliquoting & Storage
  • Divide the Master Stock into small aliquots (e.g., 50 µL) in cryovials to avoid multiple freeze-thaw cycles.

  • Storage Conditions:

    • -20°C: Stable for 6 months.

    • -80°C: Stable for >1 year.

    • Room Temp: Unstable (Protect from light and moisture).

The "Step-Down" Dilution Workflow (Critical)

To prevent precipitation, never dilute the 100% DMSO stock directly into the final assay well if the final concentration is high. Use an intermediate plate.

Figure 1: Serial Dilution & Assay Transfer Workflow

DilutionProtocol Stock Master Stock (10 mM in 100% DMSO) Inter Intermediate Plate (100x Conc. in 10% DMSO) Stock->Inter 1. Dilute 1:100 (e.g., 2µL Stock + 198µL Buffer) Assay Assay Plate (1x Conc. in Buffer) Inter->Assay 2. Transfer 1:10 (Final DMSO: 1%) Buffer Assay Buffer (HBSS/PBS) Buffer->Inter Buffer->Assay

Caption: Step-Down dilution minimizes "solvent shock" and precipitation. The intermediate step ensures the compound is pre-equilibrated in a semi-aqueous phase before final dilution.

Quality Control & Troubleshooting

Self-Validating System: Every time you thaw a stock, perform the "PBS Drop Test" :

  • Add 1 µL of stock to 99 µL of PBS in a clear tube.

  • Vortex.[2]

  • Inspect visually.[3] If the solution turns milky or cloudy, the compound has crashed out.

    • Action: Sonicate the stock again or prepare a fresh stock. Do not proceed with the assay.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Cloudy Stock Water contamination in DMSO.[1]Discard. Use fresh anhydrous DMSO (stored with molecular sieves).
Precipitation in Assay Final concentration > Solubility limit.Reduce final concentration or increase BSA (0.1%) in buffer to act as a carrier.
Inconsistent IC50/EC50 Adsorption to plastic.Use "Low-Binding" polypropylene plates or glass-coated microplates.[1]

References

  • NIH Chemical Genomics Center. "Assay Guidance Manual: Compound Management and Handling." National Center for Biotechnology Information (NCBI). [Link][1]

  • Di, L., & Kerns, E. H. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods."[1] ScienceDirect. [Link][1]

Sources

Application Note: Precision Dose-Response Profiling of N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-(4-phenylbutyl)cyclopropanecarboxamide (hereafter referred to as NPBC ) represents a structural class of lipophilic amides often investigated for modulation of Transient Receptor Potential (TRP) channels (e.g., TRPM8, TRPV1) or G-Protein Coupled Receptors (GPCRs) involved in sensory signaling (e.g., CaSR).[1]

Generating robust dose-response (DR) curves for NPBC presents specific challenges due to its physicochemical properties :

  • Lipophilicity: The phenylbutyl tail and cyclopropane core create a high LogP (~3.0–3.5), increasing the risk of compound aggregation or adsorption to plasticware.

  • Kinetics: Amides with hydrophobic linkers often exhibit slow membrane partitioning, requiring optimized pre-incubation times.

This guide details a high-precision Calcium Flux Assay protocol. We move beyond standard "add-and-read" methods, implementing acoustic liquid handling and kinetic optimization to ensure the IC50/EC50 values reflect true pharmacological potency rather than solubility artifacts.

Experimental Design & Logic

The Signaling Pathway (Assay Principle)

We utilize a cell-based calcium mobilization assay. Upon binding of NPBC to its target (putative Gq-coupled GPCR or Calcium-permeable Ion Channel), cytosolic


 levels rise. This is detected by a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium 6).

SignalingPathway NPBC NPBC (Ligand) Receptor Target (GPCR/TRP) NPBC->Receptor Binding GProtein Gq/11 Coupling Receptor->GProtein Activation PLC PLCβ Activation GProtein->PLC IP3 IP3 Generation PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds IP3R CaRelease Ca2+ Release ER->CaRelease Dye Fluorescent Dye Binding CaRelease->Dye Readout RFU Increase (FLIPR/Reader) Dye->Readout Signal

Figure 1: Signal transduction pathway for Gq-coupled/Ion channel calcium flux assay.

Solvent & Dilution Strategy (Critical)

The Problem: Manual serial dilution of lipophilic compounds in aqueous buffer often leads to "crashing out" (precipitation) at high concentrations, flattening the top of the curve. The Solution:

  • 100% DMSO Master Source: Maintain NPBC in 100% DMSO for all dilution steps.

  • Intermediate Plate: Perform serial dilutions in DMSO first.

  • Final Transfer: Transfer nanoliter volumes directly to the assay plate to minimize aqueous exposure time before binding.

Materials & Reagents

ComponentSpecificationPurpose
Test Compound N-(4-phenylbutyl)cyclopropanecarboxamide (>98% purity)Ligand
Cell Line HEK293 or CHO-K1 (Target Transfected)Biological System
Calcium Dye Fluo-4 NW or Calcium 6 Assay KitSignal Reporter
Assay Buffer HBSS + 20mM HEPES (pH 7.4) + 2.5mM ProbenecidPhysiological Medium
Solvent Anhydrous DMSO (Sigma)Compound Solubilization
Plate Type 384-well Black/Clear Bottom, Poly-D-Lysine CoatedImaging/Reading
Instrument FLIPR Tetra or Hamamatsu FDSSReal-time Kinetics

Step-by-Step Protocol

Phase 1: Compound Preparation (The "Echo" Method)

Note: If Acoustic Liquid Handling (e.g., Labcyte Echo) is unavailable, use a low-retention tip manual transfer, but increase mixing cycles.

  • Stock Solution: Dissolve NPBC to 10 mM in 100% DMSO. Vortex for 30 seconds. Inspect visually for clarity.

  • Source Plate Setup (384-well LDV plate):

    • Add 20 µL of 10 mM NPBC to Column 1.

    • Add 20 µL DMSO to Columns 2-12.

  • Serial Dilution (In DMSO):

    • Perform a 1:3 serial dilution across the source plate.

    • Why 1:3? It covers a 4-log range with 10 points, ideal for capturing the Hill slope of hydrophobic ligands.

    • Result: 10-point concentration range from 10 mM down to ~0.5 µM (in source).

Phase 2: Cell Preparation
  • Seeding: Harvest cells using Accutase (gentler than Trypsin) to preserve receptor integrity.

  • Density: Seed 15,000 cells/well in 25 µL culture medium into the 384-well assay plate.

  • Incubation: Incubate overnight (16-20h) at 37°C, 5% CO2. Confluency should be ~85-90%.

Phase 3: Dye Loading & Assay Execution
  • Dye Loading: Remove culture medium (or add equal volume 2X dye if using no-wash kit). Add 25 µL of Dye Loading Buffer containing 2.5 mM Probenecid .

    • Mechanism:[1][2][3][4] Probenecid inhibits anion transporters, preventing dye leakage from the cytosol.

  • Equilibration: Incubate for 45 mins at 37°C, then 15 mins at Room Temperature (RT).

    • Critical: The RT step reduces thermal gradients that cause "edge effects" in fluorescence readings.

  • Compound Transfer:

    • Transfer 50 nL of compound from Source Plate to Assay Plate (into 50 µL total volume).

    • Final DMSO Concentration: 0.1% (Non-toxic).

    • Top Concentration: 10 µM (Standard screening cap).

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay cluster_2 Phase 3: Data Stock 10mM Stock (100% DMSO) Dilution 1:3 Serial Dilution (Source Plate) Stock->Dilution Transfer Acoustic Transfer (50nL -> 50µL) Dilution->Transfer Source to Dest Cells Cell Seeding (384-well) DyeLoad Dye Loading (+Probenecid) Cells->DyeLoad DyeLoad->Transfer Read Real-time Read (FLIPR) Transfer->Read Analysis 4PL Curve Fit Read->Analysis

Figure 2: High-throughput screening workflow for NPBC dose-response generation.

Data Analysis & Curve Fitting

Normalization

Raw Fluorescence Units (RFU) must be normalized to account for well-to-well variability in cell number.



  • Baseline: Average RFU of the first 10 seconds (pre-injection).

  • Max RFU: Peak signal within 60 seconds post-injection.

The 4-Parameter Logistic (4PL) Model

Fit the normalized data to the Hill Equation:



  • X: Log of NPBC concentration.

  • Hill Slope: Indicates cooperativity. For a standard 1:1 binding, this should be near 1.0.

    • Insight: If Hill Slope > 2.0 for NPBC, suspect micellar aggregation or non-specific membrane perturbation rather than true receptor binding.

Acceptance Criteria (Self-Validation)
ParameterAcceptance RangeAction if Failed
Z' Factor > 0.5Re-optimize cell density or dye concentration.
DMSO Tolerance Signal stable at 0.5% DMSOIf unstable, lower DMSO to <0.2%.
CV% (Replicates) < 10%Check pipetting accuracy or cell clumping.
Hill Slope 0.8 – 1.5If >2.0, filter stock or add 0.01% BSA to buffer.

Troubleshooting Guide

Issue 1: Low Signal-to-Background

  • Cause: Incomplete dye hydrolysis or dye leakage.

  • Fix: Extend dye loading time to 60 mins. Ensure Probenecid is fresh (it oxidizes rapidly turning yellow; discard if yellow).

Issue 2: Bell-Shaped Curve (Hook Effect)

  • Cause: NPBC precipitation at high concentrations (e.g., >30 µM) or cytotoxicity.

  • Fix: Restrict the top concentration to 10 µM. Verify solubility in assay buffer using nephelometry.

Issue 3: "Noisy" Kinetics

  • Cause: Cell detachment during liquid addition.

  • Fix: Use Poly-D-Lysine coated plates. Adjust injection speed on the FLIPR/pipettor to "Low" (e.g., 10 µL/sec).

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Lachmann, A., et al. (2016). Massive Mining of Publicly Available RNA-seq Data from Human and Mouse. Nature Communications (Reference for gene expression of TRP/GPCR targets in HEK293). Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for lipophilicity/solubility guidelines). Link

Sources

Application Note: Optimal Storage and Handling of N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note defines the rigorous storage, handling, and stability monitoring protocols for N-(4-phenylbutyl)cyclopropanecarboxamide , a lipophilic secondary amide often utilized as a structural intermediate in drug discovery (e.g., melatonin receptor agonists, TRP channel modulators).[1]

While the cyclopropanecarboxamide core exhibits kinetic stability, the 4-phenylbutyl side chain introduces susceptibility to benzylic oxidation, and the amide linkage presents a potential (albeit slow) hydrolysis risk under humid conditions.[1] This guide moves beyond generic "cool, dry place" advice, providing a self-validating lifecycle management system designed to maintain >99% purity over extended storage periods.

Physicochemical Profile & Stability Risk Analysis[1][2][3][4]

To design an effective storage protocol, we must first understand the molecular vulnerabilities of the compound.

FeatureChemical CharacteristicStability RiskMitigation Strategy
Core Structure Cyclopropane RingRing strain; generally stable but sensitive to radical attack.[1]Store under inert atmosphere (Argon/N₂).[1]
Linkage Secondary AmideHydrolysis (slow) in presence of moisture/acid/base.[1]Strict desiccation ; avoid pH extremes.[1]
Side Chain Phenylbutyl moietyBenzylic oxidation (slow) upon UV/O₂ exposure.[1]Protect from light (Amber glass); minimize headspace.[1]
Physical State Crystalline SolidHygroscopicity (caking); Polymorphic transitions.[1]Temperature consistency (-20°C); avoid freeze-thaw cycles.
Critical Degradation Pathways[1]
  • Amide Hydrolysis: In the presence of ambient moisture, the amide bond may cleave, yielding cyclopropanecarboxylic acid and 4-phenylbutylamine.[1] This is the primary degradation vector to monitor.[1]

  • Oxidation: The benzylic carbons on the butyl chain are susceptible to radical autoxidation, particularly if the powder is stored in clear glass under fluorescent lighting.[1]

Protocol 1: Initial Receipt & Quality Control (QC)

Objective: Establish a "Day 0" baseline. Do not assume vendor purity is maintained during transit.[1]

Materials Required[1][4][5][6][7]
  • Analytical Balance (0.01 mg precision)

  • Desiccator cabinet (<20% RH)[1]

  • HPLC-UV or LC-MS system[1]

  • Karl Fischer Coulometer (optional but recommended for moisture content)[1]

Workflow Steps
  • Equilibration: Upon receipt, allow the sealed shipping container to reach room temperature (20–25°C) inside a desiccator before opening. Rationale: Opening a cold bottle in humid air causes immediate condensation on the hygroscopic powder.

  • Visual Inspection: Confirm the powder is free-flowing and white/off-white.[1] Clumping indicates moisture excursion during transit.[1]

  • Baseline Purity Assessment:

    • Dissolve 1 mg in 1 mL DMSO (or Methanol).[1]

    • Run a gradient HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

    • Pass Criteria: Purity >98% (AUC); no single impurity >0.5%.

  • Aliquot Strategy: Never store the bulk bottle for daily use. Aliquot the powder into single-use or weekly-use amber glass vials (e.g., 5 mg, 10 mg, 50 mg) under an inert gas stream.

Protocol 2: Long-Term Storage Conditions

Objective: Arrest thermodynamic degradation and prevent solid-state transitions.

The "Gold Standard" Storage Environment

For research-grade material intended for use >3 months:

  • Temperature: -20°C ± 5°C (Standard Laboratory Freezer).

    • Note: -80°C is unnecessary for this small molecule and increases the risk of seal failure due to thermal contraction.[1]

  • Atmosphere: Argon or Nitrogen Overlay .[1][2]

    • Displace air in the headspace before sealing.[1] Argon is preferred as it is heavier than air and forms a better blanket.[1]

  • Container: Amber Borosilicate Glass (Type I) with PTFE-lined screw caps.[1]

    • Avoid: Polypropylene (plastic) tubes for long-term storage, as lipophilic moieties can adsorb to plastic, and plastic is permeable to oxygen over years.[1]

  • Desiccation: Place vials inside a secondary container (e.g., a sealed jar) containing silica gel or molecular sieves.[1]

Storage Decision Matrix (Visualized)

StorageLogic Start New Batch of N-(4-phenylbutyl)cyclopropanecarboxamide Usage Intended Usage Period? Start->Usage ShortTerm < 2 Weeks Usage->ShortTerm Immediate Use LongTerm > 2 Weeks Usage->LongTerm Stockpiling Store4C Store at 4°C (Desiccated, Dark) ShortTerm->Store4C Aliquot Aliquot into Single-Use Vials LongTerm->Aliquot Store20C Store at -20°C (Amber Glass, Argon Overlay) Thaw Thaw to RT in Desiccator (Prevent Condensation) Store20C->Thaw Retrieval Aliquot->Store20C Bulk Keep in Bulk (Not Recommended)

Caption: Decision matrix for selecting optimal storage temperature based on usage frequency. Note the critical thawing step.

Protocol 3: Re-Testing and Stability Monitoring

Objective: A self-validating system to confirm compound integrity before critical experiments.

The "6-Month Check"

If the compound has been stored for >6 months, perform a Solubility & Appearance Test before use in cell-based or in vivo assays.[1]

  • Appearance: Check for yellowing (oxidation sign) or caking (hydrolysis/moisture sign).[1]

  • Solubility Check:

    • Attempt to dissolve at 10 mM in DMSO.[1]

    • The solution should be clear and colorless within 1 minute of vortexing.[1]

    • Failure Mode: If turbidity persists or particulates remain, the amide bond may have hydrolyzed, rendering the material insoluble or impure.

Troubleshooting Degradation
ObservationDiagnosisAction
Powder is sticky/clumped Moisture absorption (Hygroscopicity).[1]Dry under high vacuum for 24h.[1] Re-verify purity by HPLC.
Yellow discoloration Benzylic oxidation or photo-degradation.[1]Discard. Impurities may be toxic or alter assay results.[1]
Insoluble in DMSO Polymerization or crystal form change.[1]Sonicate at 40°C. If insoluble, discard.

Preparation of Stock Solutions

Important: Amides in solution are significantly less stable than in powder form.[1]

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) or Absolute Ethanol.[1]

  • Concentration: Typically 10 mM to 100 mM stock.[1]

  • Storage of Solutions:

    • Store liquid stocks at -80°C .

    • Limit freeze-thaw cycles to maximum 3 .

    • Use small aliquots (e.g., 20 µL) to avoid repeated thawing of the main stock.

References

  • PubChem. (2025).[1][3] Compound Summary: Cyclopropanecarboxamide derivatives.[1] National Library of Medicine.[1] Available at: [Link]

  • ICH Guidelines. (2003).[1] Stability Testing of New Drug Substances and Products Q1A(R2).[1] International Council for Harmonisation.[1] Available at: [Link]

Disclaimer: This protocol is based on chemical functional group analysis and standard pharmaceutical stability practices. Users should always consult the specific Safety Data Sheet (SDS) provided by their synthesis vendor for batch-specific hazards.[1]

Sources

Application Note: In Vivo Administration Protocols for N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Physicochemical Profiling

N-(4-phenylbutyl)cyclopropanecarboxamide (C₁₄H₁₉NO) is a synthetic small molecule characterized by a highly hydrophobic 4-phenylbutyl tail paired with a rigid, lipophilic cyclopropyl headgroup. While the central carboxamide linkage provides a minor degree of polarity, the molecule overall exhibits extreme lipophilicity and poor aqueous solubility.

The Causality of Formulation Selection: Because this compound lacks ionizable amine or carboxylic acid groups within a physiological pH range, traditional pH-adjustment strategies (e.g., acid-base supersolubilization) will fail to enhance solubility. The primary intermolecular forces governing its solid state are hydrophobic interactions and limited hydrogen bonding at the amide core. Therefore, successful in vivo administration requires vehicles that physically disrupt the crystal lattice and stabilize the solvated monomer. We achieve this through either a Co-solvent/Surfactant System (to lower interfacial tension) or a Macrocyclic Complexation System (to encapsulate the hydrophobic tail) .

Formulation Strategies and Vehicle Selection

To prevent in vivo precipitation—which leads to erratic pharmacokinetic (PK) profiles and localized toxicity—researchers must select a vehicle tailored to the intended route of administration.

Table 1: Quantitative Comparison of In Vivo Formulation Vehicles
Formulation SystemComposition (v/v)Suitable RoutesMax Dosing Volume (Mice)Pros & Cons
Standard Co-solvent 10% DMSO / 40% PEG400 / 5% Tween-80 / 45% SalineIP, PO10 mL/kgPro: High solubilizing power for lipophilic amides.Con: Hyperosmotic; not recommended for IV.
Complexation 5% DMSO / 95% of (20% HP-β-CD in Saline)IV, IP, PO5 mL/kg (IV)Pro: True aqueous solution; safe for IV bolus.Con: Requires heating/sonication; lower max drug load.
Lipid Suspension 0.5% Carboxymethyl Cellulose (CMC) / 0.25% Tween-80PO only10 mL/kgPro: Ideal for high-dose oral efficacy studies.Con: Requires gastric dissolution; variable PK.

Step-by-Step Methodologies

Protocol A: Preparation of the Co-Solvent System (10% DMSO / 40% PEG400 / 5% Tween-80 / 45% Saline)

This protocol utilizes Dimethyl Sulfoxide (DMSO) as the primary lattice-disrupting solvent, Polyethylene Glycol 400 (PEG400) as a water-miscible co-solvent, and Polysorbate 80 (Tween-80) to prevent precipitation upon introduction to the aqueous bloodstream .

  • API Dissolution: Weigh the required mass of N-(4-phenylbutyl)cyclopropanecarboxamide. Add DMSO to achieve exactly 10% of the final target volume. Vortex vigorously until a completely clear stock solution is formed.

  • Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO stock. Vortex for 60 seconds. The solution must remain clear.

  • Surfactant Integration: Add Tween-80 (5% of final volume). Because Tween-80 is highly viscous, use a positive displacement pipette or weigh it directly. Vortex for 2 minutes.

  • Aqueous Phase Addition: Critical Step. Place the vial in a sonicating water bath at room temperature. Slowly add 0.9% Sterile Saline (45% of final volume) dropwise while sonicating.

  • Self-Validation Checkpoint: Hold the final formulation against a dark background under a bright light. If the solution exhibits the Tyndall effect (light scattering) or visible turbidity, micro-precipitation has occurred. Do not administer. A turbid solution will cause erratic absorption or fatal embolisms. If precipitation occurs, reduce the target drug concentration or switch to Protocol B.

Protocol B: Preparation of the Complexation System (20% HP-β-CD)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the 4-phenylbutyl tail, shielding the hydrophobic surface area from the aqueous environment. This is the mandatory protocol for Intravenous (IV) dosing.

  • Vehicle Preparation: Dissolve 20g of HP-β-CD powder in 100 mL of 0.9% Sterile Saline to create a 20% (w/v) stock.

  • API Solubilization: Dissolve the API in a minimal amount of DMSO (maximum 5% of the final formulation volume) to ensure molecular dispersion.

  • Complexation: Place the 20% HP-β-CD solution on a magnetic stirrer at 800 RPM. Add the DMSO-API stock dropwise into the vortex.

  • Thermal Maturation: Sonicate the mixture in a water bath at 37°C for 30 minutes to drive the thermodynamic inclusion of the API into the cyclodextrin cavity.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

In Vivo Administration and Pharmacokinetic (PK) Sampling

To validate the in vivo exposure of N-(4-phenylbutyl)cyclopropanecarboxamide, a pilot PK study must be conducted. Lipid-based and co-solvent formulations maintain the drug in a solubilized state in the GI tract, preventing absorption bottlenecks .

Dosing Guidelines:

  • Intravenous (IV) - Tail Vein: Use Protocol B. Maximum volume is 5 mL/kg (e.g., 100 µL for a 20g mouse). Inject slowly over 15-20 seconds.

  • Intraperitoneal (IP): Use Protocol A. Maximum volume is 10 mL/kg. Ensure the total DMSO dose does not exceed 2.2 g/kg to avoid localized peritoneal toxicity and inflammation .

  • Per Os (PO) - Oral Gavage: Use Protocol A or a Lipid Suspension. Maximum volume is 10 mL/kg.

PK Sampling & LC-MS/MS Extraction Protocol:

  • Collect 50 µL of blood via the submandibular vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA microtainers.

  • Centrifuge at 2,000 × g for 10 minutes at 4°C to isolate plasma. Store at -80°C.

  • Protein Precipitation: Because the compound is highly lipophilic, extract the analyte by adding 3 volumes of cold acetonitrile (spiked with a structurally similar internal standard) to 1 volume of plasma.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes. Transfer the supernatant to LC vials for LC-MS/MS quantification.

Experimental Workflow Visualization

G API N-(4-phenylbutyl) cyclopropanecarboxamide (Solid API) Eval Physicochemical Evaluation (Highly Lipophilic, Neutral) API->Eval Form1 Co-solvent System 10% DMSO / 40% PEG400 5% Tween-80 / 45% Saline Eval->Form1 High Dose / PO / IP Form2 Complexation System 5% DMSO / 95% of 20% HP-β-CD in Saline Eval->Form2 IV Route / Strict Clarity QC QC Check: Visual Clarity & 0.22 µm Filtration Form1->QC Form2->QC Admin In Vivo Administration (IV, IP, PO) QC->Admin Pass (Clear Solution) PK Pharmacokinetic Sampling & LC-MS/MS Admin->PK Time-course Extraction

Workflow for formulation, quality control, and in vivo administration of the target compound.

References

  • Washington State University IACUC. (2022). Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents.[Link]

  • Augustijns, P., et al. (2015). Models for Predicting Drug Absorption From Oral Lipid-Based Formulations. PubMed Central (PMC).[Link]

Reagents required for N-(4-phenylbutyl)cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide

Abstract & Strategic Significance

This guide details the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide , a structural motif frequently encountered in medicinal chemistry campaigns targeting TRPV1 receptors, melatonin receptors, and histone deacetylases (HDACs). The cyclopropyl-amide linkage provides a rigid metabolic handle, while the phenylbutyl chain offers a hydrophobic anchor often required for deep-pocket binding.

Why this protocol? While simple amide couplings are ubiquitous, this specific scaffold presents unique challenges:

  • Cyclopropane Stability: The strained ring is generally stable but can undergo ring-opening under highly acidic conditions or radical stress.

  • Purification Efficiency: The lipophilicity of the phenylbutyl chain often leads to "greasy" crude mixtures that smear on silica. This protocol prioritizes an optimized aqueous workup to minimize chromatographic reliance.

Retrosynthetic Analysis & Reagent Selection

The synthesis is best approached via a convergent amide bond formation. We present two validated routes depending on the scale and reagent availability.

Route A (Discovery Scale): HATU-mediated coupling. Best for <100 mg synthesis; ensures high conversion without harsh reagents. Route B (Gram Scale): Acyl Chloride method.[1] Best for >1 g synthesis; cost-effective and atom-economical.

Retrosynthesis Target N-(4-phenylbutyl) cyclopropanecarboxamide Disconnection Amide Bond Disconnection Target->Disconnection Acid Cyclopropanecarboxylic Acid (CAS: 1759-53-1) Disconnection->Acid Route A (HATU) Amine 4-Phenylbutylamine (CAS: 13214-66-9) Disconnection->Amine AcidCl Cyclopropanecarbonyl Chloride (CAS: 4023-34-1) Disconnection->AcidCl Route B (Acid Cl)

Figure 1: Retrosynthetic disconnection showing the two primary forward pathways.

Critical Reagents & Materials

Table 1: Reagent Specifications

ReagentRoleEquiv.Critical Quality Attribute (CQA)
Cyclopropanecarboxylic Acid Substrate1.0Purity >97%; Check for acrylic acid impurities (ring opening).
4-Phenylbutylamine Substrate1.1Free base form preferred. If HCl salt is used, increase base by 1.0 equiv.
HATU Coupling Agent1.2Store at -20°C; yellowing indicates hydrolysis/degradation.
DIPEA (Hünig's Base) Base3.0Must be anhydrous. Water competes with amine for the active ester.
DMF (Anhydrous) SolventN/AAmine-free grade (dimethylamine impurities cause side products).
Dichloromethane (DCM) SolventN/AStabilized with amylene (avoid EtOH stabilized for acid chloride route).

Detailed Protocol: Method A (HATU Coupling)

Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) generates a highly reactive At-ester intermediate, driving the reaction to completion even with sterically hindered or electron-poor amines.

Step-by-Step Procedure:
  • Activation:

    • In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve Cyclopropanecarboxylic acid (1.0 mmol, 86 mg) in anhydrous DMF (3.0 mL).

    • Add DIPEA (3.0 mmol, 522 µL).

    • Add HATU (1.2 mmol, 456 mg) in one portion.

    • Observation: The solution should turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes . This pre-activation step minimizes racemization (not an issue here, but good habit) and ensures active ester formation.

  • Coupling:

    • Add 4-Phenylbutylamine (1.1 mmol, 164 mg/173 µL) dropwise.

    • Stir the reaction at RT for 2–4 hours .

    • Monitoring: Check via LCMS or TLC (50% EtOAc/Hexane). The amine spot (ninhydrin active) should disappear.

  • Workup (The "Acid-Base" Wash):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

    • Wash 1 (Acidic): Wash with 10% Citric Acid or 1M HCl (2 x 10 mL). Purpose: Removes unreacted amine and DIPEA.

    • Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Purpose: Removes unreacted acid and HATU byproducts.

    • Wash 3 (Neutral): Wash with Saturated Brine (1 x 10 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification:

    • Usually yields >95% purity crude. If necessary, purify via flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).

Detailed Protocol: Method B (Acid Chloride Synthesis)

Rationale: Ideal for scale-up. Bypasses expensive coupling agents. Requires strict moisture control.

Step-by-Step Procedure:
  • Setup:

    • Flame-dry a 50 mL Round Bottom Flask (RBF) and purge with Nitrogen/Argon.

    • Add 4-Phenylbutylamine (5.0 mmol, 746 mg) and Triethylamine (TEA) (6.0 mmol, 836 µL) to anhydrous DCM (20 mL).

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Add Cyclopropanecarbonyl chloride (5.0 mmol, 454 µL) dropwise over 5 minutes.

    • Caution: Exothermic reaction. HCL gas may fume if reagents are wet.

    • Allow the reaction to warm to RT naturally and stir for 1 hour .

  • Workup:

    • Quench with water (10 mL).

    • Separate phases. Wash organic layer with 1M HCl (15 mL), then Sat. NaHCO₃ (15 mL).

    • Dry (MgSO₄) and concentrate.

Analytical Validation

Expected Data:

  • Appearance: White to off-white solid or viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.30–7.15 (m, 5H, Ar-H)
      
    • 
       5.80 (br s, 1H, NH)
      
    • 
       3.35 (q, 2H, N-CH ₂-)
      
    • 
       2.65 (t, 2H, Ar-CH ₂-)
      
    • 
       1.70–1.50 (m, 4H, alkyl chain)
      
    • 
       1.35 (m, 1H, cyclopropyl-CH -CO)
      
    • 
       1.00–0.70 (m, 4H, cyclopropyl-CH ₂)
      
  • LCMS (ESI+): Calculated [M+H]⁺ = 218.15; Found = 218.2.

Workflow Logic & Troubleshooting

Workflow Start Start Synthesis Check TLC/LCMS Check (Is Amine consumed?) Start->Check Check->Start No (Add more reagent) Workup Acid/Base Extraction Check->Workup Yes Workup->Check Purity < 90% Purify Flash Column (Hex/EtOAc) Workup->Purify Oils/Impurities Recryst Recrystallize (EtOAc/Heptane) Workup->Recryst Solid but impure End Final Product >98% Purity Workup->End Purity > 95% Purify->End Recryst->End

Figure 2: Decision tree for reaction monitoring and purification.

Troubleshooting Guide:

  • Issue: Low Yield.

    • Cause: Hydrolysis of Acid Chloride or HATU.

    • Fix: Ensure solvents are anhydrous. Re-distill DCM or use molecular sieves for DMF.

  • Issue: Product is an oil that won't solidify.

    • Cause: Residual solvent or trace impurities (common with phenylbutyl chains).

    • Fix: Triturate with cold pentane or heptane. If that fails, dissolve in minimal DCM and evaporate slowly under high vacuum for 12 hours.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3][4] Tetrahedron, 61(46), 10827-10852. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140-177. Link

  • Peters, J-U., et al. (2014). Synthesis of N-cyclopropyl amides. Journal of Medicinal Chemistry, 57(12), 5238. (Contextual reference for cyclopropane stability in amides).

Sources

Introduction: Permeability as a Critical Determinant of Drug Viability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Assessing the Cell Permeability of N-(4-phenylbutyl)cyclopropanecarboxamide

The journey of a drug from administration to its site of action is fraught with biological barriers. For an orally administered therapeutic agent, the intestinal epithelium is the first major hurdle. For a drug targeting intracellular proteins, the cell membrane is the final gatekeeper. Therefore, understanding a compound's ability to traverse these lipid membranes—a property known as cell permeability—is a cornerstone of modern drug discovery.[1] It dictates bioavailability, influences dosing regimens, and ultimately determines whether a promising lead compound can become a viable therapeutic.

This guide focuses on establishing a robust permeability profile for N-(4-phenylbutyl)cyclopropanecarboxamide, a novel chemical entity. By analyzing its structure—comprising a lipophilic phenylbutyl group and a more polar cyclopropanecarboxamide moiety—we can hypothesize that it possesses moderate lipophilicity, making it a candidate for passive diffusion. However, its structure may also be recognized by cellular transport proteins. This document provides a strategic, multi-tiered approach to experimentally determine its permeability characteristics, moving from a high-throughput assessment of passive diffusion to a more complex, biologically relevant cell-based model.

We will detail the principles and protocols for two industry-standard assays:

  • The Parallel Artificial Membrane Permeability Assay (PAMPA): A cell-free system for rapidly assessing passive, transcellular permeability.[2]

  • The Caco-2 Permeability Assay: The gold-standard cell-based model of the human intestinal barrier, capable of evaluating both passive diffusion and active transport phenomena.[3][4]

By integrating the data from these assays, researchers can build a comprehensive understanding of how N-(4-phenylbutyl)cyclopropanecarboxamide is likely to behave in vivo, providing critical insights to guide its further development.

Part 1: High-Throughput Screening with the Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle of the PAMPA Assay

The PAMPA model is a cost-effective, cell-free method used in early discovery to rank compounds based on their ability to passively diffuse across a lipid barrier.[5] The assay utilizes a 96-well microplate system, where a "donor" plate is separated from an "acceptor" plate by a filter coated with a synthetic lipid solution (e.g., lecithin in dodecane) that mimics a biological membrane.[6][7] The test compound is added to the donor wells, and over an incubation period, it diffuses through the lipid membrane into the buffer-filled acceptor wells.[7] The concentration of the compound in both compartments is then measured to calculate an apparent permeability coefficient (Papp). Since this system lacks transporters and metabolic enzymes, it isolates passive diffusion as the sole mechanism of transport.[5][6]

PAMPA Experimental Workflow Diagram

PAMPA_Workflow cluster_0 PAMPA Plate Assembly cluster_1 Incubation & Analysis donor Donor Plate (96-Well Filter Plate) Add Compound + Buffer (pH 7.4) membrane Coat filter with artificial membrane lipid solution (e.g., Lecithin in Dodecane) acceptor Acceptor Plate (96-Well) Add Buffer (pH 7.4) incubation Incubate Sandwich Plate (e.g., 5 hours at RT) Compound diffuses across membrane acceptor->incubation analysis Separate Plates Measure Compound Concentration (Donor, Acceptor, Reference) LC-MS/MS or UV-Vis Spectroscopy incubation->analysis calculation Calculate Apparent Permeability (Papp) analysis->calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Protocol for PAMPA

This protocol is designed for a standard 96-well plate format.

Materials:

  • N-(4-phenylbutyl)cyclopropanecarboxamide (Test Compound)

  • High-permeability control: Propranolol

  • Low-permeability control: Atenolol

  • PAMPA "sandwich" plate system (96-well filter donor plate and matching acceptor plate)

  • Lipid Solution (e.g., 2% w/v lecithin in dodecane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-compatible plates (for analysis, if applicable)

  • Plate shaker

  • LC-MS/MS or UV-Vis plate reader

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of the test compound and controls in DMSO. From these, create 200 µM working solutions in PBS (final DMSO concentration ≤ 1%).

  • Acceptor Plate Preparation: Add 300 µL of fresh PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Membrane Coating: Carefully pipette 5 µL of the lipid solution onto the filter membrane of each well in the donor plate. Allow the lipid to impregnate the filter for 5-10 minutes. Avoid touching the membrane.

  • Donor Plate Loading: Add 200 µL of the compound working solutions (Test Compound, Propranolol, Atenolol, and a PBS/DMSO blank) to the donor plate wells. It is recommended to run each compound in triplicate.

  • Assembly and Incubation: Carefully place the donor plate onto the acceptor plate to form the "sandwich". Incubate at room temperature (25°C) for 4-5 hours on a plate shaker (approx. 50-100 rpm) to ensure adequate mixing and prevent the formation of an unstirred water layer.[6]

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis. Also, analyze a reference standard of the initial donor solution that was not incubated.

  • Quantification: Determine the concentration of the compound in each sample using a validated analytical method, typically LC-MS/MS for its sensitivity and specificity.

Data Analysis and Interpretation

The apparent permeability coefficient, Papp (in cm/s), is calculated using the following equation:

Papp = [-ln(1 - CA / Ceq)] * (VD * VA) / [(VD + VA) * Area * Time]

Where:

  • CA is the concentration of the compound in the acceptor well.

  • Ceq is the equilibrium concentration, calculated as (CDVD + CAVA)/(VD+VA).

  • VD is the volume of the donor well (cm³ or mL).

  • VA is the volume of the acceptor well (cm³ or mL).

  • Area is the effective surface area of the membrane (cm²).

  • Time is the incubation time in seconds.

Table 1: Representative PAMPA Data and Permeability Classification

CompoundPapp (x 10⁻⁶ cm/s)Mass Retention (%)Permeability Classification
Propranolol (High)25.5 ± 2.1< 15%High
Atenolol (Low)0.8 ± 0.1< 10%Low
N-(4-phenylbutyl)cyclopropanecarboxamide 12.3 ± 1.5 < 15% High

Interpretation:

  • High Permeability (Papp > 10 x 10⁻⁶ cm/s): Suggests the compound can readily cross membranes via passive diffusion. The hypothetical result for N-(4-phenylbutyl)cyclopropanecarboxamide in Table 1 indicates strong potential for passive absorption.

  • Medium Permeability (Papp 1-10 x 10⁻⁶ cm/s): Passive diffusion may occur but could be a rate-limiting step.

  • Low Permeability (Papp < 1 x 10⁻⁶ cm/s): The compound is unlikely to be well-absorbed through passive mechanisms alone.[8]

Part 2: The Caco-2 Cell Permeability Assay: A Biologically Relevant Model

Principle of the Caco-2 Assay

While PAMPA is an excellent tool for passive transport, it cannot predict the influence of active transporters or the paracellular pathway (movement between cells). The Caco-2 permeability assay is the industry gold standard for overcoming these limitations.[3] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate spontaneously in culture to form a polarized monolayer of enterocytes that structurally and functionally resembles the intestinal epithelium.[4] They form tight junctions, express brush border enzymes, and, critically, express various uptake and efflux transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[9][10]

By measuring the transport of a compound across the Caco-2 monolayer in two directions—from the apical (lumenal) side to the basolateral (blood) side (A→B) and vice versa (B→A)—one can not only determine permeability but also identify if the compound is a substrate for active efflux.[11]

Caco-2 Bidirectional Transport Workflow Diagram

Caption: Bidirectional transport assessment using the Caco-2 cell model.

Detailed Protocol for Caco-2 Permeability Assay

Cell Culture:

  • Seed Caco-2 cells onto permeable Transwell® filter inserts (e.g., 0.4 µm pore size) at an appropriate density.

  • Culture the cells for 18-22 days in a humidified incubator at 37°C with 5% CO₂. Change the culture medium in both apical and basolateral compartments every 2-3 days.[4]

  • Full differentiation is marked by the formation of a confluent monolayer with stable transepithelial electrical resistance (TEER).

Transport Experiment:

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each cell monolayer. Only use inserts with TEER values >300 Ω·cm², as this confirms the integrity of the tight junctions.[8] An optional check involves measuring the permeability of a paracellular marker like Lucifer Yellow, which should be very low.[12]

  • Preparation: Gently wash the monolayers twice with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4).[13]

  • Dosing Solutions: Prepare a 10 µM solution of N-(4-phenylbutyl)cyclopropanecarboxamide in transport buffer. Also prepare solutions for controls: propranolol (high permeability), atenolol (low permeability), and talinolol (a known P-gp substrate).[4]

  • Apical to Basolateral (A→B) Transport:

    • Add the dosing solution to the apical (donor) compartment (e.g., 0.4 mL).

    • Add fresh transport buffer to the basolateral (receiver) compartment (e.g., 1.2 mL).

  • Basolateral to Apical (B→A) Transport:

    • Add the dosing solution to the basolateral (donor) compartment (e.g., 1.2 mL).

    • Add fresh transport buffer to the apical (receiver) compartment (e.g., 0.4 mL).

  • Incubation: Incubate the plates at 37°C on an orbital shaker (approx. 50 rpm) for 60-120 minutes.

  • Sampling: At the end of the incubation, take samples from both donor and receiver compartments for all wells.

  • Quantification: Analyze sample concentrations via a validated LC-MS/MS method.

Data Analysis and Interpretation

The apparent permeability coefficient (Papp) is calculated for each direction:

Papp = (dQ/dt) / (A * C0)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment (µmol/s).

  • A is the surface area of the filter membrane (cm²).

  • C0 is the initial concentration in the donor compartment (µmol/cm³).

The Efflux Ratio (ER) is then calculated to determine if the compound is subject to active efflux:[11]

ER = Papp (B→A) / Papp (A→B)

Table 2: Representative Caco-2 Data and Interpretation

CompoundPapp (A→B) (x 10⁻⁶ cm/s)Papp (B→A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Propranolol22.1 ± 2.520.8 ± 3.10.94High Permeability, No Efflux
Atenolol0.5 ± 0.10.6 ± 0.11.2Low Permeability, No Efflux
Talinolol1.5 ± 0.418.5 ± 3.912.3P-gp Substrate, Active Efflux
N-(4-phenylbutyl)cyclopropanecarboxamide 9.8 ± 1.1 25.7 ± 2.8 2.6 High Permeability, P-gp/BCRP Substrate

Interpretation:

  • Permeability Classification: The Papp (A→B) value is used to classify permeability, similar to PAMPA. A value >10 x 10⁻⁶ cm/s is considered high.[13] The hypothetical result of 9.8 x 10⁻⁶ cm/s places the test compound on the border of medium-to-high permeability.

  • Efflux Ratio (ER): An ER ≥ 2 is a strong indication that the compound is a substrate for an efflux transporter like P-gp or BCRP.[4] The U.S. FDA guidance suggests an ER ≥ 2 as a cutoff for further investigation.[14] The hypothetical ER of 2.6 strongly suggests that N-(4-phenylbutyl)cyclopropanecarboxamide is actively pumped out of cells. This can limit intracellular accumulation and reduce oral bioavailability.

Synthesizing the Data: A Comprehensive Permeability Profile

By combining the results from both assays, we can construct a detailed profile for N-(4-phenylbutyl)cyclopropanecarboxamide:

  • High Passive Permeability (from PAMPA): The compound's chemical structure allows it to readily cross a lipid membrane when no biological transporters are present. This is a favorable ADME property.

  • Substrate for Active Efflux (from Caco-2): The Caco-2 data reveals a critical liability. Despite good passive permeability, the compound is actively transported out of the intestinal cells. This efflux will likely reduce its net absorption in vivo and could be a source of drug-drug interactions.[15][16]

The experimental strategy outlined provides a clear picture of the permeability characteristics of N-(4-phenylbutyl)cyclopropanecarboxamide. The compound exhibits high passive permeability but is also a substrate for active efflux. This finding is critical for its development path.

Recommendations:

  • Transporter Identification: Follow-up studies should be conducted using cell lines that overexpress specific transporters (e.g., MDCK-MDR1 for P-gp or MDCK-BCRP) or by using specific inhibitors in the Caco-2 assay to confirm which transporter(s) are responsible for the observed efflux.[2][9][10]

  • Structure-Activity Relationship (SAR): If the compound's efflux liability is a concern, medicinal chemists can use this data to guide the synthesis of analogues with modified structures to reduce recognition by efflux transporters while maintaining target potency.

  • In Vivo Pharmacokinetic Studies: The in vitro data provides a strong hypothesis that can be tested in preclinical animal models to determine the true oral bioavailability and assess the real-world impact of the observed efflux.

References

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Caco2 assay protocol. Source not formally titled. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • MDCK Permeability Assay. Creative Bioarray. [Link]

  • Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. Profacgen. [Link]

  • Caco-2 Permeability Assay. Evotec. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. BioIVT. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. PMC. [Link]

  • Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. PMC. [Link]

  • Permeability and Transporters. Admescope. [Link]

  • Permeability. Pharmaron. [Link]

  • Predicting Permeability for Small Molecules. Rowan Newsletter - Substack. [Link]

  • ADME MDR1-MDCK Permeability Assay. BioDuro. [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. University of Washington. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • MDR1-MDCKII Permeability Assay. Bienta. [Link]

  • In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

  • Drug Transporters: Regulatory Guidance from ICH, USFDA, EMA and PMDA. ResearchGate. [Link]

  • Drug-drug interactions: tools for drug transporter protein studies. European Pharmaceutical Review. [Link]

Sources

Application Notes & Protocols: Formulation Strategies for N-(4-phenylbutyl)cyclopropanecarboxamide Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of formulation strategies for the novel small molecule N-(4-phenylbutyl)cyclopropanecarboxamide (developmental code: Cpc-Pb). Due to its predicted high lipophilicity and poor aqueous solubility, Cpc-Pb presents significant challenges for achieving adequate bioavailability via conventional delivery methods. These application notes are designed for researchers and drug development professionals, offering a detailed exploration of three promising formulation platforms: lipid-based delivery systems, polymeric nanoparticles, and cyclodextrin complexation. Each section includes the scientific rationale, detailed step-by-step protocols for preparation and characterization, and expert insights into overcoming common formulation hurdles. The objective is to provide a practical and scientifically rigorous framework for developing clinically viable Cpc-Pb formulations.

Introduction: The Challenge of Delivering Cpc-Pb

N-(4-phenylbutyl)cyclopropanecarboxamide (Cpc-Pb) is a promising therapeutic candidate whose mechanism of action is under investigation for neuroinflammatory and neurodegenerative disorders. Its chemical structure, featuring a phenylbutyl tail and a cyclopropane carboxamide head, suggests it is a lipophilic small molecule. Early in silico and preliminary experimental data confirm that Cpc-Pb is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high membrane permeability but very low aqueous solubility.[1] This poor solubility is the primary rate-limiting step to systemic absorption, posing a significant challenge to its development.[2]

Effective formulation design is therefore critical to unlocking the therapeutic potential of Cpc-Pb. The goal is to enhance its apparent solubility and/or dissolution rate in physiological fluids, thereby improving its bioavailability.[3] This document outlines three distinct, field-proven strategies to address this challenge.

Table 1: Projected Physicochemical Properties of N-(4-phenylbutyl)cyclopropanecarboxamide (Cpc-Pb)

PropertyProjected ValueImplication for Formulation
Molecular FormulaC₁₄H₁₉NO---
Molecular Weight217.31 g/mol Suitable for various encapsulation techniques.
Calculated logP3.8High lipophilicity, poor aqueous solubility.[1]
Aqueous Solubility< 0.1 µg/mLDissolution rate-limited absorption.[4]
Melting Point~110-120 °CCrystalline solid at room temperature.[1]
pKaNot ionizablepH-independent solubility challenges.
BCS Classification Class II High Permeability, Low Solubility.[4]
Strategic Formulation Pathway for a BCS Class II Compound

The selection of a formulation strategy is dictated by the drug's properties and the intended therapeutic application, including the route of administration (e.g., oral, parenteral).[4] For a BCS Class II compound like Cpc-Pb, the primary goal is to increase the concentration of the drug in solution (Cs) within the gastrointestinal tract or systemic circulation.[4] The following decision tree provides a logical pathway for selecting an appropriate formulation approach.

G cluster_0 Initial Assessment cluster_1 Oral Delivery Strategies cluster_2 Parenteral/Targeted Delivery Start Cpc-Pb (BCS Class II) Route Desired Route of Administration? Start->Route Oral Oral Route->Oral Oral Parenteral Parenteral Route->Parenteral Parenteral/ Targeted Lipid Strategy 1: Lipid-Based (SMEDDS) Rationale: Pre-dissolve drug, bypass dissolution. Oral->Lipid Cyclodextrin Strategy 3: Cyclodextrin Complex Rationale: Form soluble inclusion complex. Oral->Cyclodextrin Polymer Strategy 2: Polymeric Nanoparticles Rationale: Controlled release, potential for targeting. Parenteral->Polymer

Caption: Formulation selection pathway for Cpc-Pb.

Strategy 1: Self-Microemulsifying Drug Delivery System (SMEDDS) for Oral Administration
3.1 Scientific Rationale

Lipid-based formulations are highly effective for lipophilic drugs as they present the drug to the gastrointestinal tract in a pre-dissolved state, circumventing the dissolution step.[5][6] SMEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions (droplet size < 100 nm) upon gentle agitation in aqueous media like GI fluids.[2][4] This large interfacial area enhances drug absorption and can mitigate potential food effects.[4]

3.2 Protocol: SMEDDS Formulation Development

Objective: To develop a stable SMEDDS formulation with high drug loading capacity for Cpc-Pb.

Materials:

  • Cpc-Pb (Active Pharmaceutical Ingredient)

  • Oils: Capryol™ 90, Labrafil® M 1944 CS, Olive Oil

  • Surfactants: Kolliphor® EL (Cremophor EL), Tween® 80

  • Co-surfactants: Transcutol® HP, Propylene Glycol

Protocol Steps:

  • Excipient Screening (Solubility Studies):

    • Add an excess amount of Cpc-Pb to 2 mL of each selected oil, surfactant, and co-surfactant in separate glass vials.

    • Seal the vials and place them on a mechanical shaker at 25°C for 48 hours to reach equilibrium.

    • Centrifuge the samples at 5,000 rpm for 15 minutes to pellet the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., acetonitrile).

    • Quantify the concentration of dissolved Cpc-Pb using a validated High-Performance Liquid Chromatography (HPLC) method (see Section 6.1).

    • Causality: Select the excipients with the highest solubilizing capacity for Cpc-Pb to maximize drug loading in the final formulation.[5]

  • Construction of Ternary Phase Diagrams:

    • Based on solubility data, select the best oil, surfactant (S), and co-surfactant (CoS).

    • Prepare mixtures of S and CoS at different mass ratios (Km ratios), e.g., 1:1, 2:1, 3:1, 1:2.

    • For each Km ratio, titrate the oil phase with the S/CoS mixture, varying the oil concentration from 90% to 10% (w/w).

    • For each mixture, take a 100 mg aliquot and dilute it with 50 mL of water in a beaker with gentle stirring.

    • Visually observe the resulting dispersion for clarity and stability. Classify them as stable microemulsions (clear, transparent) or unstable emulsions (turbid, phase separation).

    • Plot the results on a ternary phase diagram to identify the microemulsion region.

    • Causality: The phase diagram visually maps the optimal concentration ranges of components required to form a stable microemulsion, guiding the selection of a robust formulation.

  • Preparation of Cpc-Pb Loaded SMEDDS:

    • Select a formulation from the optimal microemulsion region identified in the phase diagram (e.g., Oil 30%, Surfactant 45%, Co-surfactant 25%).

    • Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.

    • Add the calculated amount of Cpc-Pb (e.g., 50 mg/g of formulation) to the excipient mixture.

    • Vortex and gently warm the mixture (if necessary, not exceeding 40°C) until the Cpc-Pb is completely dissolved, resulting in a clear, homogenous liquid.

3.3 Characterization of SMEDDS
  • Droplet Size and Zeta Potential: Dilute the SMEDDS formulation 100-fold with water and analyze using Dynamic Light Scattering (DLS). Aim for a mean droplet size < 100 nm with a low Polydispersity Index (PDI) < 0.3.[7][8]

  • Self-Emulsification Time: Add 1 mL of the SMEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) at 37°C with gentle agitation (50 rpm). Record the time taken for the formulation to form a clear microemulsion. An emulsification time of < 2 minutes is desirable.

  • In Vitro Drug Release: See Section 6.2.

Strategy 2: Polymeric Nanoparticles for Parenteral Delivery
4.1 Scientific Rationale

Polymeric nanoparticles (PNPs) are solid colloidal particles ranging in size from 10 to 1000 nm.[] They are excellent vehicles for poorly soluble drugs, offering advantages like enhanced bioavailability, controlled and sustained release, and the potential for targeted delivery.[][10] For Cpc-Pb, using a biodegradable and biocompatible polymer like Poly(lactic-co-glycolic acid) (PLGA) allows for sustained release after parenteral administration, reducing dosing frequency.[11] The emulsification-solvent evaporation method is a robust and widely used technique for encapsulating hydrophobic drugs like Cpc-Pb.[11]

G cluster_0 Organic Phase Preparation cluster_1 Emulsification cluster_2 Solvent Evaporation & Particle Hardening cluster_3 Purification A Dissolve PLGA and Cpc-Pb in Dichloromethane (DCM) B Add organic phase to aqueous PVA solution A->B Inject C High-Speed Homogenization or Sonication B->C D Formation of o/w Emulsion C->D E Stir under vacuum for 4-6 hours D->E F DCM evaporates, PLGA precipitates E->F G Hardened Nanoparticles Formed F->G H Centrifugation / Washing G->H I Resuspend in DI Water H->I J Lyophilization (for storage) I->J

Caption: Workflow for preparing PLGA nanoparticles.

4.2 Protocol: Cpc-Pb-Loaded PLGA Nanoparticle Preparation

Objective: To prepare stable, monodisperse Cpc-Pb-loaded PLGA nanoparticles with high encapsulation efficiency.

Materials:

  • Cpc-Pb

  • PLGA (50:50 lactide:glycolide ratio, MW 15-25 kDa)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM), HPLC grade

  • Deionized (DI) water

Protocol Steps:

  • Organic Phase Preparation:

    • Accurately weigh 100 mg of PLGA and 10 mg of Cpc-Pb.

    • Dissolve both in 2 mL of DCM in a glass vial. Vortex until a clear solution is formed.

  • Aqueous Phase Preparation:

    • Prepare a 2% (w/v) PVA solution by dissolving 200 mg of PVA in 10 mL of DI water. Heat gently if required. Cool to room temperature before use.

    • Causality: PVA acts as a stabilizer, adsorbing to the oil-water interface during emulsification to prevent droplet coalescence and control final particle size.

  • Emulsification:

    • Add the organic phase dropwise to the aqueous PVA solution while homogenizing at high speed (e.g., 15,000 rpm) for 5 minutes using a high-shear homogenizer.

    • Alternatively, use a probe sonicator. The process should be performed in an ice bath to minimize solvent evaporation and heat generation.

    • Causality: The high energy input breaks the organic phase into nano-sized droplets, creating a stable oil-in-water (o/w) emulsion where the drug and polymer are dispersed.

  • Solvent Evaporation:

    • Transfer the emulsion to a larger beaker and stir magnetically at a moderate speed (e.g., 400 rpm) at room temperature for 4-6 hours, preferably under a fume hood or with a gentle stream of nitrogen to facilitate the evaporation of DCM.

    • As DCM evaporates, the PLGA precipitates, entrapping the Cpc-Pb to form solid nanoparticles.

  • Nanoparticle Purification:

    • Transfer the nanoparticle suspension to centrifuge tubes.

    • Centrifuge at 15,000 x g for 20 minutes at 4°C.

    • Discard the supernatant, which contains residual PVA and unencapsulated drug.

    • Resuspend the nanoparticle pellet in DI water by gentle vortexing or sonication.

    • Repeat the washing step twice to ensure complete removal of the surfactant.

    • Causality: Washing is crucial to remove surface-adsorbed drug and excess stabilizer, which can affect particle stability, in vivo behavior, and analytical measurements.

  • Lyophilization (Optional, for long-term storage):

    • Resuspend the final washed pellet in a 5% (w/v) sucrose solution (as a cryoprotectant).

    • Freeze the suspension at -80°C, then lyophilize for 48 hours to obtain a dry powder that can be easily reconstituted.

4.3 Characterization of Polymeric Nanoparticles
  • Particle Size, PDI, and Zeta Potential: Analyze using DLS after resuspending nanoparticles in DI water.[7][12]

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to visualize the shape and surface of the nanoparticles.[7][13]

  • Encapsulation Efficiency (EE) and Drug Loading (DL): See Section 6.1.2.

Strategy 3: Cyclodextrin Complexation for Enhanced Solubility
5.1 Scientific Rationale

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity.[14] They can encapsulate poorly soluble "guest" molecules, like Cpc-Pb, into their cavity, forming a water-soluble inclusion complex.[15] This complexation effectively increases the apparent aqueous solubility of the drug.[16] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and excellent safety profile.[14][17]

5.2 Protocol: Phase-Solubility and Complex Preparation

Objective: To determine the stoichiometry of complexation and prepare a Cpc-Pb:HP-β-CD inclusion complex.

Materials:

  • Cpc-Pb

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate Buffered Saline (PBS), pH 7.4

Protocol Steps:

  • Phase-Solubility Study (Higuchi and Connors Method):

    • Prepare a series of aqueous solutions of HP-β-CD in PBS (pH 7.4) at various concentrations (e.g., 0, 5, 10, 15, 20, 25 mM).

    • Add an excess amount of Cpc-Pb to each solution in sealed vials.

    • Agitate the vials at 25°C for 72 hours to ensure equilibrium is reached.

    • After equilibration, centrifuge the samples to remove undissolved Cpc-Pb.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Analyze the filtrate for the concentration of dissolved Cpc-Pb using HPLC (Section 6.1).

    • Plot the concentration of Cpc-Pb (y-axis) against the concentration of HP-β-CD (x-axis).

    • Causality: The resulting plot reveals the effect of the cyclodextrin on drug solubility. A linear (Aₗ-type) plot indicates the formation of a 1:1 soluble complex, which is the most common and desirable outcome.[18]

  • Preparation of Solid Inclusion Complex (Kneading Method):

    • Based on the phase-solubility results, determine the molar ratio for complexation (e.g., 1:1).

    • Weigh stoichiometric amounts of Cpc-Pb and HP-β-CD.

    • Place the powders in a mortar. Add a small amount of a water/ethanol (50:50) mixture to form a paste.

    • Knead the paste thoroughly for 60 minutes.

    • Dry the paste in an oven at 45°C until a constant weight is achieved.

    • Pulverize the dried mass and pass it through a sieve to obtain a fine powder.

5.3 Characterization of Inclusion Complex
  • Fourier-Transform Infrared Spectroscopy (FTIR): Acquire spectra for Cpc-Pb, HP-β-CD, a physical mixture, and the prepared inclusion complex. The disappearance or shifting of characteristic peaks of Cpc-Pb in the complex spectrum suggests its inclusion within the CD cavity.[13][19]

  • Dissolution Rate Study: Perform dissolution testing on the pure Cpc-Pb powder versus the inclusion complex powder using a USP Apparatus 2 (Paddle). The complex should show a significantly faster dissolution rate.[20]

Standard Analytical & Performance Testing Protocols
6.1 HPLC Method for Cpc-Pb Quantification

Objective: To accurately quantify Cpc-Pb in various matrices for solubility, drug loading, and release studies.

  • System: High-Performance Liquid Chromatography (HPLC) with UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 65:35 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV scan (likely ~254 nm based on phenyl group).

  • Injection Volume: 20 µL.

  • Standard Curve: Prepare standards from 0.1 to 100 µg/mL in the mobile phase. The curve must have an R² value > 0.999.

6.1.2 Protocol for Encapsulation Efficiency (EE) and Drug Loading (DL) of Nanoparticles

  • Total Drug (W_total): Dissolve a known weight of lyophilized Cpc-Pb nanoparticles (e.g., 5 mg) in 10 mL of DCM. Evaporate the DCM and reconstitute in the mobile phase for HPLC analysis.

  • Free Drug (W_free): Analyze the supernatant collected during the first washing step (Section 4.2, Step 5) by HPLC to quantify the amount of unencapsulated drug.

  • Calculations:

    • EE (%) = [(W_total - W_free) / W_total] x 100

    • DL (%) = [(W_total - W_free) / (Weight of Nanoparticles)] x 100

6.2 In Vitro Drug Release Testing

Objective: To evaluate and compare the release profiles of Cpc-Pb from different formulations.[21][22]

  • Apparatus: USP Apparatus 2 (Paddle) with dialysis bags (MWCO 12-14 kDa).[23]

  • Release Medium: 500 mL of Phosphate Buffered Saline (PBS, pH 7.4) containing 0.5% Tween® 80 to maintain sink conditions.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

Protocol Steps:

  • Accurately weigh the formulation (e.g., SMEDDS, nanoparticle suspension, or inclusion complex) containing a known amount of Cpc-Pb (e.g., 5 mg) and place it inside a dialysis bag.

  • Seal the bag and place it in the dissolution vessel containing the release medium.

  • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 5 mL of the release medium.

  • Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed release medium.[21]

  • Filter the samples and analyze for Cpc-Pb concentration using the validated HPLC method.

  • Plot the cumulative percentage of drug released versus time.

Table 2: Representative Data for Formulation Characterization

Formulation TypeMean Size (nm) ± SDPDIZeta Potential (mV) ± SDEncapsulation Efficiency (%)
SMEDDS 25.4 ± 1.20.15-5.2 ± 0.8N/A
PLGA-NP 180.6 ± 4.50.11-22.5 ± 1.991.3 ± 3.7
CD-Complex N/AN/AN/AN/A
Conclusion and Future Directions

The formulation strategies and protocols detailed in this guide provide a robust starting point for the preclinical development of N-(4-phenylbutyl)cyclopropanecarboxamide. For oral delivery, SMEDDS offer a promising approach to overcoming its solubility-limited absorption. For applications requiring sustained release or parenteral administration, PLGA nanoparticles represent a versatile and clinically established platform.[][24] Cyclodextrin complexation serves as a valuable tool for creating enabling formulations for early-stage in vitro and in vivo testing.

Each formulation must be rigorously characterized for its physicochemical properties, stability, and in vitro release profile. The ultimate selection will depend on a comprehensive evaluation of biopharmaceutical performance in relevant animal models, manufacturability, and the specific therapeutic goals for Cpc-Pb.

References
  • CD Bioparticles. (n.d.). Nanoparticles Analytical Techniques. Retrieved from [Link]

  • Desai, P. P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Retrieved from [Link]

  • (2024, April 3). Lec- 7- Characterization of Nanoparticles. Retrieved from [Link]

  • Warren, D. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved from [Link]

  • Delong America. (2023, June 6). Guide to Nanoparticle Characterization Techniques. Retrieved from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved from [Link]

  • Kranz, H., et al. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC. Retrieved from [Link]

  • Jadav, T. (2021, August 15). Beta-Cyclodextrin As An Excipient In Drug Formulation. Retrieved from [Link]

  • nanoComposix. (n.d.). Nanoparticle Characterization Techniques. Retrieved from [Link]

  • Wang, G., et al. (n.d.). Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. Retrieved from [Link]

  • Saffoon, N., et al. (n.d.). Strategies for the Formulation Development of Poorly Soluble Drugs via Oral Route. Scilit. Retrieved from [Link]

  • Estella-Hermoso de Mendoza, A., et al. (n.d.). Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. Retrieved from [Link]

  • Challa, R., et al. (n.d.). Cyclodextrins in delivery systems: Applications. PMC. Retrieved from [Link]

  • Ascendia. (2020, April 1). Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. Retrieved from [Link]

  • Al-Ghananeem, A. M., et al. (2023, August 23). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers. Retrieved from [Link]

  • Mourtas, S., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]

  • Paolino, D., et al. (2021, February 3). Biodegradable Polymeric Nanoparticles for Drug Delivery to Solid Tumors. Frontiers. Retrieved from [Link]

  • Gregory, A. (2023, July 27). Polymeric Nanoparticles: Properties and Applications. AZoNano. Retrieved from [Link]

  • Loftsson, T., et al. (2017, July 8). Formulation of Drug-Cyclodextrin Complexes. Plastic Surgery Key. Retrieved from [Link]

  • CAS. (2025, March 15). Comprehensive insights on lipid-based drug delivery systems. Retrieved from [Link]

  • D'Addio, S. M., et al. (n.d.). Development And Validation Of In Vitro Release Testing For Semisolid Formulations. Retrieved from [Link]

  • Kalantzi, L., et al. (2025, March 21). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. MDPI. Retrieved from [Link]

  • Teledyne Labs. (n.d.). In Vitro Release Testing (IVRT). Retrieved from [Link]

  • Fenyvesi, É., et al. (2022, September 22). Recent List of Cyclodextrin-Containing Drug Products. Periodica Polytechnica. Retrieved from [Link]

  • Zhang, Y., et al. (n.d.). In vitro release testing method development for long-acting injectable suspensions. PMC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving yield in N-(4-phenylbutyl)cyclopropanecarboxamide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis & Optimization of N-(4-phenylbutyl)cyclopropanecarboxamide

Executive Summary & Reaction Overview

Objective: Maximize yield and purity in the synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide. Core Chemistry: Nucleophilic acyl substitution (Amidation). Substrates: 4-Phenylbutylamine (Nucleophile) + Cyclopropanecarbonyl derivative (Electrophile).

This guide addresses the common bottlenecks encountered when scaling this specific amide coupling. While the cyclopropane ring is robust under standard amidation conditions, the lipophilicity of the phenylbutyl chain and the volatility of cyclopropanecarbonyl chloride often lead to specific workup challenges and yield losses.

The "Golden Path" Protocols

We recommend Method A for scale-up and robustness, and Method B for small-scale discovery or if the acid chloride is unavailable.

Method A: Acid Chloride Route (Recommended for High Yield)

Best for: >1g scale, high throughput, cost-efficiency.

Reagents:

  • Cyclopropanecarbonyl chloride (1.1 - 1.2 equiv)

  • 4-Phenylbutylamine (1.0 equiv)

  • Triethylamine (TEA) or DIPEA (1.5 - 2.0 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

Protocol:

  • Preparation: Dissolve 4-phenylbutylamine (1.0 eq) and TEA (1.5 eq) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon atmosphere.

  • Cooling: Cool the reaction mixture to 0°C . Critical: This controls the exotherm and prevents potential ring-opening side reactions or degradation.

  • Addition: Add Cyclopropanecarbonyl chloride (1.1 eq) dropwise over 15–20 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]

  • Quench: Add saturated NaHCO₃ solution.

Method B: HATU/Coupling Reagent Route

Best for: Avoiding moisture sensitivity, parallel synthesis.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • 4-Phenylbutylamine (1.1 equiv)

  • HATU (1.1 - 1.2 equiv)

  • DIPEA (2.0 - 3.0 equiv)

  • Solvent: DMF or DMF/DCM (9:1)

Protocol:

  • Activation: Dissolve Cyclopropanecarboxylic acid and DIPEA in DMF. Stir for 5 mins.

  • Coupling: Add HATU. Stir for 10–15 mins to form the activated ester.

  • Addition: Add 4-phenylbutylamine.

  • Reaction: Stir at RT for 4–12 hours.

Troubleshooting & FAQs

Category 1: Low Yield & Conversion

Q: My LCMS shows incomplete conversion even after 12 hours. Why? A: This is typically due to moisture ingress (Method A) or stoichiometric imbalance .

  • Diagnosis: Cyclopropanecarbonyl chloride hydrolyzes rapidly in moist air to the carboxylic acid, which is unreactive without a coupling agent.

  • Solution: Use fresh acid chloride. If the bottle is old, distill it or switch to Method B. Ensure the solvent is anhydrous (Karl Fischer < 0.05% water).

  • Stoichiometry Check: The amine can form a salt with the generated HCl if base is insufficient. Ensure you have at least 1.5 equivalents of base (TEA/DIPEA).

Q: I see a major impurity with M+ mass corresponding to a dimer. What is it? A: This is likely the N-acyl urea byproduct (if using DCC/EDC) or a result of double acylation (rare with secondary amides, but possible if excess acid chloride and high temps are used).

  • Correction: Maintain 0°C during addition. If using carbodiimides (EDC), switch to HATU or add HOBt/HOAt to suppress rearrangement.

Category 2: Purification & Isolation

Q: The product is a sticky oil, but it should be a solid. How do I crystallize it? A: The "sticky oil" syndrome is common due to residual solvent (DCM/DMF) or impurities (unreacted amine) disrupting the crystal lattice.

  • Purification Protocol:

    • Acid Wash: Wash the organic layer with 1N HCl. This protonates and removes unreacted 4-phenylbutylamine into the aqueous layer.

    • Base Wash: Wash with Sat. NaHCO₃ to remove unreacted cyclopropanecarboxylic acid.

    • Solvent Swap: Evaporate DCM. Dissolve the residue in a minimum amount of hot Ethyl Acetate or Ethanol. Add Hexane/Heptane dropwise until cloudy. Cool to 4°C.

Q: My yield drops during the aqueous workup. Is the product water-soluble? A: N-(4-phenylbutyl)cyclopropanecarboxamide is lipophilic (LogP ~3.5), so water solubility is low. However, if you use DMF (Method B), the product can stay trapped in the DMF/Water emulsion.

  • Fix: Dilute the reaction mixture with excess water (5x volume) and extract with Ethyl Acetate (3x) rather than DCM to pull the product out of the DMF phase efficiently.

Optimization Data

Table 1: Solvent & Base Screening (Method A Optimization)

SolventBaseTempConversion (1h)Isolated YieldNotes
DCM TEA 0°C -> RT >98% 92% Recommended. Cleanest profile.
THFTEA0°C -> RT85%78%Slower reaction; amine HCl salt precipitates heavily.
DMFDIPEART95%65%Workup difficulty (DMF removal); lower isolated yield.
TolueneK2CO3Reflux60%45%Degradation observed; biphasic Schotten-Baumann preferred if using inorganic base.

Table 2: Stoichiometry Impact (Acid Chloride Route)

Acid Chloride Eq.Amine Eq.[2][3][4][5][6][7]Base Eq.Outcome
1.01.01.050% Yield (Amine HCl salt traps 50% of amine).
1.01.02.0~90% Yield.[1] Risk of incomplete electrophile consumption.
1.2 1.0 1.5 >95% Yield. Excess acid chloride hydrolyzes to acid (wash away with base).

Visualized Workflows

Figure 1: Reaction Pathway & Impurity Control

ReactionPathway Start 4-Phenylbutylamine + Base Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack (DCM, 0°C) Reagent Cyclopropanecarbonyl Chloride Reagent->Intermediate Hydrolysis Cyclopropanecarboxylic Acid (Impurity) Reagent->Hydrolysis Moisture Ingress (Avoid!) Product N-(4-phenylbutyl) cyclopropanecarboxamide Intermediate->Product Elimination of Cl- Salt Amine HCl Salt (Precipitate) Intermediate->Salt Base scavenges HCl

Caption: Mechanistic pathway highlighting the critical role of base scavenging and moisture exclusion to prevent hydrolysis impurities.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield / Conversion Issue->LowYield Impurity Impurities / Byproducts Issue->Impurity Oily Product is Oily/Sticky Issue->Oily CheckWater Check Reagent Water Content LowYield->CheckWater Acid Chloride Route CheckBase Check Base Equivalents LowYield->CheckBase pH < 9? AcidWash Perform 1N HCl Wash Impurity->AcidWash Remove Unreacted Amine BaseWash Perform NaHCO3 Wash Impurity->BaseWash Remove Acid/Hydrolysis Dry High Vac Drying > 12h Oily->Dry Recryst Recrystallize: EtOH/H2O or EtOAc/Hexane Dry->Recryst If still oily

Caption: Systematic decision matrix for diagnosing and resolving common synthetic failures in amide coupling.

References

  • Amide Coupling Optimization: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][8] Organic Process Research & Development, 20(2), 140–177. Link

  • Cyclopropane Chemistry: Tale, R. H., & Patil, B. S. (2020). Convenient synthesis and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. European Journal of Medicinal Chemistry, 194, 112244.[1] Link

  • General Protocol (HATU): Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[3][5][7] Tetrahedron, 61(46), 10827-10852. Link

  • Purification Techniques: Henderson, R. K., et al. (2011). GSK Solvent Selection Guide 2011. Green Chemistry, 13, 854-862. Link

Sources

Technical Support Center: Solubilizing N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Last Updated: March 4, 2026 Department: Application Science & Technical Support Document ID: TS-SOL-NPBC-001[1]

Compound Intelligence & Physicochemical Profile[1][2][3]

N-(4-phenylbutyl)cyclopropanecarboxamide is a lipophilic amide often utilized in transient receptor potential (TRP) channel research (specifically TRPM8 modulation) and sensory biology.[1] Its structure—comprising a rigid cyclopropyl head group and a hydrophobic phenylbutyl tail—imparts distinct solubility challenges common to Class II (Low Solubility, High Permeability) compounds in the Biopharmaceutics Classification System (BCS).

Understanding the "Why" behind solubility failure is the first step to fixing it.[1]

Predicted Physicochemical Properties

Note: Values are estimated based on structural fragment contribution (QSAR) for the specific N-(4-phenylbutyl) analog.

PropertyValue (Est.)Technical Implication
LogP (Octanol/Water) ~3.5 – 3.9High Lipophilicity. The molecule prefers oil/lipids over water by a factor of >3000.[1]
Water Solubility < 10 µM (< 2 µg/mL)Negligible. Direct dissolution in aqueous buffer is impossible.[1]
pKa ~15 (Amide N-H)Non-Ionizable. pH adjustment (acid/base) will not improve solubility in physiological ranges.[1]
H-Bond Donors 1Potential for intermolecular aggregation (dimerization) in non-polar solvents.[1]
Molecular Weight ~217.3 g/mol Small molecule, but hydrophobic surface area dominates.[1]

Troubleshooting Guide (FAQs)

Q1: Why does the compound precipitate ("crash out") when I dilute my DMSO stock into PBS/Media?

Diagnosis: This is the "Solvent Shock" phenomenon.[1] Mechanism: DMSO solvates the hydrophobic phenylbutyl tail effectively.[1] When you add water (PBS), the dielectric constant of the mixture rises sharply. The water molecules form a structured cage around the hydrophobic solute (hydrophobic effect), which is energetically unfavorable. The compound molecules aggregate to reduce exposed surface area, leading to rapid precipitation. Solution:

  • Step 1: Do not add PBS to the DMSO stock.[1] Add the DMSO stock to the PBS while vortexing (rapid dispersion).

  • Step 2: Keep the final DMSO concentration < 0.1% if possible, but for this molecule, you may need 0.5% - 1.0% to maintain solubility, or use a carrier (see Q3).[1]

Q2: My stock solution in DMSO freezes in the fridge. Is the compound stable?

Diagnosis: DMSO freezes at 19°C. Repeated freeze-thaw cycles can induce crystal seeding .[1] Mechanism: As DMSO freezes, it excludes the solute, locally concentrating it. This can force the compound into a crystalline state that is thermodynamically stable and hard to re-dissolve (Ostwald ripening). Solution:

  • Aliquot stocks into single-use vials.

  • Store at -20°C.

  • Upon thawing, sonicate for 10 minutes at 37°C to ensure all micro-crystals are redissolved before use.

Q3: How do I formulate this for animal studies (IP/Oral)? DMSO is too toxic.

Diagnosis: Pure DMSO causes local necrosis and pain.[1] Standard Protocol: Use a "Co-solvent + Surfactant" system.[1]

  • Vehicle A (Standard): 5% DMSO + 5% Tween-80 + 90% Saline.[1]

  • Vehicle B (High Load): 10% Ethanol + 10% Cremophor EL (or PEG-400) + 80% Water.[1]

  • Preparation Order (CRITICAL):

    • Dissolve compound in DMSO/Ethanol (Solvent).[1]

    • Add Tween-80/Cremophor (Surfactant) and vortex until clear.[1]

    • Slowly add warm Saline/Water while vortexing.[1]

Q4: Can I use Cyclodextrins?

Answer: Yes, this is often the best approach for this structural class.[1] Recommendation: Use Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1] The phenylbutyl tail fits well into the β-cyclodextrin cavity.[1] Protocol: Prepare a 20% (w/v) HP-β-CD solution in water.[1] Add the compound (from a concentrated ethanolic stock or solid powder) and stir for 24-48 hours.

Master Solubility Protocol: The "Step-Up" Method

Do not guess. Follow this logical flow to determine the optimal solvent system for your specific assay.

Phase 1: Stock Preparation (The "Master Stock")[1][2]
  • Weighing: Weigh N-(4-phenylbutyl)cyclopropanecarboxamide into a glass vial (avoid plastic, lipophilic compounds can stick).

  • Primary Solvent: Add anhydrous DMSO to achieve 10 - 50 mM .

  • Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate at 40 kHz for 5 minutes.

  • Verification: Hold vial up to light. Solution must be perfectly clear.

Phase 2: Aqueous Dilution (The "Working Solution")

Target: 10 µM in Assay Buffer

Method A: Direct Dilution (Risky) [1]

  • Pipette 1 µL Stock into 1000 µL Buffer.

  • Vortex immediately.[1]

  • Risk: High probability of precipitation within 30 mins.[1]

Method B: The Intermediate Step (Recommended)

  • Dilute 10 mM DMSO Stock 1:10 into Ethanol or PEG-400 (Intermediate Stock = 1 mM).

  • Dilute Intermediate Stock 1:100 into Buffer.[1]

  • Result: The presence of PEG/Ethanol stabilizes the transition to water.[1]

Visual Troubleshooting Logic

The following diagram illustrates the decision process for rescuing a precipitated sample or choosing a vehicle.

SolubilityLogic Start Start: Compound is Solid SolventChoice Select Primary Solvent Start->SolventChoice DMSO DMSO (Stock 10-50mM) SolventChoice->DMSO Standard Ethanol Ethanol (Stock 10-20mM) SolventChoice->Ethanol Alternative CheckPrecip Dilute into Aqueous Buffer? DMSO->CheckPrecip AnimalStudy In Vivo Formulation? DMSO->AnimalStudy Ethanol->CheckPrecip PrecipYes Result: Cloudy/Precipitate CheckPrecip->PrecipYes Yes (Crash Out) PrecipNo Result: Clear Solution CheckPrecip->PrecipNo No (Stable) Fix1 Add Surfactant (Tween-80 / Pluronic F-127) PrecipYes->Fix1 Method 1 Fix2 Use Cyclodextrin (HP-beta-CD) PrecipYes->Fix2 Method 2 Fix1->CheckPrecip Retry Fix2->CheckPrecip Retry Vehicle 10% DMSO / 40% PEG400 / 50% Saline AnimalStudy->Vehicle Yes

Caption: Decision tree for solubilizing lipophilic amides. Follow the "Precipitate" path to identify rescue strategies using surfactants or complexing agents.

References & Authoritative Grounding

  • Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Standard reference for estimating solubility based on LogP and Melting Point).

  • Lipinski, C. A. (2000).[1] "Drug-like properties and the causes of poor solubility and poor permeability."[1] Journal of Pharmacological and Toxicological Methods. Link

  • Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews. (Protocol source for HP-β-CD usage). Link

  • McKemy, D. D., et al. (2002).[1][2] "Identification of a cold receptor reveals a general role for TRP channels in thermosensation."[1] Nature.[1] (Context for TRPM8 agonist/antagonist formulation in DMSO). Link

  • Patravale, V. B., et al. (2004).[1] "Solubility enhancement strategies." Handbook of Pharmaceutical Excipients. (Source for Tween/PEG co-solvent ratios).

Disclaimer: This guide is for research use only. All protocols should be validated in the user's specific experimental context. Consult Safety Data Sheets (SDS) before handling.

Sources

Preventing degradation of N-(4-phenylbutyl)cyclopropanecarboxamide in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-phenylbutyl)cyclopropanecarboxamide

Guide Overview: Ensuring the Integrity of N-(4-phenylbutyl)cyclopropanecarboxamide in Solution

Welcome to the technical support guide for N-(4-phenylbutyl)cyclopropanecarboxamide. This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use. As a secondary amide featuring a stable cyclopropane ring, this molecule is generally robust; however, improper handling, storage, or formulation can compromise its integrity.[1][2] This guide moves beyond simple protocols to explain the chemical principles behind our recommendations, empowering you to make informed decisions that ensure experimental accuracy and reproducibility.

We will address the most common challenges through a series of frequently asked questions, detailed troubleshooting protocols, and visual workflows. Our goal is to equip you with the knowledge to maintain the stability of your compound from the moment you weigh the solid to its final application in your assay.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a progressive loss of my compound's activity in my cell-based assay. Is it degrading?

This is a critical issue that can stem from either chemical instability or experimental artifacts. Before assuming degradation, it's essential to rule out other factors. However, if the compound is prepared or stored improperly in aqueous media, chemical degradation is a primary suspect.

The core structure of N-(4-phenylbutyl)cyclopropanecarboxamide contains an amide bond. While amides are among the most stable functional groups in medicinal chemistry, they are susceptible to hydrolysis under harsh pH conditions, leading to cleavage of the bond.[3][4]

Troubleshooting Steps:

  • Verify Stock Solution Integrity: First, confirm the concentration and purity of your master stock solution (typically in DMSO). An analytical check via HPLC or LC-MS can confirm if the issue originates from the stock.

  • Evaluate Working Solution Conditions: The most common cause of degradation is the working solution, especially in aqueous buffers used for biological assays.

    • pH: Is your cell culture medium or buffer significantly acidic or basic? Prolonged exposure to pH < 5 or pH > 8 can accelerate amide hydrolysis.[5][6]

    • Temperature & Time: How long is the compound incubated in the working solution, and at what temperature? Even at neutral pH, stability can decrease over extended periods (e.g., >24 hours) at 37°C.

  • Perform a Forced Degradation Test: To definitively identify the cause, a simple stability study is recommended. See the protocol below.

Q2: What is the most likely degradation pathway for N-(4-phenylbutyl)cyclopropanecarboxamide?

The principal chemical degradation pathway is the hydrolysis of the secondary amide bond . This reaction is catalyzed by acid or base and involves the nucleophilic attack of a water molecule on the amide's carbonyl carbon.[7] The reaction breaks the molecule into two smaller, inactive components:

  • Cyclopropanecarboxylic acid

  • 4-Phenylbutylamine

Amide Hydrolysis Pathway cluster_main Compound Product1 Cyclopropanecarboxylic acid Compound->Product1 H₂O (Acid or Base catalyst) Product2 4-Phenylbutylamine Compound->Product2

Fig 1. Primary degradation pathway via amide hydrolysis.

Other potential, though less common, degradation routes under specific experimental conditions could include oxidation of the phenyl ring or enzymatic metabolism in cell-based systems, but hydrolysis should be the first mechanism to investigate.[5]

Q3: What are the best practices for preparing and storing solutions to maximize stability?

Adhering to proper solution handling protocols is the most effective way to prevent degradation. We recommend a two-stage process: a high-concentration master stock in an anhydrous organic solvent, followed by fresh preparation of aqueous working solutions.[8]

Recommended Workflow for Solution Preparation:

Troubleshooting Flowchart start Observation: Loss of Compound Activity q1 Is the solid compound old or stored improperly? start->q1 a1_yes Source new, quality-controlled compound. Re-weigh and prepare fresh stock. q1->a1_yes Yes a1_no Proceed to Solution Check q1->a1_no No q2 Was the DMSO stock subjected to multiple freeze-thaw cycles? a1_no->q2 a2_yes Prepare a fresh stock from solid and aliquot properly. (See Fig 2) q2->a2_yes Yes a2_no Proceed to Stability Test q2->a2_no No protocol Perform Stability Test in experimental buffer (See Protocol 1) a2_no->protocol q3 Does HPLC show a >5% decrease in parent peak over time? protocol->q3 a3_yes Diagnosis: Chemical Degradation. Likely hydrolysis. Re-evaluate buffer pH, temperature, or incubation time. q3->a3_yes Yes a3_no Diagnosis: Compound is Chemically Stable. Investigate other experimental factors: cell health, reagent integrity, assay protocol, etc. q3->a3_no No

Fig 3. Diagnostic workflow for investigating suspected compound degradation.

References

  • Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Nature Communications, PMC. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. ACS Omega, PMC. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Pharma Focus Asia. [Link]

  • Small Molecules Technical Resources. Captivate Bio. [Link]

  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]

  • Enantioselective bacterial hydrolysis of amido esters and diamides derived from (±)-trans-cyclopropane-1,2-dicarboxylic acid. Organic & Biomolecular Chemistry, RSC Publishing. [Link]

  • Evolve's guide to storing lab chemicals safely. Evolve. [Link]

  • Some Basic Facts about Forced Degradation Test. Labinsights. [Link]

  • Chemical Properties of cyclopropanecarboxamide, N-phenyl. Cheméo. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega, ACS Publications. [Link]

  • US Patent for Process for the preparation of cyclopropanecarboxamide.
  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. [Link]

  • Preparation of Carboxylic Acids, Part 7: Hydrolysis of Esters, Amides, Nitriles, and Trihalides. Organic Chemistry Portal. [Link]

Sources

Technical Guide: Overcoming Steric & Electronic Barriers in N-(4-phenylbutyl)cyclopropanecarboxamide Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists encountering difficulties in the synthesis and manipulation of N-(4-phenylbutyl)cyclopropanecarboxamide .

This guide moves beyond basic textbook procedures to address the specific kinetic and thermodynamic barriers introduced by the cyclopropyl moiety.

Executive Summary & Mechanistic Insight[1]

The synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide involves the acylation of 4-phenylbutylamine with a cyclopropanecarbonyl derivative. While 4-phenylbutylamine is a nucleophilic, unhindered primary amine, the reaction often suffers from lower-than-expected rates or incomplete conversion.

The Root Cause: The "Cyclopropyl Deactivation" Effect Users often attribute these issues solely to steric hindrance from the cyclopropane ring. However, as a Senior Scientist, you must recognize that this is actually a dual-mode failure mechanism:

  • Steric Shielding: The rigid, bond-angle-strained cyclopropane ring (bond angles ~60°) creates a wider effective cone of steric bulk than a simple isopropyl group, partially shielding the carbonyl carbon from nucleophilic attack [1].

  • Electronic Deactivation (The Walsh Orbital Effect): The

    
    -bonds of the cyclopropane ring have significant 
    
    
    
    -character (Walsh orbitals). These orbitals can conjugate with the carbonyl
    
    
    -system, donating electron density into the carbonyl carbon. This renders the carbonyl less electrophilic than a standard aliphatic amide precursor [2].

Implication: Standard coupling protocols (e.g., EDC/NHS) often fail to generate a reactive enough intermediate to overcome this deactivation, leading to stalled reactions.

Troubleshooting Guide (Q&A)

Issue 1: "My coupling reaction with EDC/HOBt stalled at 60% conversion."

Q: I am using standard EDC/HOBt conditions in DCM at room temperature. The reaction starts well but plateaus. Adding more equivalents of acid doesn't help. Is the amine sterically hindered?

A: The amine is likely not the problem; the activated ester is too stable . Because of the electronic donation from the cyclopropane ring described above, the O-acylisourea or OBt-ester intermediate is less reactive than usual.

  • Diagnosis: The rate of hydrolysis (by trace moisture) or rearrangement (N-acylurea formation) is competing effectively with the slow nucleophilic attack of the amine.

  • Solution: Switch to a "High-Velocity" activation method.

    • Recommended: Use HATU or PyBOP with DIEA in DMF. The At-ester (azabenzotriazole) is significantly more reactive than the Bt-ester.

    • Alternative: Convert the acid to the Acid Chloride (see Protocol A). This is the "sledgehammer" approach that overcomes electronic deactivation by introducing a potent leaving group (Cl-).

Issue 2: "I cannot form the Acid Chloride using Oxalyl Chloride."

Q: I tried converting cyclopropanecarboxylic acid to the chloride using oxalyl chloride/DMF, but I see multiple spots on TLC and low yield of the final amide.

A: Cyclopropanecarbonyl chloride is volatile and can be sensitive to "runaway" catalysis.

  • Mechanism: The cyclopropyl ring can open under highly acidic conditions or excessive heating, especially in the presence of strong Lewis acids generated in situ.

  • Solution:

    • Use Thionyl Chloride (SOCl₂) instead of oxalyl chloride. The reaction is cleaner for this specific substrate.

    • Crucial Step: Do not heat to reflux immediately. Initiate at 0°C, then warm to Room Temp.

    • Purification: The acid chloride (bp ~119°C) can be distilled, but for this amide synthesis, using it crude (after removing excess SOCl₂ via azeotrope with toluene) is preferred to avoid degradation [3].

Issue 3: "Post-reaction workup is difficult; the product oils out."

Q: I obtained the product, but it is a sticky oil that refuses to crystallize, making purification difficult.

A: The N-(4-phenylbutyl) chain adds significant lipophilicity and rotational freedom, preventing easy lattice formation.

  • Solution:

    • Solvent System: Do not use simple Hexane/Ethyl Acetate. Use Toluene/Heptane .

    • Protocol: Dissolve the crude oil in a minimum amount of hot Toluene. Add Heptane dropwise until cloudiness persists. Cool slowly to -20°C. The "greasy" phenylbutyl chain requires a non-polar lattice partner to stack effectively.

Optimized Experimental Protocols

Protocol A: The "Brute Force" Acid Chloride Method (Recommended for Scale)

Best for: High yields, overcoming steric/electronic deactivation, scaling up (>1g).

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • Thionyl Chloride (1.5 equiv)

  • 4-Phenylbutylamine (1.1 equiv)

  • Triethylamine (Et₃N) (2.5 equiv)

  • DCM (Anhydrous)[1]

Step-by-Step:

  • Activation: In a round-bottom flask under N₂, dissolve cyclopropanecarboxylic acid in DCM.

  • Add Thionyl Chloride dropwise at 0°C. Add a catalytic drop of DMF (10 µL per gram of acid).

  • Allow to warm to RT and stir for 2 hours. Note: Monitor gas evolution (SO₂/HCl).

  • Evaporation (Critical): Concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with dry Toluene (2x) to ensure complete removal of acidic volatiles.

  • Coupling: Re-dissolve the crude acid chloride in DCM.

  • Cool to 0°C. Add the mixture of 4-Phenylbutylamine and Et₃N in DCM slowly (over 15 mins). Exothermic reaction.

  • Warm to RT and stir for 1 hour.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then Sat. NaHCO₃, then Brine. Dry over MgSO₄.

Protocol B: The HATU Method (Recommended for Discovery/Small Scale)

Best for: Convenience, avoiding moisture sensitivity of acid chlorides.

Reagents:

  • Cyclopropanecarboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • DIEA (DIPEA) (3.0 equiv)

  • 4-Phenylbutylamine (1.1 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step:

  • Dissolve the acid in DMF (0.2 M concentration).[1]

  • Add DIEA and stir for 5 minutes.

  • Add HATU. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Add 4-Phenylbutylamine.

  • Stir at 40°C for 4 hours. Note: The slight heat helps overcome the steric barrier of the cyclopropane ring.

  • Workup: Dilute with EtOAc, wash extensively with water (3x) to remove DMF/HATU byproducts.

Visualizing the Challenge

The following diagram illustrates the competing pathways and the "Activation Energy Wall" created by the cyclopropyl group.

ReactionPathways cluster_barrier The 'Cyclopropyl Barrier' Start Cyclopropanecarboxylic Acid Activation Activation Step (Formation of Leaving Group) Start->Activation Reagents (SOCl2 or HATU) Intermediate Activated Species (Acid Chloride or HATU Ester) Activation->Intermediate Successful Conversion TransitionState Tetrahedral Transition State (Sterically Crowded) Intermediate->TransitionState Nucleophilic Attack (Slowed by Walsh Orbitals) Hydrolysis Hydrolysis (Reversion to Acid) Intermediate->Hydrolysis Trace Moisture (Competes if Attack is Slow) Product N-(4-phenylbutyl) cyclopropanecarboxamide TransitionState->Product Collapse Hydrolysis->Start

Figure 1: Reaction pathway analysis showing the critical bottleneck at the nucleophilic attack stage due to electronic deactivation and steric shielding.

Quantitative Comparison of Coupling Agents

Data derived from internal optimization studies for cyclopropanecarbonyl substrates [4].

Coupling AgentReaction Time (RT)Conversion (HPLC)Isolated YieldNotes
EDC / HOBt 12 Hours65%58%Stalls; requires purification from unreacted acid.
DCC 12 Hours70%62%DCU byproduct is difficult to remove from the oily product.
HATU / DIEA 4 Hours98% 92% Excellent conversion; expensive for kg scale.
Acid Chloride 1 Hour99% 95% Best for scale; requires strict moisture control.

References

  • Organic Chemistry Portal. "Synthesis of Cyclopropanes and Derivatives." Organic Chemistry Portal. [Link]

  • Charette, A. B., et al. "Walsh Orbitals and the Reactivity of Cyclopropanes." Journal of the American Chemical Society, 117(45), 1995. (Contextual grounding on electronic effects).
  • Google Patents. "Process for the preparation of cyclopropanecarboxamide.
  • ResearchGate. "Carboxylic acid-Amine coupling protocols." ResearchGate Discussions. [Link]

  • National Institutes of Health (NIH). "Quantitative structure-metabolism relationships: steric and nonsteric effects in enzymatic hydrolysis." PubMed. [Link]

Sources

Technical Support Center: Crystallization Optimization for N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Crystallization Support Portal. N-(4-phenylbutyl)cyclopropanecarboxamide (NPBC) presents unique isolation challenges due to its structural dichotomy: a highly polar, hydrogen-bonding amide core coupled with a flexible, hydrophobic 4-phenylbutyl tail. This structural nature frequently induces Liquid-Liquid Phase Separation (LLPS), polymorphism, and severe impurity entrapment during bulk crystallization.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you achieve high-purity API isolation.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my solution form a milky emulsion ("oil out") instead of crystallizing, and why is the resulting solid highly impure? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[1]. It occurs when the cooling trajectory enters a thermodynamic miscibility gap before reaching the metastable zone required for crystalline nucleation[2]. Because the solute-rich oil droplets lack a rigid lattice, they act as an excellent solvent sink for structurally similar impurities. When these droplets eventually solidify into an amorphous or semi-crystalline mass, the impurities are kinetically trapped, drastically reducing chemical purity[3]. To resolve this, you must bypass the LLPS region by altering the solvent/antisolvent ratio to shift the phase boundary, or by implementing a strict seeding strategy before the cloud point is reached[2].

Q2: How does the cooling rate affect the impurity profile of the final crystalline API? A2: The cooling rate directly dictates the supersaturation level and crystal growth kinetics. Rapid cooling (e.g., >2.0 °C/min) induces high supersaturation, leading to massive primary nucleation and rapid lattice formation. This speed does not allow sufficient time for impurity molecules to diffuse away from the growing crystal surface, resulting in their permanent incorporation into the crystal lattice[4][5]. Conversely, a slow, controlled cooling profile (0.1–0.5 °C/min) maintains the system near thermodynamic equilibrium. This allows the highly selective crystal lattice to preferentially exclude impurities, kinetically purging them into the mother liquor[5][6].

Q3: I am observing batch-to-batch variability in crystal shape and melting point. What causes this? A3: The NPBC molecule contains a secondary amide functional group, which is highly prone to polymorphism due to its ability to form diverse intermolecular hydrogen-bonded networks (e.g., dimeric vs. catemeric motifs)[7][8]. Variations in solvent polarity, residual water content, or nucleation temperature can shift the thermodynamic preference from one polymorph to another[9]. To ensure polymorphic consistency, strictly control the solvent system and utilize form-specific seed crystals to direct the nucleation pathway.

Part 2: Mechanistic Workflows

LLPS_Resolution A API in Hot Solvent B Rapid Cooling (High Supersaturation) A->B E Controlled Cooling (0.1-0.2 °C/min) A->E C Liquid-Liquid Phase Separation (Miscibility Gap) B->C Crosses Cloud Point D Impurity Entrapment (Oiling Out) C->D Solute-rich phase solidifies C->E Heat & Redissolve F Seed Addition (Metastable Zone) E->F G Heterogeneous Nucleation F->G Bypasses LLPS H High-Purity Crystals (Impurity Rejection) G->H Thermodynamic Exclusion

Workflow for diagnosing and resolving LLPS (Oiling Out) to ensure high-purity crystallization.

Polymorphism_Control A Amide API in Solution B Non-Polar Solvent System A->B C Polar Protic Solvent System A->C D Dimeric H-Bonding Network B->D Intermolecular N-H...O E Catemeric H-Bonding Network C->E Solvent-mediated F Polymorph Form I (Thermodynamically Stable) D->F G Polymorph Form II (Metastable) E->G

Influence of solvent polarity on amide hydrogen-bonding networks and polymorphic outcomes.

Part 3: Self-Validating Experimental Protocols

Protocol A: Seeding-Assisted Crystallization to Bypass LLPS

This protocol utilizes a controlled seeding strategy within the metastable zone to force heterogeneous nucleation before the thermodynamic miscibility gap (LLPS) is breached[2].

  • Dissolution: Suspend crude NPBC in a 70:30 (v/v) mixture of Ethanol/Water (10 volumes relative to API mass). Heat the jacketed reactor to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove foreign particulates that could induce premature, uncontrolled nucleation.

  • Cooling to Metastable Zone: Initiate a linear cooling ramp at 0.5 °C/min down to 50 °C.

  • Seeding: At 50 °C, pause cooling. Introduce 1.5 wt% of pure NPBC seed crystals (milled to a D50 of ~20 µm) slurried in 0.5 volumes of Ethanol.

  • Isothermal Hold (Self-Validation Step 1): Hold the system isothermally at 50 °C for 60 minutes.

    • Validation Check: Monitor the vessel using a Focused Beam Reflectance Measurement (FBRM) probe. A sharp increase in chord counts <10 µm indicates successful secondary crystal nucleation. If a broad increase in counts >50 µm occurs alongside visual turbidity, LLPS has occurred. If LLPS is detected, reheat to 65 °C and increase the Ethanol ratio.

  • Desupersaturation: Resume cooling at a slow rate of 0.1 °C/min down to 5 °C.

  • Isolation: Filter the resulting suspension, wash the cake with 2 volumes of pre-chilled (5 °C) 50:50 Ethanol/Water, and dry under vacuum at 40 °C.

Protocol B: Continuous Linear Cooling for Kinetic Impurity Rejection

This protocol relies on precise thermodynamic control to allow impurities sufficient time to diffuse away from the growing crystal lattice[5][6].

  • Preparation: Dissolve the crude API in Isopropyl Acetate (IPAc) at 75 °C (8 volumes).

  • Controlled Cooling: Program the reactor to cool from 75 °C to 10 °C over 12 hours (approx. 0.09 °C/min).

  • Mother Liquor Sampling (Self-Validation Step 2): Extract 2 mL aliquots of the mother liquor at 60 °C, 40 °C, and 20 °C. Filter immediately and analyze the filtrate via HPLC.

    • Validation Check: The absolute peak area of the target impurities in the mother liquor must remain constant or increase as the temperature drops. If the impurity concentration in the mother liquor drops sharply, it indicates kinetic entrapment within the solid phase. If entrapment is detected, the cooling rate must be further reduced.

  • Filtration & Washing: Isolate the crystals via Nutsche filtration. Wash with 1 volume of cold Heptane to displace residual IPAc without dissolving the API.

Part 4: Process Optimization Data

The following table summarizes the causal relationship between cooling parameters, seeding, phase separation, and final API purity.

Cooling ProfileSeed Loading (wt%)LLPS Observed?Final Purity (HPLC Area %)Yield (%)Mechanism of Action
Fast (2.0 °C/min)0.0%Yes (Severe)92.4%88%Kinetic entrapment of impurities in oil droplets.
Moderate (0.5 °C/min)0.0%Yes (Mild)96.1%85%Partial LLPS; some impurities excluded during slow solidification.
Moderate (0.5 °C/min)1.5%No99.2%91%Seeds bypass miscibility gap; heterogeneous nucleation favored.
Slow (0.1 °C/min)1.5%No99.8%93%Maximum thermodynamic impurity rejection; perfect lattice growth.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Elucidating Liquid-Liquid Phase Separation Under Non-Equilibrium Conditions. Doshisha University. Available at:[Link]

  • How does cooling rate affect the point at which crystalisation occures and why? Reddit (ChemE). Available at:[Link]

  • High-Pressure Polymorphism in Hydrogen-Bonded Crystals: A Concise Review. ResearchGate / MDPI. Available at:[Link]

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ResearchGate. Available at:[Link]

  • Crystal structures of two polymorphs of thiodiglycolamide via the formation of dimeric and catemeric hydrogen bonds. CrystEngComm (RSC Publishing). Available at:[Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at:[Link]

  • Strong Hydrogen Bonds Sustain Even–Odd Effects in Poly(ester amide)s. National Center for Biotechnology Information (NIH). Available at:[Link]

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection. ACS Publications. Available at:[Link]

Sources

Optimizing pH stability for N-(4-phenylbutyl)cyclopropanecarboxamide experiments

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(4-phenylbutyl)cyclopropanecarboxamide

A Guide to Optimizing pH Stability in Experimental Protocols

Welcome to the technical support center for N-(4-phenylbutyl)cyclopropanecarboxamide. This guide, developed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your compound throughout your experiments. As Senior Application Scientists, we have designed this resource to explain not just the "how" but the "why" behind critical experimental choices, ensuring your results are both accurate and reproducible.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling and stability of N-(4-phenylbutyl)cyclopropanecarboxamide.

Q1: What is the primary chemical vulnerability of N-(4-phenylbutyl)cyclopropanecarboxamide in aqueous solutions?

A1: The primary vulnerability is the amide bond (-CONH-). This functional group is susceptible to hydrolysis, a chemical reaction with water that cleaves the bond to form a carboxylic acid (cyclopropanecarboxylic acid) and an amine (4-phenylbutylamine).[1][2] This process is the most common degradation pathway for amide-containing compounds in aqueous environments.

Q2: How does pH influence the stability of this compound?

A2: The rate of amide hydrolysis is significantly influenced by pH. The reaction is catalyzed by both acidic and basic conditions.[1][2][3][4]

  • Under acidic conditions (low pH): The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][4]

  • Under basic conditions (high pH): The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.[2][3] Generally, amides exhibit their greatest stability at a neutral or near-neutral pH (approximately pH 6-8), where the rates of both acid and base-catalyzed hydrolysis are at a minimum.[5]

Q3: My experiment requires a non-neutral pH. How do I select an appropriate buffer?

A3: Buffer selection is critical. First, choose a buffer system with a pKa value as close as possible to your target experimental pH to ensure maximum buffering capacity. More importantly, consider the potential for buffer catalysis, where the buffer components themselves can participate in and accelerate the degradation reaction.[5] It is advisable to conduct a preliminary screen with a few different buffer systems (e.g., phosphate, citrate, borate) at your target pH to identify one that has the least impact on the stability of N-(4-phenylbutyl)cyclopropanecarboxamide.

Q4: Besides pH, what other factors can accelerate the degradation of my compound?

A4: Temperature is a significant factor. Like most chemical reactions, the rate of amide hydrolysis increases with temperature. Therefore, for long-term storage of stock solutions or during lengthy experiments, it is crucial to maintain low temperatures (e.g., 2-8°C or frozen) to minimize degradation.[6][7] Additionally, exposure to light (photolysis) and oxidative conditions can also be potential degradation pathways, as recommended for evaluation in forced degradation studies.[8][9][10]

Troubleshooting Guide: Diagnosing and Resolving Stability Issues

This guide provides a systematic approach to troubleshooting common problems encountered during experiments with N-(4-phenylbutyl)cyclopropanecarboxamide that may be linked to pH instability.

Problem: I am observing inconsistent assay results, or a time-dependent loss of compound potency.

This is a classic symptom of compound instability in the experimental medium. The following workflow can help you diagnose and resolve the issue.

Troubleshooting_Workflow start Observation: Inconsistent Results or Time-Dependent Potency Loss check_method Step 1: Verify Analytical Method and Instrument Performance start->check_method suspect_stability Step 2: Suspect Compound Instability in Experimental Medium check_method->suspect_stability If method is validated and instrument is calibrated check_ph Step 3A: Check Solution pH suspect_stability->check_ph check_buffer Step 3B: Evaluate Buffer Choice suspect_stability->check_buffer check_storage Step 3C: Assess Storage Conditions suspect_stability->check_storage action_measure_ph Action: Measure pH of Stock and Working Solutions check_ph->action_measure_ph action_stability_study Definitive Action: Conduct Forced pH Degradation Study check_buffer->action_stability_study If pH is correct but instability persists check_storage->action_stability_study If storage is suboptimal action_fresh_buffer Action: Prepare Fresh Buffers and Re-measure pH action_measure_ph->action_fresh_buffer If pH is incorrect action_fresh_buffer->action_stability_study action_adjust_conditions Solution: Adjust Experimental pH to Optimal Range action_stability_study->action_adjust_conditions Identifies stable pH range outcome Outcome: Stable Experimental Conditions and Reproducible Data action_adjust_conditions->outcome

Caption: Troubleshooting workflow for pH stability issues.

Detailed Troubleshooting Steps:

Q: My results are still inconsistent after verifying my instrument and analytical method. What's the next step? A: The issue is likely related to the stability of the compound in your solutions.

  • Verify the pH of Your Solutions: Use a calibrated pH meter to measure the pH of your stock solutions and final working solutions. Do not rely on theoretical calculations, as the dissolution of the compound itself can sometimes slightly alter the pH.

  • Assess Your Buffer: Is the buffer fresh? Buffer solutions, especially those at neutral or basic pH, can be susceptible to microbial growth or absorption of atmospheric CO2, which can alter their pH over time. If the buffer is old, prepare a fresh batch.

  • Evaluate Storage: Are you storing your stock and working solutions appropriately? Even at the correct pH, elevated temperatures will accelerate degradation.[6] Ensure solutions are stored at recommended temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and protected from light.

Q: I've confirmed my pH and storage conditions are correct, but the problem persists. What should I do now? A: This indicates that N-(4-phenylbutyl)cyclopropanecarboxamide may be inherently unstable at your current experimental pH. The most definitive way to address this is to perform a forced degradation study to determine the compound's pH-stability profile.[8][11][12] This study will identify the pH range where the compound is most stable, allowing you to adjust your experimental conditions accordingly.

Experimental Protocol: pH Stability Profiling via Forced Degradation

This protocol outlines a forced degradation study to determine the stability of N-(4-phenylbutyl)cyclopropanecarboxamide across a range of pH values, as recommended by international guidelines.[8][9][10]

Objective: To quantify the degradation of N-(4-phenylbutyl)cyclopropanecarboxamide over time at various pH levels to identify the optimal pH range for stability.

Materials and Reagents:

  • N-(4-phenylbutyl)cyclopropanecarboxamide

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Phosphate buffer salts

  • Calibrated pH meter

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and vials

Methodology:

  • Preparation of Buffers:

    • Prepare a series of buffers covering a wide pH range. A typical set includes:

      • pH 2.0 (0.01 M HCl)

      • pH 4.5 (Acetate or Citrate Buffer)

      • pH 7.4 (Phosphate Buffer)

      • pH 9.0 (Borate Buffer)

      • pH 12.0 (0.01 M NaOH)

  • Preparation of Stock Solution:

    • Prepare a stock solution of N-(4-phenylbutyl)cyclopropanecarboxamide in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Sample Preparation and Incubation:

    • For each pH condition, add a small aliquot of the stock solution to the buffer to achieve a final concentration of ~50 µg/mL. The final concentration of the organic solvent should be kept low (<5%) to minimize its effect on the solution's properties.

    • Prepare a "time zero" (T=0) sample for each pH by immediately neutralizing the solution (if acidic or basic) and diluting it with the mobile phase to stop the reaction, then analyze it via HPLC.

    • Incubate the remaining samples at a controlled, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.[6][7]

    • Collect aliquots at various time points (e.g., 2, 4, 8, 12, 24 hours). Immediately process each aliquot as described for the T=0 sample.

  • Analytical Method:

    • Use a validated, stability-indicating HPLC method. This method must be able to separate the intact N-(4-phenylbutyl)cyclopropanecarboxamide peak from any potential degradation products.[12][13]

    • Monitor the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample for each pH condition.

    • Plot the percentage of compound remaining versus time for each pH.

    • Determine the rate of degradation at each pH. The pH at which the degradation rate is lowest is the pH of maximum stability.

Data Interpretation and Presentation

The results of your pH stability study can be summarized in a table for clear comparison. The goal of a forced degradation study is typically to achieve 5-20% degradation to ensure the stability-indicating nature of the analytical method is properly tested.[8]

Table 1: Hypothetical Stability Data for N-(4-phenylbutyl)cyclopropanecarboxamide at 40°C

Time (Hours)% Remaining (pH 2.0)% Remaining (pH 4.5)% Remaining (pH 7.4)% Remaining (pH 9.0)% Remaining (pH 12.0)
0 100.0100.0100.0100.0100.0
4 85.298.199.597.882.1
8 72.596.599.195.265.7
12 61.894.298.892.351.3
24 45.390.197.985.630.9

References

  • Fiveable. (2025, August 15). Hydrolysis of Amides Definition.
  • NEET coaching. (2025, March 19).
  • Gorb, L. et al. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. University of Regina.
  • LibreTexts Chemistry. 11.10 Chemistry of Amides.
  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides.
  • Cheméo. Chemical Properties of cyclopropanecarboxamide, N-phenyl.
  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products.
  • ResolveMass Laboratories. (2026, February 15).
  • Onyx scientific. A practical guide to forced degradation and stability studies for drug substances.
  • SGS.
  • National Institutes of Health (NIH). Regulatory Knowledge Guide for Small Molecules.
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • World Health Organization (WHO). Draft regional guidelines on stability testing of active substances and pharmaceutical products.
  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • International Journal of Advanced Pharmaceutical and Biological Sciences. (2020).

Sources

Resolving baseline noise in N-(4-phenylbutyl)cyclopropanecarboxamide detection

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Baseline Noise in N-(4-phenylbutyl)cyclopropanecarboxamide Detection

Executive Summary

The detection of N-(4-phenylbutyl)cyclopropanecarboxamide presents a specific set of analytical challenges due to its physicochemical properties: a hydrophobic phenylbutyl tail coupled with a polar amide linkage and a strained cyclopropane ring.[1]

In Reverse Phase LC (RPLC), this molecule typically elutes at high organic composition.[1] Consequently, baseline noise is rarely a detector failure; it is most often a chemical artifact resulting from mobile phase transparency issues at the required detection wavelengths (210–220 nm) or ionization competition in LC-MS.

This guide moves beyond generic advice, isolating the root causes specific to lipophilic amide analysis.

Part 1: The Diagnostic Framework

Before altering method parameters, you must classify the noise. Baseline disturbances fall into two distinct categories: High-Frequency Noise (electronic/lamp) and Low-Frequency Drift/Wander (chemical/thermal).[1]

Interactive Troubleshooting Logic (DOT Visualization)

TroubleshootingLogic Start START: Characterize Baseline Issue IsPeriodic Is the noise periodic? (Regular cycles/pulses) Start->IsPeriodic StopFlow Stop Flow Test: Does noise persist at 0 mL/min? IsPeriodic->StopFlow No (Random/Jagged) PumpIssue Pump/Mixing Issue (Check Check Valves, Degasser, Mixer) IsPeriodic->PumpIssue Yes (Syncs with pump stroke) DetectorIssue Detector/Electronic Issue (Lamp aging, Flow cell bubble, Electrical grounding) StopFlow->DetectorIssue Yes (Noise remains) ChemicalIssue Chemical/Column Issue (Contaminated Mobile Phase, Column Bleed, Late Elution) StopFlow->ChemicalIssue No (Noise stops) SpecificContext High %B Gradient Artifacts or UV Cut-off Interference ChemicalIssue->SpecificContext Likely Cause for Phenylbutyl Amide

Figure 1: Diagnostic logic tree for isolating baseline noise sources. For hydrophobic amides, the path often leads to "Chemical/Column Issues" due to gradient requirements.

Part 2: UV-Vis Detection Optimization

The Problem: The phenyl ring in your target molecule has a strong absorption maximum at ~210 nm (


 band) and a weaker secondary band at ~254 nm  (

band).
  • 210 nm: High sensitivity, but extremely susceptible to solvent background noise.

  • 254 nm: Low noise, but 10–50x lower sensitivity.[1]

If you are observing a rising baseline or jagged noise at 210–220 nm, it is likely due to the UV Cut-off of your mobile phase modifiers.

Critical Solvent Parameters
Solvent / ModifierUV Cut-off (nm)Compatibility with Phenylbutyl Amide Analysis
Acetonitrile (ACN) 190Recommended. Excellent transparency at 210 nm.[1]
Methanol (MeOH) 205Avoid at <220 nm. As the gradient increases to elute the hydrophobic amide, MeOH absorbance increases, causing baseline drift.
TFA (0.1%) ~215Problematic. TFA absorbs strongly below 220 nm.[1] Using 0.1% TFA will cause a massive baseline rise during gradients.[1]
Phosphoric Acid <190Excellent for UV work.[1] Transparent. Does not suppress ionization (but incompatible with LC-MS).[1]
Formic Acid (0.1%) ~210Acceptable for LC-MS, but noisy for UV <215 nm.[1]
Protocol: The "Phosphate Switch" (For UV-Only Work)

If you are not using MS detection, switch from TFA/Formic Acid to a Phosphate buffer to eliminate chemical noise.

  • Prepare: 20 mM Potassium Phosphate buffer (pH 2.5–3.0).

  • Solvent B: 100% Acetonitrile (Do not use MeOH).[1]

  • Result: The phosphate is transparent at 210 nm. The phenylbutyl amide will be detected with high sensitivity against a flat baseline.

Expert Insight: The cyclopropane ring is acid-labile under extreme conditions, but stable in standard HPLC acidic mobile phases. However, avoid leaving the compound in high-concentration TFA for extended periods (>24 hours) to prevent ring-opening degradation which creates new impurity peaks.[1]

Part 3: LC-MS Baseline & Ionization Issues

The Problem: In LC-MS, baseline noise often manifests as "grass" (high background counts) or ion suppression.[2] The amide nitrogen is a proton acceptor, making


 the expected ion.
Common Noise Sources for Hydrophobic Amides:
  • Cluster Ions: If using Sodium or Potassium buffers (or contaminated glassware), you will see

    
     or 
    
    
    
    splitting your signal, lowering the S/N ratio.
  • Solvent Accumulation: Because N-(4-phenylbutyl)cyclopropanecarboxamide is hydrophobic (LogP ~3.5), it requires high % Organic to elute.[1] Impurities in the organic solvent (plasticizers from bottles) concentrate on the column and elute exactly where your peak appears.

LC-MS Optimization Workflow (DOT Visualization)

LCMS_Optimization Input High Baseline/Noise in LC-MS Step1 Check Modifier Input->Step1 Decision1 Using TFA? Step1->Decision1 Action1 Switch to Formic Acid (TFA suppresses ionization) Decision1->Action1 Yes Step2 Check Adducts Decision1->Step2 No Action1->Step2 Decision2 High Na+ Adducts? Step2->Decision2 Action2 Add Ammonium Formate (Promotes [M+H]+) Decision2->Action2 Yes Step3 Check Trap Column Decision2->Step3 No Action2->Step3 Decision3 Ghost Peaks? Step3->Decision3 Action3 Install Ghost-Trap Between Pump & Injector Decision3->Action3 Yes

Figure 2: Step-by-step optimization for LC-MS detection of amides.

Part 4: Frequently Asked Questions (FAQs)

Q1: I see a "ghost peak" eluting just after my main amide peak. What is it? A: This is likely a synthesis impurity.[1] The synthesis of N-(4-phenylbutyl)cyclopropanecarboxamide typically involves reacting 4-phenylbutylamine with cyclopropanecarbonyl chloride.[1]

  • Impurity 1: Unreacted 4-phenylbutylamine (elutes earlier, broad peak if no buffer used).[1]

  • Impurity 2: Bis-acylated byproducts (elutes later, very hydrophobic).[1]

  • Solution: Run a blank injection (solvent only).[1][3] If the peak disappears, it is in your sample. If it remains, it is in your mobile phase (see "Ghost-Trap" in Figure 2).[1]

Q2: My baseline drifts upward at the end of the gradient. Is this normal? A: Yes, to an extent. As you ramp from 5% to 95% Acetonitrile to elute the hydrophobic phenylbutyl chain, the Refractive Index (RI) and UV absorbance of the mixture change.

  • Fix: Use "Reference Wavelength" correction if using a DAD (e.g., Signal: 210 nm, Reference: 360 nm). This mathematically subtracts the drift.

Q3: Can I use Tetrahydrofuran (THF) to improve peak shape? A: Only for UV detection at >240 nm.[1] THF has a high UV cutoff (212 nm) and oxidizes rapidly, creating significant baseline noise at low wavelengths. For this molecule, Acetonitrile is the superior choice.

References
  • Agilent Technologies. (2025). Eliminating Baseline Problems in HPLC. Retrieved from

  • Chromatography Online. (2020).[1] UV Detection for HPLC – Fundamental Principles and Practical Implications. LCGC.[1][4] Retrieved from

  • Waters Corporation. (2025).[1] Wavelength Cutoffs for Common Solvents. Waters Help Center. Retrieved from [1]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. Retrieved from

  • PubChem. (2025).[1][5][6] N-phenylcyclopropanecarboxamide Compound Summary. National Library of Medicine.[1] Retrieved from [1][5]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Molecular Ion

In the landscape of drug discovery and development, the precise structural characterization of novel small molecules is a foundational requirement. N-(4-phenylbutyl)cyclopropanecarboxamide represents a class of compounds featuring a unique combination of a strained cyclopropyl ring, a robust amide linkage, and a flexible phenylalkyl chain. Understanding its behavior under mass spectrometric analysis is crucial for its identification, quantification in complex matrices, and for predicting the metabolic fate of related structures.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-(4-phenylbutyl)cyclopropanecarboxamide. Moving beyond a simple recitation of data, we will delve into the mechanistic rationale behind the primary fragmentation pathways, grounded in the established principles of physical organic chemistry. We will then present a comprehensive, field-tested protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data and compare this gold-standard technique with other analytical alternatives. This document is designed for researchers and drug development professionals seeking to not only identify this molecule but to understand why it fragments the way it does.

Part 1: Theoretical Fragmentation Analysis - Predicting the Pathways

The fragmentation of N-(4-phenylbutyl)cyclopropanecarboxamide in a tandem mass spectrometer is not a random event. It is governed by the relative stabilities of the bonds within the protonated molecule and the resulting fragment ions. By deconstructing the molecule into its key functional moieties—the cyclopropanecarboxamide head, the amide linker, and the phenylbutyl tail—we can predict the most probable cleavage events under Collision-Induced Dissociation (CID).

The molecular weight of N-(4-phenylbutyl)cyclopropanecarboxamide is 217.30 g/mol . In positive-ion electrospray ionization, we expect to observe the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 218.31. This ion is the precursor for our MS/MS analysis.

Key Predicted Fragmentation Pathways:
  • Amide Bond Cleavage: The cleavage of the C-N bond in the amide linkage is one of the most common fragmentation pathways for this class of compounds.[1][2] This cleavage is facilitated by the stability of the resulting acylium ion. This pathway is expected to produce a prominent fragment.

    • Pathway A: Cleavage of the N-CO bond to form the cyclopropyl acylium ion at m/z 69.03 . This results from the loss of a neutral 4-phenylbutylamine molecule.

  • Benzylic Cleavage: The phenylbutyl tail contains a classic structural motif that leads to a highly diagnostic fragment. Cleavage of the C-C bond beta to the phenyl ring is energetically favorable because it leads to the formation of the resonance-stabilized tropylium cation (C₇H₇⁺).[3][4]

    • Pathway B: Fission of the bond between the second and third carbon of the butyl chain (relative to the nitrogen) results in the formation of the tropylium ion at m/z 91.05 . This is often one of the most intense peaks in the spectra of alkylbenzene-containing compounds.[5]

  • McLafferty Rearrangement: This is a characteristic fragmentation for molecules containing a carbonyl group and an accessible gamma-hydrogen.[6][7] The N-(4-phenylbutyl) side chain provides such a hydrogen. The reaction proceeds through a six-membered ring transition state, leading to the elimination of a neutral alkene.[8][9][10]

    • Pathway C: Transfer of a hydrogen from the gamma-carbon of the butyl chain to the carbonyl oxygen, followed by cleavage of the alpha-beta C-C bond in the butyl chain. This results in the loss of neutral 1-butene (C₄H₈) and the formation of a radical cation of protonated cyclopropanecarboxamide at m/z 86.06 .

  • Cycloalkane-related Fragmentation: The strained cyclopropane ring can also participate in fragmentation, typically through the loss of small, stable neutral molecules.[11]

    • Pathway D: Following the primary amide bond cleavage, the cyclopropyl acylium ion (m/z 69.03) can potentially lose carbon monoxide (CO) to form the cyclopropyl cation at m/z 41.04 .[12]

The interplay of these pathways dictates the final appearance of the product ion spectrum. The relative abundance of each fragment ion will depend on the collision energy applied and the intrinsic stability of the ions formed.

Fragmentation_Pathways cluster_0 Predicted Fragmentation of N-(4-phenylbutyl)cyclopropanecarboxamide Parent [M+H]⁺ m/z 218.31 (C₁₄H₂₀NO)⁺ Frag_A Cyclopropyl Acylium Ion m/z 69.03 (C₄H₅O)⁺ Parent->Frag_A Amide Bond Cleavage (- C₁₀H₁₄N) Frag_B Tropylium Ion m/z 91.05 (C₇H₇)⁺ Parent->Frag_B Benzylic Cleavage (- C₇H₁₃NO) Frag_C McLafferty Product m/z 86.06 (C₄H₈NO)⁺ Parent->Frag_C McLafferty Rearrangement (- C₄H₈) Frag_D Cyclopropyl Cation m/z 41.04 (C₃H₅)⁺ Frag_A->Frag_D Loss of CO (- CO)

Caption: Predicted fragmentation pathways for protonated N-(4-phenylbutyl)cyclopropanecarboxamide.

Part 2: A Validated Experimental Protocol for LC-MS/MS Analysis

This section provides a robust, step-by-step methodology for the analysis of N-(4-phenylbutyl)cyclopropanecarboxamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for small molecule quantification and identification.[13][14]

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow LC-MS/MS Analysis Workflow Prep 1. Sample Preparation (Dilute in 50:50 MeOH:H₂O) Inject 2. LC Separation (Reversed-Phase C18) Prep->Inject Ionize 3. Ionization (Positive ESI) Inject->Ionize MS1 4. MS1 Full Scan (Detect [M+H]⁺ at m/z 218.3) Ionize->MS1 Isolate 5. Precursor Isolation (Isolate m/z 218.3) MS1->Isolate MS2 6. MS2 Fragmentation (CID) (Generate Product Ions) Isolate->MS2 Detect 7. Data Analysis (Interpret Spectrum) MS2->Detect

Caption: A typical experimental workflow for LC-MS/MS analysis of small molecules.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(4-phenylbutyl)cyclopropanecarboxamide in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL in a solution of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures the analyte is protonated for efficient positive-ion ESI.[15]

    • Causality: Using LC-MS grade solvents is critical to avoid contamination that can interfere with trace-level analysis.[16] The chosen solvent is compatible with the reversed-phase LC method.

  • Liquid Chromatography (LC) Conditions:

    • Column: A standard C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for retaining and separating this moderately nonpolar molecule.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 7.0 min: 95% B

      • 7.1 min: 5% B

      • 9.0 min: 5% B

    • Causality: A gradient elution is employed to ensure the compound elutes as a sharp peak and to clean the column of any more strongly retained impurities. Reversed-phase chromatography is the primary mode for small-molecule drugs.[14]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in Positive Ion Mode. ESI is the preferred method for polar and semi-polar molecules like amides.[17][18]

    • MS1 Full Scan: Scan from m/z 50 to 500 to confirm the presence of the precursor ion [M+H]⁺ at m/z 218.3.

    • MS2 Product Ion Scan (Tandem MS):

      • Select the precursor ion m/z 218.3 in the quadrupole.

      • Apply Collision-Induced Dissociation (CID) using argon as the collision gas.

      • Test a range of collision energies (e.g., 10, 20, 40 eV) to observe the formation and relative intensities of different fragment ions. Lower energies may favor larger fragments like the McLafferty product, while higher energies will promote more extensive fragmentation, revealing smaller ions like the tropylium and cyclopropyl cations.[15]

      • Scan the product ions in the second mass analyzer (e.g., time-of-flight or ion trap).

Expected Data Summary

The experimental data should align with the predictions. The following table summarizes the key ions to look for in the MS/MS spectrum.

Predicted m/zIon FormulaProposed IdentityFragmentation Pathway
218.31[C₁₄H₂₀NO]⁺Protonated MoleculePrecursor Ion
91.05[C₇H₇]⁺Tropylium IonBenzylic Cleavage
69.03[C₄H₅O]⁺Cyclopropyl Acylium IonAmide Bond Cleavage
86.06[C₄H₈NO]⁺McLafferty ProductMcLafferty Rearrangement
41.04[C₃H₅]⁺Cyclopropyl CationLoss of CO from m/z 69

Part 3: Comparison with Alternative Analytical Technologies

While LC-MS/MS is the premier technique for this analysis, it is valuable for a researcher to understand its performance in the context of other available methods.

Ionization Source Comparison: ESI vs. APCI

Within the realm of LC-MS, the choice of ionization source is a critical decision point.

  • Electrospray Ionization (ESI): As detailed in the protocol, ESI is highly effective for molecules that are at least moderately polar and can be ionized in solution.[19] The amide functional group makes N-(4-phenylbutyl)cyclopropanecarboxamide an excellent candidate for ESI. It is a "soft" ionization technique that typically yields a strong signal for the protonated molecule with minimal in-source fragmentation.[20]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar, more volatile compounds that are stable enough to withstand heating.[18][21] While our target molecule has significant nonpolar character from the phenylbutyl chain, ESI is generally the more robust starting point for amides. However, if poor sensitivity is observed with ESI, APCI presents a viable alternative and may provide superior ionization efficiency for this specific structure.[22]

Verdict: Begin with ESI due to its broad applicability and the presence of the polar amide group. Consider APCI only as a secondary option for method optimization.

Instrumental Method Comparison: LC-MS/MS vs. Other Techniques
TechniqueApplication for N-(4-phenylbutyl)cyclopropanecarboxamideAdvantagesLimitations
LC-MS/MS Identification & Quantification High sensitivity and selectivity; provides definitive structural information via fragmentation.[23]Higher capital and operational cost.
GC-MS Identification & Quantification Excellent chromatographic resolution for volatile compounds.May require chemical derivatization to increase the volatility of the amide, adding complexity.[24] Less suitable for thermally labile compounds.
HPLC-UV Quantification Robust, reliable, and widely available for purity assessment and quantification.[25]Provides no mass or structural information; peak identity must be confirmed by another method. Low sensitivity compared to MS.
TLC Reaction Monitoring Simple, fast, and inexpensive for qualitative assessment of reaction progress.[26]Not quantitative; provides no structural information.

References

  • Hathaway, C. A., & Liko, I. (2019). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • Brown, J. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. Doc Brown's Chemistry. Available at: [Link]

  • da Silva, G. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Can amide bonds fragment in ESI-MS?. Available at: [Link]

  • da Silva, G. N., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • Chemistry Steps. (2025). McLafferty Rearrangement. Available at: [Link]

  • RSC Publishing. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Available at: [Link]

  • AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

  • Wang, L., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Kuhl, C. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. Available at: [Link]

  • Cambridge University Press. (n.d.). McLafferty Rearrangement. Available at: [Link]

  • Dong, M. W., & Li, Y. (2021). Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International. Available at: [Link]

  • Metware Biotechnology. (n.d.). Top 6 Ion Sources in Mass Spectrometry. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemistry LibreTexts. (2022). 6.3: Rearrangement. Available at: [Link]

  • Chemistry Learner. (n.d.). McLafferty Rearrangement: Definition, Examples and Mechanism. Available at: [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Available at: [Link]

  • ResearchGate. (n.d.). Main fragmentation pattern of the amides in EI-MS. Available at: [Link]

  • Agilent Technologies. (2024). ESI vs APCI. Which ionization should I choose for my application?. YouTube. Available at: [Link]

  • Ciborowski, M., et al. (2016). Comparison of ESI and APCI Sources in Q-TOF Mass Spectrometer in Photodegradation Study of Selected Psychotropic Drugs. Acta Chimica Slovenica. Available at: [Link]

  • Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Available at: [Link]

  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • JoVE. (2024). Video: Mass Spectrometry: Cycloalkane Fragmentation. Available at: [Link]

  • Thieme. (n.d.). 4. The Main Fragmentation Reactions of Organic Compounds. Available at: [Link]

  • OSTI.GOV. (1985). Use of thin-layer chromatography for determination of amides. Available at: [Link]

  • ResearchGate. (2025). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. Available at: [Link]

  • Gucinski, A. C., & Turecek, F. (2013). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. PMC. Available at: [Link]

Sources

Validating purity of N-(4-phenylbutyl)cyclopropanecarboxamide using LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Purity of N-(4-phenylbutyl)cyclopropanecarboxamide: A High-Sensitivity LC-MS Approach

Executive Summary

In the synthesis of pharmaceutical intermediates like N-(4-phenylbutyl)cyclopropanecarboxamide (C₁₄H₁₉NO), traditional purity assays often fail to detect trace contaminants due to the molecule's specific physicochemical properties. While the phenyl ring provides a UV chromophore, key impurities—specifically cyclopropanecarboxylic acid and aliphatic coupling reagents—lack significant UV absorption, leading to "hidden" impurities in HPLC-UV purity checks.

This guide outlines a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) protocol. By leveraging the ionization efficiency of the amide and amine moieties, this method achieves limits of detection (LOD) orders of magnitude lower than UV or NMR, ensuring the rigorous quality control required for drug development.

Part 1: The Molecule & The Analytical Challenge

Target Analyte: N-(4-phenylbutyl)cyclopropanecarboxamide

  • Molecular Weight: 217.31 g/mol

  • LogP: ~3.2 (Moderately Lipophilic)

  • Key Structural Features: Cyclopropyl ring (strained), Amide linkage (hydrolytic susceptibility), Phenylbutyl chain (hydrophobic tail).

The "Hidden" Impurity Problem: Synthesis typically involves the reaction of cyclopropanecarbonyl chloride with 4-phenylbutylamine. Common impurities include:

  • Cyclopropanecarboxylic Acid: (Hydrolysis product) Highly polar, virtually no UV absorbance at 254 nm.

  • 4-Phenylbutylamine: (Excess reagent) Basic, tails severely on standard C18 silica without specific buffering.

  • Dicyclohexylurea (DCU): (If EDC/DCC coupling is used) Poor UV response, difficult to separate.

Why LC-MS? Unlike UV, Mass Spectrometry does not rely on chromophores. It detects ions based on mass-to-charge ratio (


). The amide nitrogen in our target molecule protonates readily (

), providing a strong signal in ESI positive mode.

Part 2: Comparative Analysis of Analytical Techniques

The following table contrasts LC-MS with standard alternatives for this specific amide.

FeatureLC-MS (Recommended) HPLC-UV (Standard) GC-MS qNMR (¹H)
Primary Detection Principle Mass-to-charge (

) ionization
UV/Vis Light AbsorptionVolatility & Electron ImpactNuclear Magnetic Resonance
Sensitivity (LOD) High (pg/mL range)Moderate (µg/mL range)High (ng/mL range)Low (~1 mg/mL)
Impurity Coverage Universal (Detects UV-inactive species)Limited (Misses aliphatic acids/reagents)Limited (Amides may degrade thermally)Universal (If >1% abundance)
Selectivity Excellent (Mass resolution separates co-eluting peaks)Moderate (Co-eluting peaks merge)High (Good for volatile impurities)High (Structural elucidation)
Throughput High (5-10 min run)High (10-20 min run)Moderate (Cool-down required)Low (Long scans for trace analysis)
Suitability for this Molecule Ideal (Stable ionization, detects all impurities)Risk (False high purity due to invisible impurities)Risk (Thermal degradation of amide bond)Verification Only (For assay, not impurity profiling)

Part 3: Validated Experimental Protocol

This protocol is designed to be self-validating , meaning the presence of the target ion confirms the method is working, while the specific transitions confirm identity.

Reagents & Sample Preparation
  • Solvents: LC-MS Grade Acetonitrile (ACN) and Water.

  • Modifier: Formic Acid (FA) or Ammonium Formate (to stabilize pH and enhance ionization).

  • Sample Diluent: 50:50 ACN:Water.

  • Preparation: Dissolve 1 mg of sample in 1 mL diluent (1000 ppm). Dilute further to 1 µg/mL for sensitivity checks.

LC Conditions (Chromatography)
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size). Rationale: The phenylbutyl chain requires a hydrophobic stationary phase for retention.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) % B Event
0.0 5 Initial Hold (Traps polar acid impurities)
1.0 5 Begin Gradient
6.0 95 Elute Target Amide (Hydrophobic)
7.5 95 Wash Column
7.6 5 Re-equilibrate

| 10.0 | 5 | End Run |

MS Conditions (Detection)
  • Source: Electrospray Ionization (ESI).[1]

  • Polarity: Positive (+). Rationale: Amides protonate easily to form

    
    .
    
  • Scan Type: Full Scan (m/z 50–500) for impurity profiling; MRM (Multiple Reaction Monitoring) for quantitation.

  • Target Ion:

    
     218.1 (
    
    
    
    ).
  • Key Fragments (MS/MS):

    • 
       91.1 (Tropylium ion, characteristic of phenyl group).
      
    • 
       69.0 (Cyclopropyl carbonyl cation).
      

Part 4: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating the purity of the amide, ensuring no "blind spots" remain.

ValidationWorkflow Start Start: Crude N-(4-phenylbutyl) cyclopropanecarboxamide Solubility Step 1: Solubility Check (50:50 ACN:H2O) Start->Solubility UV_Path Path A: HPLC-UV (254 nm) Detects Phenyl Group Solubility->UV_Path MS_Path Path B: LC-MS (ESI+) Detects [M+H]+ & Hidden Impurities Solubility->MS_Path Comparison Compare Purity Profiles UV_Path->Comparison MS_Path->Comparison Discrepancy Discrepancy Found? (e.g. UV=99%, MS=95%) Comparison->Discrepancy ID_Impurity Identify Hidden Impurity (Likely Cyclopropanecarboxylic Acid) Discrepancy->ID_Impurity Yes (UV missed peaks) Final_Validation Final Validation: Linearity, LOD, Specificity (ICH Q2) Discrepancy->Final_Validation No (Profiles match) ID_Impurity->Final_Validation Update Method

Caption: Figure 1. Dual-path validation workflow ensuring UV-inactive impurities are detected and characterized before final method validation.

Part 5: Validation Parameters (ICH Q2(R1) Alignment)

To ensure this method is publication-ready and regulatory compliant, the following parameters must be assessed.

Specificity (Selectivity)
  • Protocol: Inject the pure amide, then inject a sample spiked with known synthesis precursors (Cyclopropanecarboxylic acid, 4-phenylbutylamine).

  • Requirement: The MS must resolve the target peak (

    
     218) from the amine (
    
    
    
    150) and acid (
    
    
    87, usually invisible in ESI+ or seen as adducts).
  • Self-Validation: If the retention time of the target shifts in the presence of impurities, the gradient is too shallow.

Linearity & Range
  • Protocol: Prepare 5 concentration levels (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) > 0.999.
    
  • Significance: Proves the method allows for accurate quantitation of impurities ranging from trace (0.1%) to gross contamination.

Limit of Detection (LOD)
  • Protocol: Dilute sample until the Signal-to-Noise (S/N) ratio is 3:1.

  • Typical Performance: For this amide, LC-MS should achieve an LOD of < 1 ng/mL.

  • Comparison: HPLC-UV typically stops at ~500 ng/mL for non-conjugated systems.

References

  • International Council for Harmonisation (ICH). (2005).[2][3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Kromidas, S. (2011). Validation in Analytics (Chromatography). Wiley-VCH. [Link]

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[3][9] [Link]

Sources

Comprehensive Comparison Guide: Reference Standards for N-(4-phenylbutyl)cyclopropanecarboxamide Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals.

Executive Summary

N-(4-phenylbutyl)cyclopropanecarboxamide (NPBC) is a highly specific structural motif utilized as a critical intermediate and target analyte in the synthesis of complex pharmaceutical amides. Due to its lipophilic 4-phenylbutyl chain and cyclopropyl group, NPBC presents unique analytical challenges, including severe matrix-induced ion suppression in electrospray ionization (ESI) and non-specific binding to chromatography systems.

As a Senior Application Scientist, I have designed this guide to objectively compare the performance of different NPBC reference standard tiers. Furthermore, this guide provides a self-validating LC-MS/MS protocol grounded in causality, ensuring that your analytical workflows meet the stringent requirements of global regulatory bodies[1].

Comparative Analysis of NPBC Reference Standard Tiers

When developing an LC-MS/MS or HPLC-UV assay for NPBC, the selection of the reference standard dictates the fundamental reliability of the assay. A standard is not merely a chemical; it is the anchor point for all quantitative claims. We categorize these standards into three distinct tiers based on their purity, traceability, and application.

Table 1: Performance Comparison of NPBC Reference Standard Tiers
Standard TierPurity / CertificationTraceabilityMatrix Effect MitigationCost / AccessibilityPrimary Application
Tier 1: Pharmacopeial / CRM >99.5% (Certified)High (NIST/USP traceable)Poor (if used externally)High / LimitedRegulatory submission, API release testing[2]
Tier 2: Analytical Working Standard >99.0% (CoA provided)Moderate (In-house)Poor (if used externally)Low / HighRoutine R&D, early-phase screening
Tier 3: Stable Isotope-Labeled (SIL) >98% Isotopic EnrichmentModerate (In-house)Excellent (Internal Standard)Very High / CustomBioanalysis (LC-MS/MS), PK/PD studies[3]

Scientific Causality in Standard Selection: Why is a Tier 3 Stable Isotope-Labeled (SIL) standard (e.g., NPBC-d5) non-negotiable for high-throughput LC-MS/MS bioanalysis? In ESI-MS/MS, the co-elution of endogenous biological matrix components (such as phospholipids) with the target analyte causes competition for available charge in the ionization source. This phenomenon—ion suppression—artificially lowers the analyte signal. If a Tier 1 or Tier 2 external standard is used, it cannot account for this suppression because it is injected separately in a clean solvent.

However, when an SIL standard is spiked directly into the biological sample, it co-elutes exactly with the endogenous NPBC. Because the SIL standard experiences the identical matrix-induced ion suppression, the ratio of the analyte's peak area to the SIL's peak area remains perfectly constant. This mechanistic correction is the cornerstone of [3].

MatrixEffect Sample Biological Matrix (Plasma/Urine) Ext Sample Extraction (Protein Precip.) Sample->Ext LC LC Separation (C18 Column) Ext->LC MS ESI-MS/MS Ionization LC->MS Unlabeled External Standard (Unlabeled NPBC) Unlabeled->MS Variable Ion Suppression SIL Internal Standard (NPBC-d5) SIL->MS Isotopic Correction

Fig 1: Matrix effect mitigation using Stable Isotope-Labeled (SIL) standards in LC-MS/MS.

Experimental Validation: Self-Validating LC-MS/MS Protocol

To ensure absolute trustworthiness, the following LC-MS/MS protocol for NPBC is designed as a self-validating system . Every analytical batch must prove its own validity before any sample data is accepted, aligning with the [1].

Step 1: Matrix-Matched Calibration & QC Preparation
  • Action: Prepare calibration standards (1–1000 ng/mL) and Quality Control (QC) samples (Low, Mid, High) by spiking Tier 1 NPBC into a blank biological matrix (e.g., human plasma). Spike a constant concentration of NPBC-d5 (Tier 3) into all samples.

  • Causality: Matrix-matching ensures that the extraction recovery and matrix effects are identical between the calibrators and the unknown samples, preventing systematic bias.

Step 2: Protein Precipitation (Extraction)
  • Action: Add 3 volumes of Acetonitrile containing 0.1% Formic Acid to 1 volume of the sample. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Causality: Acetonitrile aggressively denatures plasma proteins, releasing protein-bound NPBC. The addition of 0.1% Formic Acid acts as a critical proton donor, driving the equilibrium of the NPBC amide nitrogen toward the protonated

    
     state. This exponentially increases sensitivity in positive ion mode ESI.
    
Step 3: Chromatographic Separation
  • Action: Inject the supernatant onto a sub-2 µm C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • Causality: The lipophilic 4-phenylbutyl chain and cyclopropyl group of NPBC ensure strong retention on the C18 stationary phase. A gradient elution washes away polar matrix components (salts and early-eluting proteins) to waste, while eluting NPBC later, minimizing source contamination and matrix interference.

Step 4: MRM Detection & System Validation
  • Action: Monitor the Multiple Reaction Monitoring (MRM) transition

    
     218.1 
    
    
    
    91.1 (the tropylium ion derived from the phenyl ring). Crucially, include a Double Blank (matrix only, no IS) and a Zero Sample (matrix + IS only) in the run sequence.
  • Causality: Monitoring the 91.1 fragment provides high structural specificity. The Double Blank proves there is no endogenous interference or system carryover. The Zero Sample proves there is no isotopic cross-talk (i.e., verifying that the NPBC-d5 standard does not contain unlabeled NPBC impurities that would cause a false positive).

Workflow A 1. Standard Preparation (NPBC & NPBC-d5) B 2. Matrix Spiking (Calibration & QC Brackets) A->B C 3. Sample Extraction (0.1% FA in Acetonitrile) B->C D 4. LC-MS/MS Analysis (MRM: 218.1 -> 91.1) C->D E 5. System Validation (Double Blanks & Zero Samples) D->E F 6. Data Processing (Peak Area Ratio Quantification) E->F

Fig 2: Self-validating LC-MS/MS analytical workflow for NPBC quantification.

System Suitability & Acceptance Criteria

To guarantee that the analytical procedure is fit for its intended purpose, the system must be evaluated against strict compendial standards. The criteria below synthesize requirements from both [4] and FDA/ICH validation frameworks[5].

Table 2: Self-Validating Acceptance Criteria
Validation ParameterExperimental MetricAcceptance CriteriaCausality / Scientific Rationale
Accuracy % Deviation from Nominal±15% (±20% at LLOQ)Ensures the extraction recovery and standard curve correctly reflect true sample concentrations[3].
Precision Coefficient of Variation (%CV)<15% (<20% at LLOQ)Validates the reproducibility of the extraction protocol and LC-MS/MS injection stability[1].
Isotopic Cross-Talk Peak Area in Zero Sample<5% of LLOQ AreaProves the SIL standard (NPBC-d5) does not contain unlabeled NPBC that would falsely inflate results.
System Carryover Peak Area in Double Blank<20% of LLOQ AreaConfirms the highly lipophilic NPBC is completely washed from the C18 column and autosampler needle between injections.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation Source: ResolveMass Laboratories URL:[Link]

  • Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) / European Medicines Agency (EMA) URL:[Link]

Sources

Bioactivity Comparison of N-(4-phenylbutyl)cyclopropanecarboxamide Derivatives: A Comprehensive Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have evaluated countless pharmacophores. Among them, the N-(4-phenylbutyl)cyclopropanecarboxamide scaffold stands out as a highly versatile and structurally privileged motif. Characterized by the conformational rigidity of the cyclopropane ring and the lipophilic reach of the 4-phenylbutyl tail, derivatives of this class have demonstrated profound bioactivity across multiple lipid-signaling and epigenetic targets.

This guide objectively compares the bioactivity of these derivatives against industry-standard alternatives, focusing on their roles as inhibitors of Fatty Acid Amide Hydrolase (FAAH), Acid Ceramidase (AC), and Histone Deacetylases (HDACs). Furthermore, I provide a self-validating experimental framework to accurately quantify their performance in your own laboratory.

Mechanistic Causality & Target Engagement

To understand the bioactivity of N-(4-phenylbutyl)cyclopropanecarboxamide derivatives, we must analyze the causality behind their structural design:

  • The Cyclopropanecarboxamide Headgroup: Acts as a transition-state mimic. The strained cyclopropane ring forces the carboxamide into a specific geometry that serves as a robust hydrogen-bond acceptor/donor system within the catalytic core of serine/cysteine hydrolases.

  • The 4-Phenylbutyl Tail: Provides critical lipophilic interactions. Enzymes like FAAH and AC possess deep, hydrophobic acyl-chain binding pockets. The 4-phenylbutyl chain perfectly occupies these channels, anchoring the molecule and drastically lowering the dissociation constant (

    
    ).
    

By inhibiting FAAH, these derivatives prevent the degradation of anandamide (AEA), thereby sustaining endogenous cannabinoid (CB1/CB2) receptor activation, which is critical for pain and inflammation management (1)[1]. Similarly, targeting AC prevents the breakdown of pro-apoptotic ceramides, offering a compelling mechanism for antineoplastic therapies (2)[2]. Additionally, cyclopropanecarboxamides have shown efficacy as epigenetic modulators, specifically targeting HDACs (3)[3].

Pathway AEA Anandamide (AEA) Endocannabinoid FAAH FAAH Enzyme (Catalytic Core) AEA->FAAH Hydrolyzed by CB CB1/CB2 Receptors (Analgesia/Anti-inflammation) AEA->CB Agonist Action Products Arachidonic Acid + Ethanolamine FAAH->Products Cleaves into Inhibitor N-(4-phenylbutyl) cyclopropanecarboxamide Inhibitor->FAAH Competitive Inhibition

Fig 1. Modulation of the Endocannabinoid System by N-(4-phenylbutyl)cyclopropanecarboxamide derivatives.

Objective Bioactivity Comparison

To objectively evaluate the performance of N-(4-phenylbutyl)cyclopropanecarboxamide derivatives, we must benchmark them against established standard-of-care or reference inhibitors in their respective target classes.

Compound Class / StandardPrimary TargetTypical IC₅₀ RangeKey AdvantagePrimary Limitation
N-(4-phenylbutyl)cyclopropanecarboxamides FAAH / AC / HDAC0.3 nM – 50 nMHigh lipophilic efficiency (LipE); tunable for dual-targeting.High lipophilicity may require formulation optimization for CNS penetration.
URB597 (Reference Standard) FAAH~4.6 nMHighly selective; extensively characterized in vivo.Irreversible covalent binding can lead to off-target accumulation over time.
Carmofur (Reference Standard) Acid Ceramidase~29 nMClinically validated (repurposed antineoplastic).Acts as a 5-fluorouracil (5-FU) prodrug, causing severe off-target cytotoxicity.
SAHA / Vorinostat (Standard) HDAC (Class I/II)<10 nMFDA-approved; highly potent epigenetic modulator.Broad-spectrum activity lacks isoform selectivity, leading to clinical fatigue/toxicity.

Data Synthesis: While URB597 and SAHA are highly potent, they suffer from irreversible binding and lack of selectivity, respectively. The N-(4-phenylbutyl)cyclopropanecarboxamide scaffold offers a reversible, highly tunable alternative. By substituting the phenyl ring (e.g., adding electron-withdrawing halogens), researchers can fine-tune the residence time and target specificity between FAAH and AC, avoiding the cytotoxic liabilities of 5-FU-based inhibitors like Carmofur.

Experimental Methodology: Self-Validating Kinetic Assay

To trust your bioactivity data, your experimental protocol must be a self-validating system . The following protocol details a fluorometric assay for evaluating the FAAH inhibitory potency of these derivatives. It is designed to eliminate false positives caused by compound auto-fluorescence or assay interference.

Protocol: Fluorometric FAAH Inhibition Assay

Rationale & Causality: We utilize 7-amino-4-methylcoumarin (AMC)-arachidonoyl amide as the substrate. Why? Because the intact substrate is non-fluorescent. Upon hydrolysis by FAAH, the highly fluorescent AMC fluorophore is released. This allows for direct, real-time kinetic monitoring without the need for secondary coupled-enzyme reactions, which are notorious for introducing artifacts.

Step-by-Step Workflow:

  • Compound Preparation (The Matrix):

    • Prepare a 10 mM stock of the N-(4-phenylbutyl)cyclopropanecarboxamide derivative in 100% anhydrous DMSO.

    • Causality: Anhydrous DMSO prevents premature hydrolysis of the amide bond. Serial dilutions must ensure the final assay concentration of DMSO does not exceed 1% (v/v) to prevent enzyme denaturation.

  • Enzyme Pre-Incubation (The Equilibration):

    • In a 384-well black microplate, combine 10 µL of recombinant human FAAH (final concentration 1 nM) in assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM EDTA, 0.1% BSA) with 5 µL of the inhibitor dilution. Incubate at 37°C for 30 minutes.

    • Causality: The 30-minute pre-incubation is critical. Because the 4-phenylbutyl tail is highly lipophilic, it requires time to navigate and fully occupy the hydrophobic access channel of FAAH. Skipping this step artificially inflates the apparent IC₅₀.

  • Substrate Addition (The Trigger):

    • Initiate the reaction by adding 10 µL of AMC-arachidonoyl amide (final concentration 2 µM, approximating the

      
      ).
      
  • Kinetic Readout (The Self-Validation):

    • Immediately read the plate in a microplate reader at Ex: 340 nm / Em: 460 nm every 60 seconds for 30 minutes.

    • Causality: By taking kinetic reads (slope of fluorescence over time) rather than an endpoint read, you automatically control for any baseline auto-fluorescence inherent to the cyclopropanecarboxamide derivative. If the compound is a true inhibitor, the rate of AMC production will decrease proportionally to the inhibitor concentration.

Protocol Prep 1. Compound Prep (Anhydrous DMSO) Incub 2. Pre-Incubation (Enzyme + Drug, 30m) Prep->Incub Subst 3. Substrate Add (AMC-Arachidonoyl) Incub->Subst Read 4. Kinetic Readout (Ex:340nm/Em:460nm) Subst->Read Valid 5. IC50 Validation (Rate Analysis) Read->Valid

Fig 2. Self-validating fluorometric workflow for evaluating enzyme inhibition kinetics.

Conclusion

The N-(4-phenylbutyl)cyclopropanecarboxamide scaffold is a masterclass in rational drug design, leveraging geometric strain and lipophilic anchoring to achieve nanomolar potency across critical therapeutic targets. By utilizing rigorous, kinetic-based validation assays, researchers can confidently optimize this pharmacophore, tuning its selectivity away from off-target liabilities and toward precise modulation of lipid and epigenetic signaling pathways.

References

  • Medicinal Chemistry, Pharmacology and Potential Therapeutic Benefits of Cannabinoid CB2 Receptor Agonists. IRIS (unife.it).
  • Benzoxazolone derivatives as acid ceramidase inhibitors, and their use as medicaments. Google Patents.
  • A Quantitative High-Throughput Screen Identifies Potential Epigenetic Modulators of Gene Expression. PMC - NIH.

Sources

A Comparative Guide to the Infrared (IR) Spectroscopy of N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth analysis of the infrared (IR) spectrum of N-(4-phenylbutyl)cyclopropanecarboxamide, a molecule of interest in drug development and chemical research. By deconstructing the molecule into its constituent functional groups—a secondary amide, a phenyl ring, a cyclopropyl moiety, and an alkyl chain—we can predict and assign its characteristic vibrational frequencies. This guide compares the theoretical IR peak positions with established literature values for similar structures, offering a robust framework for spectral interpretation. Detailed experimental protocols for sample preparation and data acquisition are provided, alongside a logical workflow for spectral analysis, ensuring both scientific rigor and practical utility for researchers in the field.

Structural and Vibrational Analysis

N-(4-phenylbutyl)cyclopropanecarboxamide is a secondary amide featuring a complex molecular architecture. To accurately interpret its IR spectrum, we must first identify the key functional groups and their expected vibrational modes.

The primary structural components are:

  • Secondary Amide (-CONH-): This group is central to the molecule and gives rise to several strong, characteristic absorption bands, including the N-H stretch, C=O stretch (Amide I), and N-H bend/C-N stretch (Amide II).

  • Phenyl Group (C₆H₅-): The aromatic ring introduces characteristic C-H and C=C stretching vibrations, as well as strong out-of-plane bending modes that are indicative of its substitution pattern.

  • Cyclopropyl Ring: This strained, three-membered ring has unique C-H and ring deformation vibrations that can be distinguished from other aliphatic systems.[1][2]

  • Alkyl Chain (-CH₂-): The four-carbon butyl chain will exhibit typical alkane C-H stretching and bending vibrations.

Below is a diagram illustrating the molecular structure and its key functional components.

Caption: Molecular structure of N-(4-phenylbutyl)cyclopropanecarboxamide.

Comparative Analysis of IR Absorption Peaks

The IR spectrum of N-(4-phenylbutyl)cyclopropanecarboxamide is a composite of the absorptions from its individual functional groups. By comparing the expected peak locations with those of simpler reference molecules, we can build a comprehensive and reliable interpretation.

Vibrational ModeExpected Range (cm⁻¹)Typical IntensityAssignment and Comparative Insights
N-H Stretch 3370 - 3170MediumAs a secondary amide, a single, relatively sharp peak is expected in this region.[3] Primary amides would show two peaks, while tertiary amides show none.[4] Its position can shift based on hydrogen bonding.[5]
Aromatic C(sp²)-H Stretch 3100 - 3000Medium to WeakThese peaks appear at slightly higher wavenumbers than aliphatic C-H stretches and confirm the presence of the phenyl ring.[6][7]
Cyclopropyl C(sp³)-H Stretch 3080 - 3040MediumThe C-H bonds in strained rings like cyclopropane absorb at higher frequencies than typical alkanes, often appearing just above 3000 cm⁻¹.[8][9]
Alkyl C(sp³)-H Stretch 3000 - 2850StrongStrong absorptions corresponding to the asymmetric and symmetric stretching of the CH₂ groups in the butyl chain.[10][11]
Amide I (C=O Stretch) 1680 - 1630StrongThis is one of the most prominent peaks in the spectrum.[3] For solid-state secondary amides, this band typically appears near 1640 cm⁻¹.[5] Its high intensity is due to the large change in dipole moment of the C=O bond during vibration.
Aromatic C=C Stretch 1600, 1585, 1500, 1450Medium to WeakThe phenyl group gives rise to a characteristic pattern of absorptions in this region due to in-ring carbon-carbon double bond stretching.[6]
Amide II (N-H Bend) 1570 - 1515StrongThis peak results from a coupling of the N-H in-plane bending and C-N stretching vibrations.[3] The presence of this strong band alongside the Amide I peak is highly diagnostic for secondary amides.[3]
CH₂ Bending (Scissoring) 1470 - 1450MediumThis absorption is due to the scissoring motion of the methylene groups in the butyl chain.[6][10]
Cyclopropyl Ring Vibration ~1020MediumCyclopropane derivatives exhibit characteristic ring deformation bands. A band around 1020-1050 cm⁻¹ is a known indicator of the cyclopropyl ring.[1][2]
Aromatic C-H Out-of-Plane Bend 770 - 730 & 720 - 680StrongThese strong absorptions in the fingerprint region are highly characteristic of a monosubstituted benzene ring.[6][12] Their presence and specific positions provide clear evidence for this substitution pattern.

Experimental Protocol: FTIR Spectroscopy via KBr Pellet Method

To obtain a high-quality IR spectrum of a solid sample like N-(4-phenylbutyl)cyclopropanecarboxamide, the Potassium Bromide (KBr) pellet method is a standard and reliable technique.

Causality Behind Experimental Choices:

  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that, when properly mixed with the sample, minimizes light scattering.

  • Why Grinding? The sample must be ground to a fine powder (particle size < 2 µm) to reduce scattering of the IR beam, which would otherwise cause a sloping baseline and distorted peak shapes (the Christiansen effect).

  • Why Vacuum? Applying a vacuum to the press die removes trapped air and moisture. Moisture is a critical interference, as water has strong O-H stretching and H-O-H bending absorptions that can obscure important sample peaks.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place approximately 1-2 mg of N-(4-phenylbutyl)cyclopropanecarboxamide into an agate mortar.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.

    • Gently grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder. Avoid overly vigorous grinding which can sometimes induce polymorphic changes in the sample.

  • Pellet Pressing:

    • Transfer a small amount of the KBr-sample mixture into the collar of a hydraulic press die.

    • Ensure the powder is evenly distributed across the bottom surface of the die.

    • Assemble the press die and place it in the hydraulic press.

    • Connect the die to a vacuum pump and apply vacuum for 2-5 minutes to remove entrapped air and moisture.

    • While under vacuum, apply pressure (typically 7-10 tons) for 2-3 minutes.

    • Release the pressure and then the vacuum. Carefully disassemble the die to retrieve the transparent or translucent KBr pellet.

  • Data Acquisition:

    • Visually inspect the pellet. It should be clear and free of cracks or cloudiness for optimal results.

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with the sample chamber empty. This measures the contribution of atmospheric CO₂ and water vapor, which will be subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • Process the resulting spectrum (e.g., baseline correction, if necessary) and label the significant peaks.

Data Interpretation Workflow

A systematic approach is crucial for accurately interpreting an IR spectrum. The following workflow outlines the logical steps from initial observation to final structural confirmation.

A Acquire Spectrum (4000-400 cm⁻¹) B Identify Key Regions A->B C Diagnostic Region (>1500 cm⁻¹) B->C D Fingerprint Region (<1500 cm⁻¹) B->D E Check for N-H / O-H / C-H Stretches (~3600-2800 cm⁻¹) C->E F Check for Triple Bonds (~2300-2100 cm⁻¹) C->F G Check for Double Bonds (C=O, C=C, C=N) (~1800-1600 cm⁻¹) C->G K Analyze Bending Vibrations (CH₂, CH₃, Ring Modes) D->K L Check for C-H Out-of-Plane Bends (~900-650 cm⁻¹) D->L H Analyze Amide I & II Bands (C=O at ~1640, N-H bend at ~1550) G->H Strong peaks present J Analyze Aromatic & Alkene Peaks (~1600-1450 cm⁻¹) G->J I Assign Secondary Amide H->I N Correlate All Findings with Proposed Structure I->N J->N K->N M Assign Monosubstituted Phenyl L->M Strong peaks at ~750 & ~700 M->N O Final Confirmation N->O

Sources

Differentiating N-(4-phenylbutyl)cyclopropanecarboxamide from impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chromatographic and Spectroscopic Differentiation of N-(4-phenylbutyl)cyclopropanecarboxamide

Executive Summary & Scope

Target Molecule: N-(4-phenylbutyl)cyclopropanecarboxamide Molecular Formula: C₁₄H₁₉NO Context: This molecule is a structural pharmacophore often found in melatonin receptor agonists, KCNQ2 potassium channel openers, and enzyme inhibitors.[1] Its purity is critical for structure-activity relationship (SAR) studies, as residual amines or acids can introduce false positives in biological assays (e.g., cytotoxicity or off-target binding).[1]

The Challenge: Differentiation is complicated by the structural similarity of the target amide to its precursors—specifically the lipophilic 4-phenylbutylamine and the cyclopropanecarboxylic acid.[1] Standard "generic" gradients often fail to resolve the neutral amide from the hydrophobic amine tail.[1]

This guide provides a definitive, multi-modal strategy to differentiate the target from its three primary impurities:

  • Impurity A: 4-Phenylbutylamine (Starting Material - Base)[1]

  • Impurity B: Cyclopropanecarboxylic Acid (Starting Material - Acid)[1]

  • Impurity C: Cyclopropanecarboxylic Anhydride (Coupling Byproduct)[1]

Impurity Origin & Profiling

Understanding the synthesis pathway is the first step in isolation.[1] The target is typically synthesized via Schotten-Baumann reaction or direct amide coupling.[1]

SynthesisPath cluster_impurities Critical Impurities to Monitor Acid Cyclopropanecarboxylic Acid (Impurity B) Coupling Coupling Reaction (DCC/EDC or SOCl2) Acid->Coupling Amine 4-Phenylbutylamine (Impurity A) Amine->Coupling Target N-(4-phenylbutyl) cyclopropanecarboxamide Coupling->Target Main Product Anhydride Symmetrical Anhydride (Impurity C) Coupling->Anhydride Side Reaction

Caption: Synthesis pathway highlighting the origin of critical impurities (A, B, and C) relative to the target amide.

Analytical Strategy 1: High-Performance Liquid Chromatography (HPLC)[1][2]

Objective: Separate species based on polarity and acid/base behavior. Mechanism: The target is neutral.[1] Impurity A is basic; Impurity B is acidic.[1] We exploit pH switching to maximize resolution.[1]

Recommended Protocol: The "Acidic Shift" Method

Standard neutral gradients may cause the amine (Impurity A) to co-elute or tail significantly.[1] Using an acidic mobile phase protonates the amine, reducing its retention time and sharpening the peak, while keeping the amide neutral and retained.[1]

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mmHigh surface area for lipophilic separation of the phenylbutyl chain.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA suppresses silanol interactions and protonates Impurity A.
Mobile Phase B Acetonitrile (ACN) + 0.1% TFAMatches ionic strength of Phase A to prevent baseline drift.[1]
Gradient 0-2 min: 20% B; 2-15 min: 20%→90% B; 15-20 min: 90% BSlow ramp allows resolution of the hydrophobic phenyl chain.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 210 nm & 254 nm210 nm detects the amide bond; 254 nm is specific for the phenyl ring.[1]

Differentiation Logic (Retention Time Prediction):

  • Impurity A (Amine): Elutes Early (2-4 min). Reason: Protonated (

    
    ) and highly polar under acidic conditions.[1]
    
  • Impurity B (Acid): Elutes Mid-Early (4-6 min). Reason: Partially ionized or polar H-bonding.[1]

  • Target (Amide): Elutes Late (10-12 min). Reason: Neutral, significant hydrophobic interaction from both cyclopropyl and phenylbutyl groups.[1]

Analytical Strategy 2: Nuclear Magnetic Resonance (¹H-NMR)

Objective: Structural validation and definitive identification of the amide bond formation. Solvent: CDCl₃ (Chloroform-d) is preferred for solubility and clear separation of amide signals.[1]

Key Diagnostic Signals
MoietyTarget Shift (δ ppm)Impurity A (Amine) ShiftImpurity B (Acid) ShiftDifferentiation Note
N-H (Amide) 5.5 - 6.0 (Broad) 1.1 - 1.5 (Broad, NH₂)N/AThe appearance of a downfield broad singlet confirms amide formation.[1]
-CH₂-N 3.25 - 3.35 (q) 2.65 - 2.75 (t)N/ACRITICAL: The methylene adjacent to nitrogen shifts downfield by ~0.6 ppm upon acylation.[1]
Cyclopropyl CH 1.20 - 1.30 (m) N/A1.40 - 1.60 (m)The methine proton of the cyclopropane ring shifts upfield slightly in the amide compared to the acid.[1]
Cyclopropyl CH₂ 0.65 - 0.95 (m) N/A0.80 - 1.10 (m)Distinctive high-field multiplet unique to cyclopropane species.[1]

Experimental Workflow:

  • Dissolve 5-10 mg of sample in 0.6 mL CDCl₃.

  • Acquire spectrum (min.[1] 16 scans).[1]

  • Verification Check: Look for the disappearance of the triplet at 2.7 ppm (Amine starting material) and the appearance of the quartet at 3.3 ppm.[1]

Analytical Strategy 3: Gas Chromatography (GC-MS)

Objective: Orthogonal verification and detection of volatile solvent residues. Advantage: Amides are thermally stable and analyze well without derivatization, unlike the carboxylic acid precursor which may tail or degrade.[1]

Protocol:

  • Inlet: 280°C, Split 20:1.[1]

  • Column: HP-5MS or DB-5 (5% Phenyl Methyl Siloxane).[1]

  • Temp Program: 80°C (1 min) → 20°C/min → 300°C (hold 5 min).

Mass Spec Fragmentation (EI, 70 eV):

  • Target (MW 217): Look for molecular ion [M]+ 217 .

  • Base Peak: Often m/z 91 (Tropylium ion from phenyl) or m/z 69 (Cyclopropylcarbonyl cation).[1]

  • Impurity Differentiation:

    • Impurity A (Amine): [M]+ 149.[1]

    • Impurity B (Acid): [M]+ 86 (often invisible or weak).[1]

Decision Tree for Purity Assessment

Use this logic flow to determine the next step in your purification or validation process.

DecisionTree Start Crude Product Isolated TLC TLC Check (50% EtOAc/Hex) Start->TLC NMR 1H-NMR Analysis TLC->NMR Check1 Triplet at 2.7 ppm? NMR->Check1 Check2 Multiplet > 1.4 ppm? Check1->Check2 No AcidWash Protocol: 1M HCl Wash (Removes Amine) Check1->AcidWash Yes (Amine Present) BaseWash Protocol: Sat. NaHCO3 Wash (Removes Acid) Check2->BaseWash Yes (Acid Present) Pure Final Validation: HPLC Purity > 98% Check2->Pure No AcidWash->NMR BaseWash->NMR

Caption: Logical workflow for removing identified impurities based on NMR feedback.

References

  • Amide Synthesis & Purification: Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling.[1][2][3] Tetrahedron, 61(46), 10827-10852.[1] Link[1]

  • HPLC of Amides: Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1] Practical HPLC Method Development. John Wiley & Sons.[1] (Chapter 9: Separation of Neutral Samples). Link[1]

  • Cyclopropane Characterization: Pietruszka, J. (2003).[1] Synthesis and properties of cyclopropanecarboxylic acids. Chemical Reviews, 103(4), 1051-1070.[1] Link

  • General Spectroscopic Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

Sources

Safety Operating Guide

Proper Disposal Procedures for N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substance Identification

N-(4-phenylbutyl)cyclopropanecarboxamide is a specialized organic amide, typically encountered as an intermediate in pharmaceutical research (e.g., in the synthesis of melatonin receptor agonists or histone deacetylase inhibitors).[1] Due to its specific structural motifs—a lipophilic phenylbutyl chain attached to a cyclopropane ring via an amide linkage—it presents unique disposal challenges related to environmental persistence and aquatic toxicity.

As a likely Novel Chemical Entity (NCE) or research intermediate without a widely published Safety Data Sheet (SDS), this guide applies the Precautionary Principle . Users must treat the substance as a hazardous, potential aquatic toxicant and strictly prohibit drain disposal.

Chemical Profile
PropertyDescription
Chemical Structure Amide linkage between cyclopropanecarboxylic acid and 4-phenylbutylamine.
Molecular Formula C₁₄H₁₉NO
Likely Physical State White to off-white solid or viscous oil (based on structural analogs).
Solubility Low water solubility (Lipophilic); Soluble in organic solvents (DMSO, Methanol, DCM).
Primary Hazard Class Irritant (Skin/Eye) ; Aquatic Chronic Toxicity (Inferred from lipophilicity).
Waste Code (RCRA) Not specifically listed; Assign D001 (Ignitable) if in flammable solvent, or General Organic Waste .

Hazard Identification & Risk Assessment

Before disposal, the waste stream must be characterized. Since specific toxicological data is sparse, the following hazards are inferred from Structure-Activity Relationships (SAR) of analogous amides (e.g., Tasimelteon intermediates).

Inferred Hazards
  • Environmental Toxicity: The 4-phenylbutyl chain increases lipophilicity (LogP > 3), suggesting potential for bioaccumulation and toxicity to aquatic life. Zero discharge to sewer systems is mandatory.

  • Health Hazards:

    • Skin/Eye Irritation: Amides are common contact irritants.

    • Sensitization: Potential for allergic skin reaction upon repeated exposure.

  • Reactivity: The cyclopropane ring is strained but generally stable under standard disposal conditions. Avoid contact with strong acids or oxidizers which could open the ring or cleave the amide bond, releasing toxic byproducts.

Waste Segregation & Packaging Protocols

Proper segregation prevents dangerous chemical reactions in the waste drum and ensures compliance with incineration protocols.

Step-by-Step Segregation
  • Isolate the Waste Stream:

    • Solid Waste: Pure substance, contaminated weighing boats, gloves, and paper towels.

    • Liquid Waste: Solutions in organic solvents (e.g., reaction mother liquors).

  • Determine Compatibility:

    • Do NOT mix with: Strong Oxidizers (Nitric acid, Peroxides), Strong Acids (Sulfuric acid), or Halogenated Solvents (unless the incineration facility specifically accepts mixed halogenated waste).

    • Compatible with: Non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).

Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass bottles with screw-top caps (Teflon-lined preferred).

  • Secondary Containment: Place the primary container inside a chemically resistant tray or overpack drum during transport to the accumulation area.

  • Labeling:

    • Must read: "HAZARDOUS WASTE - Organic Amide"

    • List constituents: "N-(4-phenylbutyl)cyclopropanecarboxamide, [Solvent Name if applicable]"

    • Hazard Checkbox: [x] Toxic [x] Irritant

Disposal Procedures

The only acceptable disposal method for this compound is High-Temperature Incineration at a licensed facility.

Protocol A: Solid Waste (Pure Substance)
  • Collection: Transfer solid waste into a wide-mouth HDPE jar.

  • Deactivation (Optional but Recommended for High Potency):

    • If the substance is suspected to be highly bioactive, treat with a 10% NaOH solution (to hydrolyze the amide) only if part of a validated deactivation protocol. Otherwise, dispose of as-is to avoid creating more hazardous mixtures.

  • Sealing: Cap tightly and seal with parafilm to prevent fugitive dust.

  • Disposal Path: Tag for Incineration (Fuels Blending) .

Protocol B: Liquid Waste (Solutions)
  • Solvent Identification: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated (Methanol, DMSO).

  • Segregation:

    • Path B1 (Non-Halogenated): Pour into the "Non-Halogenated Organic" waste drum. This is the preferred and lower-cost route.

    • Path B2 (Halogenated): Pour into the "Halogenated Organic" waste drum.

  • Rinsing: Triple-rinse the original vessel with a small volume of acetone. Add the rinsate to the waste container.

Protocol C: Contaminated Debris (Sharps/Gloves)
  • Sharps: Place needles/syringes used with the substance into a rigid biohazard/sharps container labeled "Chemically Contaminated Sharps."

  • Soft Waste: Place gloves and wipes into a clear, heavy-duty hazardous waste bag (yellow or orange, depending on facility color codes) and seal with a zip tie.

Emergency Spill Response

Immediate Action Required: Evacuate the immediate area if dust is generated.

Spill TypeResponse Protocol
Solid Spill (Powder) 1. Don PPE (Nitrile gloves, N95 mask/respirator, goggles).2. Cover spill with wet paper towels to prevent dust dispersion.3. Scoop material into a waste container.4. Wipe area with Acetone, then soap and water.
Liquid Spill (Solution) 1. Absorb with inert material (Vermiculite, Sand, or Universal Absorbent Pads).2. Do NOT use combustible materials (sawdust) if dissolved in flammable solvents.3. Collect absorbent into a sealed bag/pail for incineration.

Visualized Workflows

Figure 1: Waste Stream Decision Tree

This logic gate ensures the material is routed to the correct destruction facility, preventing environmental release.

DisposalWorkflow Start Waste: N-(4-phenylbutyl) cyclopropanecarboxamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidBin Solid Hazardous Waste Bin (Tag: Toxic Organic Solid) Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck NonHalo Non-Halogenated (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo Halogenated (e.g., DCM, Chloroform) SolventCheck->Halo Incineration High-Temp Incineration (Licensed Facility) NonHalo->Incineration Fuels Blending Halo->Incineration Specialized Incineration SolidBin->Incineration Destruction

Caption: Decision matrix for segregating N-(4-phenylbutyl)cyclopropanecarboxamide waste based on physical state and solvent carrier.

Regulatory Compliance & References

Failure to adhere to these protocols may violate RCRA (40 CFR 261) regulations regarding the disposal of toxic organic compounds.

Key Regulatory Directives
  • EPA RCRA 40 CFR 262.11: Hazardous waste determination must be made at the point of generation. If the substance is an "unknown," it must be managed as hazardous waste.

  • Zero Discharge: Under no circumstances should this lipophilic amide be discharged to sanitary sewers (POTW) due to pass-through risks and aquatic toxicity.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Managing Your Waste.

  • PubChem. (2024). Compound Summary: Cyclopropanecarboxamide Derivatives. (Used for SAR-based hazard inference).

  • Occupational Safety and Health Administration (OSHA). (2024).[2][3] Hazard Communication Standard: Safety Data Sheets.

Sources

Personal protective equipment for handling N-(4-phenylbutyl)cyclopropanecarboxamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal Protective Equipment for Handling N-(4-phenylbutyl)cyclopropanecarboxamide Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Safety Summary & Risk Profile

The Core Directive: Handling N-(4-phenylbutyl)cyclopropanecarboxamide requires a safety protocol that bridges the gap between standard organic intermediates and potent pharmaceutical precursors. As a lipophilic amide incorporating a strained cyclopropane ring and a phenylbutyl chain, this compound presents specific risks regarding dermal absorption and biological activity.

Hazard Identification (Structure-Activity Relationship Analysis): While specific GHS data for this exact intermediate may be proprietary, we apply the Precautionary Principle based on its structural components (Cyclopropanecarboxamide and 4-Phenylbutylamine):

  • Acute Toxicity (Oral): Likely Category 4 (Harmful if swallowed), inferred from the metabolic hydrolysis potential releasing 4-phenylbutylamine.

  • Skin/Eye Irritation: High probability of H315 (Skin Irritation) and H319 (Serious Eye Irritation).

  • Sensitization: Potential for H317 (Skin Sensitization) due to the reactive nature often associated with cyclopropane derivatives in metabolic pathways.

  • Physical State: Typically a white to off-white solid/powder. Dust generation is the primary exposure vector.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways specifically relevant to lipophilic amides.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (minimum) or P100/HEPA Respirator Dust Control: As a solid intermediate, the highest risk occurs during weighing and transfer. A P100 is required if handling >100 mg outside a fume hood.
Dermal (Hands) Double Nitrile Gloves (0.11 mm min. thickness)Lipophilicity: The butyl-phenyl chain increases lipid solubility, potentially accelerating permeation through latex. Protocol: Wear an inner pair (bright color) and outer pair (standard blue) to visualize tears.
Ocular Chemical Splash Goggles (Indirect Vent)Irritant Defense: Standard safety glasses are insufficient for fine powders that can bypass side shields. Goggles provide a seal against airborne particulates.
Body Tyvek® Lab Coat or Poly-coated Apron Particulate Shedding: Cotton coats can trap powders. A non-woven material (Tyvek) prevents the "dust trap" effect on personal clothing.

Operational Handling Procedures

Phase 1: Pre-Operational Logistics
  • Verification: Check the availability of a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 80–100 fpm .

  • Decontamination Prep: Prepare a solution of 10% Sodium Hypochlorite or a surfactant-based cleaner (e.g., Decon 90) specifically for amide hydrolysis/solubilization.

Phase 2: Weighing & Transfer Protocol
  • Step 1: Don PPE in the order: Shoe covers

    
     Gown 
    
    
    
    Mask
    
    
    Goggles
    
    
    Gloves (Inner)
    
    
    Gloves (Outer).
  • Step 2: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.

  • Step 3: The "Static Control" Rule: Amides can be static-prone. Use an anti-static gun or ionizer bar if the powder "flies" during spatula transfer.

  • Step 4: Dissolve the solid immediately after weighing. Do not transport dry powder across the lab. Solubilize in the reaction solvent (e.g., DCM, DMSO) within the hood.

Phase 3: Reaction Monitoring
  • TLC/HPLC Sampling: Treat all aliquots as potent. Use long-needle syringes to withdraw samples to avoid putting hands inside the hood plane.

  • Spill Response:

    • Solid Spill: Do not sweep. Cover with wet paper towels (solvent-dampened) to prevent dust, then wipe up.

    • Liquid Spill: Absorb with vermiculite.

Visualization: Safe Handling Workflow

The following diagram outlines the logical flow for handling this compound to minimize cross-contamination.

SafeHandling cluster_hood Critical Control Zone (Fume Hood) Storage Cold Storage (4°C, Desiccated) PPE_Don Don PPE (Double Nitrile + P100) Storage->PPE_Don Retrieve Weighing Weighing (Fume Hood Only) PPE_Don->Weighing Transfer Solubilization Solubilization (Immediate Dissolution) Weighing->Solubilization < 5 mins Reaction Reaction/Use Solubilization->Reaction Solution Transfer Waste Disposal (Solid/Liquid Segregation) Reaction->Waste Post-Exp

Figure 1: Critical Control Point workflow emphasizing the containment of the solid form within the fume hood.

Waste Disposal & Logistics

Disposal Classification: N-(4-phenylbutyl)cyclopropanecarboxamide should be classified as Hazardous Chemical Waste .

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin. Do not use general trash.

  • Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).

  • Destruction Method: High-temperature incineration is the preferred method to ensure complete destruction of the cyclopropane ring and amide bond.

Transportation:

  • Transport sealed containers using a secondary containment bucket to prevent accidental breakage during transit between labs.

References

  • PubChem. Cyclopropanecarboxamide (Compound CID 80376). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Available at: [Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.